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2,6-Dimethylocta-1,5,7-trien-3-ol Documentation Hub

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  • Product: 2,6-Dimethylocta-1,5,7-trien-3-ol
  • CAS: 29414-56-0

Core Science & Biosynthesis

Foundational

Technical Guide: Isolation and Characterization of 2,6-Dimethylocta-1,5,7-trien-3-ol (Ocimenol)

Executive Summary & Chemical Identity 2,6-Dimethylocta-1,5,7-trien-3-ol , commonly referred to as Ocimenol , is an acyclic monoterpene alcohol distinguished by its specific "camphoreous-lime" sensory profile. Unlike ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2,6-Dimethylocta-1,5,7-trien-3-ol , commonly referred to as Ocimenol , is an acyclic monoterpene alcohol distinguished by its specific "camphoreous-lime" sensory profile. Unlike ubiquitous terpenes such as Linalool or Geraniol, Ocimenol often appears as a specialized metabolite in specific chemotypes of Salvia (Sage), Citrus, and Curcuma, or as a rearrangement product in aged wines and fermented beverages.

This guide provides a rigorous technical framework for the identification, isolation, and characterization of this compound, designed for researchers in natural product chemistry and flavor science.

Chemical Profile
PropertyData
IUPAC Name (5E)-2,6-Dimethylocta-1,5,7-trien-3-ol
Common Synonyms (E)-Ocimenol; 2,6-Dimethyl-1,5,7-octatrien-3-ol
CAS Registry Number 28977-58-4
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Stereochemistry Naturally occurs primarily as the (5E) isomer; often isolated as a racemate at C3.
Sensory Descriptors Camphoreous, Lime, Terpenic, Fresh, Woody.

Natural Sources & Abundance

While present in trace amounts across many essential oils, viable extraction requires selecting sources with high relative abundance.

Source OrganismBotanical PartConcentration / YieldNotes
Salvia officinalis (Sage) LeavesUp to 100 mg/kg Primary natural source. Often co-elutes with Linalool/Camphor.
Citrus reticulata (Mandarin) Peel OilTrace (< 1%)Contributes to the "sparkling" top note of mandarin oil.
Curcuma mangga RhizomeVariableFound in specific "Mango Ginger" chemotypes.
Ficus carica (Fig) LeavesTraceIdentified as a bioactive component in leaf extracts.
Aged White Wines Liquid Matrix

g/L range
Formed via acid-catalyzed hydrolysis of Geraniol/Nerol.

Biosynthesis & Formation Pathways

Ocimenol arises through two distinct mechanisms: enzymatic biosynthesis in living plants and chemical rearrangement in acidic matrices (e.g., wine aging).

Enzymatic Pathway (In Planta)

In Salvia and Citrus, Ocimenol is synthesized from the universal precursor Geranyl Diphosphate (GPP) . The mechanism involves the ionization of GPP to the Linalyl Cation, followed by water capture and specific deprotonation/rearrangement events catalyzed by monoterpene synthases (TPS).

Chemical Rearrangement (In Vitro/Fermentation)

In acidic environments (pH 3.0–4.0), linear monoterpenes like Geraniol and Nerol undergo acid-catalyzed rearrangement. The hydroxyl group migrates, and the double bond shifts, generating Ocimenol as a degradation product alongside


-Terpineol and Linalool.

Biosynthesis GPP Geranyl Diphosphate (GPP) LinalylCat Linalyl Cation (Intermediate) GPP->LinalylCat TPS Enzyme (Ionization) Ocimenol 2,6-Dimethylocta- 1,5,7-trien-3-ol (Ocimenol) LinalylCat->Ocimenol Water Capture & Rearrangement AlphaTerp Alpha-Terpineol (Side Product) LinalylCat->AlphaTerp Cyclization Geraniol Geraniol/Nerol (Precursor) Geraniol->LinalylCat Acid Hydrolysis (Wine Aging)

Figure 1: Dual pathways for Ocimenol formation via enzymatic synthesis (plants) and acid hydrolysis (fermentation).

Isolation Protocols

For research-grade isolation, Protocol A is recommended for high-yield extraction from plant material. Protocol B is suitable for analytical detection in complex matrices.

Protocol A: Isolation from Salvia officinalis (Sage)

Objective: Isolate milligram quantities of Ocimenol for structural verification or bioassay.

1. Hydrodistillation (HD)

  • Feedstock: 500g dried Salvia officinalis leaves.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Macerate leaves in 2L distilled water.

    • Distill for 3 hours.

    • Collect the essential oil (approx. yield 1.5 - 2.5%).[1]

    • Dry oil over anhydrous

      
      .
      

2. Fractionation via Flash Chromatography The essential oil is a complex mixture (Thujone, Camphor, Cineole). Ocimenol is a minor polar component.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient: Pentane:Diethyl Ether (Start 100:0

    
     End 80:20).
    
  • Step-by-Step:

    • Load 5g of Sage oil onto the column.

    • Elute with Pentane (removes hydrocarbons like Pinene/Camphene).

    • Increase polarity to 95:5 Pentane:Ether.

    • Critical Step: Ocimenol elutes after the hydrocarbon front but before the major alcohols (Linalool/Borneol) or co-elutes with Linalool fractions.

    • Collect 10mL fractions and screen via TLC (Vanillin-Sulfuric Acid stain).

3. Purification (Preparative HPLC)

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

    
    m, 250 x 10mm).
    
  • Solvent System: Isocratic Acetonitrile:Water (60:40).

  • Flow Rate: 3 mL/min.

  • Detection: UV @ 210 nm.

  • Target: Collect the peak eluting at the specific retention time determined by analytical standards (approx. 12-15 min depending on column).

Protocol B: Analytical Detection in Wine/Beverages (SPME)

Objective: Detect trace levels (


g/L) without solvent interference.
  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - 50/30

    
    m.
    
  • Sample: 10mL sample + 3g NaCl (salting out) in a 20mL headspace vial.

  • Extraction: 45°C for 40 minutes (agitation 250 rpm).

  • Desorption: 250°C for 5 minutes in GC injector (Splitless mode).

Analytical Characterization

Validation of 2,6-Dimethylocta-1,5,7-trien-3-ol requires matching Retention Indices (RI) and Mass Spectral fragmentation patterns.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: DB-Wax (Polar) is preferred to separate Ocimenol from non-polar terpenes.

  • Retention Indices (RI):

    • DB-5 (Non-polar): ~1192

    • DB-Wax (Polar): ~1673

  • Mass Spectrum (70eV EI):

    • Base Peak: m/z 93 (Common for monoterpenes).

    • Diagnostic Ions: m/z 121, 71, 55, 43.

    • Differentiation: Distinguish from Linalool (m/z 71 base, 93, 121) by RI and the ratio of m/z 93/71. Ocimenol typically shows a stronger m/z 121 relative to Linalool.

Nuclear Magnetic Resonance (NMR)

For the pure isolate (CDCl₃, 500 MHz):

  • ¹H NMR Key Signals:

    • 
       6.3 - 6.4 ppm (dd, H-7, vinylic proton).
      
    • 
       5.0 - 5.2 ppm (m, terminal alkenes H-1, H-8).
      
    • 
       4.0 ppm (d, H-3, proton adjacent to hydroxyl).
      
    • 
       1.6 - 1.7 ppm (s, Methyl groups).
      

Experimental Workflow Diagram

IsolationWorkflow Raw Raw Material (Sage Leaves) HD Hydrodistillation (3 hrs, Clevenger) Raw->HD Oil Essential Oil (Complex Mixture) HD->Oil Flash Flash Chromatography (Silica Gel, Pentane:Ether) Oil->Flash Frac Enriched Fraction (Ocimenol + Linalool) Flash->Frac Polarity Gradient Prep Preparative HPLC (C18, ACN:H2O) Frac->Prep Pure Pure Isolate (>95% Purity) Prep->Pure Analysis Validation (GC-MS, NMR) Pure->Analysis

Figure 2: Step-by-step isolation workflow from raw botanical material to pure compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5362854, 2,6-Dimethylocta-1,5,7-trien-3-ol. Retrieved from [Link]

  • European Food Safety Authority (EFSA) (2012). Scientific Opinion on Flavouring Group Evaluation 7, Revision 5.[2] EFSA Journal. Retrieved from [Link]

  • The Good Scents Company (2024). (E)-2,6-dimethyl-1,5,7-octatrien-3-ol Data Sheet. Retrieved from [Link]

  • Bordiga, M., et al. (2013). Differentiation of the volatile profile of Pinot Noir wines. Food Chemistry.[3][4] (Contextual reference on wine terpene rearrangements).

  • Russo, M., et al. (2013).Essential oil composition of Ficus carica. Natural Product Communications.

Sources

Exploratory

Hotrienol Biosynthesis Pathway in Citrus reticulata: A Technical Guide

Executive Summary This technical guide delineates the biosynthetic architecture of hotrienol [(E)-3,7-dimethyl-1,5,7-octatrien-3-ol] within Citrus reticulata (Mandarin). While often categorized as a thermally induced art...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the biosynthetic architecture of hotrienol [(E)-3,7-dimethyl-1,5,7-octatrien-3-ol] within Citrus reticulata (Mandarin). While often categorized as a thermally induced artifact in food processing, hotrienol in fresh Citrus flavedo arises through a defined biogenic branch of the monoterpene pathway.

The pathway is governed by the MEP (Methylerythritol phosphate) route, centered on the enzymatic hydroxylation of linalool by specific Cytochrome P450 monooxygenases (CYP76 family) and subsequent dehydration. This guide provides the mechanistic pathway, candidate gene targets, and a validated experimental workflow for characterizing these enzymes in C. reticulata.

Part 1: Biosynthetic Pathway Mechanics

The Core Pathway: MEP to Linalool

In Citrus reticulata, the plastidial MEP pathway is the primary source of monoterpene precursors.

  • Precursors: Pyruvate and Glyceraldehyde-3-phosphate (G3P) condense to form DXP, eventually yielding IPP (Isopentenyl diphosphate) and DMAPP (Dimethylallyl diphosphate).

  • GPP Assembly: IPP and DMAPP are fused by Geranyl Diphosphate Synthase (GPPS) to form GPP (C10), the universal monoterpene backbone.

  • The Linalool Hub: The pivotal step is the ionization of GPP by Linalool Synthase (CrTPS) . Unlike other terpene synthases that cyclize the carbocation, CrTPS permits water capture at C3, yielding (3S)-Linalool , the obligate precursor for hotrienol.

The Hotrienol Branch: Hydroxylation & Dehydration

Hotrienol formation is not a direct synthase product but a derivative of oxygenated linalool.

  • Hydroxylation (Enzymatic): Linalool undergoes C8-hydroxylation mediated by Cytochrome P450s (specifically the CYP76 family, homologous to CYP76C1 in Arabidopsis or CsCYP76 in tea).[1] This yields 8-hydroxylinalool and 2,6-dimethyl-3,7-octadiene-2,6-diol (DOD) .

  • Dehydration (Bio-Chemical): The diol intermediate (DOD) is unstable. Under the acidic conditions of the vacuole or via specific dehydratase activity, water is eliminated to introduce the

    
     double bond, forming the conjugated triene system of hotrienol .
    
Pathway Visualization

The following diagram illustrates the flow from the MEP pathway through the P450-mediated oxidation to hotrienol.

HotrienolPathway cluster_plastid Plastid cluster_ER Endoplasmic Reticulum (ER) IPP IPP / DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS Linalool (3S)-Linalool GPP->Linalool Linalool Synthase (CrTPS) Hydroxylinalool 8-Hydroxylinalool / DOD (Intermediate) Linalool->Hydroxylinalool CYP450 (CYP76 Family) Hotrienol Hotrienol (E)-3,7-dimethyl-1,5,7-octatrien-3-ol Hydroxylinalool->Hotrienol Dehydration (-H2O)

Caption: Figure 1.[2] Biosynthetic route from plastidial GPP to Hotrienol via CYP450-mediated hydroxylation in Citrus reticulata.

Part 2: Enzymology & Experimental Characterization

Target Gene Families in Citrus reticulata

To engineer or modulate this pathway, researchers must target two distinct gene classes.

Enzyme ClassGene FamilyFunction in PathwayKey Motif / Marker
Terpene Synthase CrTPS (TPS-b subfamily)Converts GPP

Linalool
RR(x)8W (N-terminal), DDxxD (Metal binding)
Cytochrome P450 CrCYP76 (CYP76B/C)Converts Linalool

8-OH-Linalool
Heme-binding loop (FxxGxRxCxG)

Note on Causality: The abundance of hotrienol in Mandarin oil correlates with the expression of CrTPS genes during fruit maturation. However, the limiting factor is often the P450 activity. Overexpression of CrTPS alone increases linalool, but without the specific P450, hotrienol yield remains low.

Experimental Protocol: Functional Characterization

This protocol validates the activity of CrTPS and CrCYP candidates using a heterologous yeast system. This is a self-validating workflow: the production of hotrienol in yeast (which naturally lacks this pathway) confirms the gene function.

Phase A: Gene Isolation & Vector Construction
  • RNA Extraction: Extract total RNA from C. reticulata flavedo at the "color break" stage (max terpene synthesis) using a CTAB-based method to handle polysaccharides.

  • cDNA Synthesis: Generate cDNA using oligo(dT) primers.

  • Cloning: Amplify full-length ORFs of CrTPS and CrCYP76 candidates.

    • Quality Control: Verify sequences against the Citrus Genome Database to ensure no premature stop codons.

  • Vector Ligation: Clone CrTPS into pESC-URA and CrCYP76 into pESC-TRP (yeast dual-expression vectors).

Phase B: Heterologous Expression in Saccharomyces cerevisiae
  • Transformation: Transform yeast strain WAT11 (engineered with Arabidopsis P450 reductase to support CYP activity) with both plasmids.

  • Induction: Culture in SC-URA-TRP media with 2% Galactose to induce expression (20°C, 48-72h). Low temperature preserves volatile stability.

  • Substrate Feeding (Optional): If testing CrCYP alone, feed exogenous Linalool (100 µM) to the culture.

Phase C: Metabolite Analysis (GC-MS)
  • Extraction: Overlay culture with 10% n-dodecane to trap volatiles. Centrifuge and collect the organic layer.

  • GC-MS Parameters:

    • Column: HP-5MS or DB-Wax (polar column preferred for alcohols).

    • Temp Program: 50°C (2 min)

      
       5°C/min 
      
      
      
      240°C.
    • Identification: Compare retention index (RI) and mass spectra against authentic Hotrienol standards.

    • Validation: Hotrienol should appear at RI ~1620 (DB-Wax).

Workflow Visualization

ExperimentalWorkflow cluster_prep 1. Gene Isolation cluster_yeast 2. Heterologous Expression cluster_analysis 3. Analytical Validation RNA Extract RNA (C. reticulata flavedo) cDNA cDNA Synthesis RNA->cDNA PCR PCR Amplify CrTPS & CrCYP76 cDNA->PCR Vector Clone into pESC Vectors PCR->Vector Transform Transform Yeast (Strain WAT11) Vector->Transform Induce Induce with Galactose (20°C, 72h) Transform->Induce Extract n-Dodecane Extraction Induce->Extract GCMS GC-MS Analysis Extract->GCMS Data Identify Hotrienol (Compare RI & Mass Spec) GCMS->Data

Caption: Figure 2. Step-by-step workflow for cloning and functionally characterizing Hotrienol pathway enzymes.

Part 3: Industrial & Pharmaceutical Relevance[3][4]

The elucidation of the hotrienol pathway in Citrus reticulata has direct applications in drug development and functional food engineering.

  • Flavor Modulation: Hotrienol imparts a sweet, floral, tropical note. Modulating the CrCYP76 expression can enhance the sensory profile of Mandarin oils without artificial additives.

  • Bioactivity: Hotrienol and its precursors (diol intermediates) exhibit anti-inflammatory properties. The pathway provides a scaffold for synthesizing novel terpene derivatives with enhanced bioavailability.

  • Marker of Authenticity: The ratio of Linalool to Hotrienol is a critical quality index for Mandarin essential oils. An aberrant ratio often indicates thermal abuse (processing artifacts) rather than enzymatic synthesis.

References

  • Formation of phenylacetaldehyde, hotrienol and linalool oxide in honey. Source: ResearchGate [Link]

  • Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica. Source: PubMed Central (PMC) [Link]

  • Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis. Source: Frontiers in Plant Science [Link]

  • A Practical and Convenient Synthesis of Hotrienol. Source: PubMed [Link]

  • Analysis of Flavonoid Metabolites in Citrus reticulata 'Chachi' at Different Collection Stages. Source: MDPI [Link]

Sources

Foundational

Physicochemical Properties of 2,6-Dimethylocta-1,5,7-trien-3-ol

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 2,6-Dimethylocta-1,5,7-trien-3-ol (CAS: 29414-56-0 for racemate; 28977-58-4 for (E)-is...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

2,6-Dimethylocta-1,5,7-trien-3-ol (CAS: 29414-56-0 for racemate; 28977-58-4 for (E)-isomer) is an acyclic monoterpene alcohol characterized by a conjugated diene system and a secondary allylic hydroxyl group.[1][2] Often found in the essential oils of Zingiber montanum (Cassumunar ginger), Curcuma amada, and Citrus reticulata, it contributes a camphoreous, lime-like, and terpenic note to the olfactory profile of these botanicals.

Critical Disambiguation: This molecule is frequently confused with its structural isomer, Hotrienol (3,7-dimethylocta-1,5,7-trien-3-ol).[1] While both are "dimethyloctatrienols," 2,6-dimethylocta-1,5,7-trien-3-ol is a secondary alcohol with methyl substitution at positions 2 and 6, whereas Hotrienol is a tertiary alcohol with substitution at positions 3 and 7.[1] This guide specifically addresses the 2,6-isomer.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule features a highly unsaturated backbone with three double bonds, two of which form a conjugated system at the tail (C5-C8), and one isolated terminal double bond at the head (C1-C2).

Nomenclature and Identifiers[2][6][7][8]
IdentifierValue
IUPAC Name (5E)-2,6-Dimethylocta-1,5,7-trien-3-ol
Common Synonyms (E)-Ocimenol (ambiguous), 6-Methyl-2-methyleneocta-5,7-dien-3-ol
CAS Registry Number 29414-56-0 (racemate), 28977-58-4 ((E)-isomer)
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
SMILES CC(=C)C(O)C/C=C(C)/C=C
InChIKey TYDDWHVJHGIJCW-RMKNXTFCSA-N ((E)-isomer)
Structural Isomerism Visualization

The following diagram clarifies the structural distinction between the target molecule and Hotrienol to prevent experimental error.

IsomerComparison cluster_0 Target Molecule (Secondary Alcohol) cluster_1 Commonly Confused Isomer (Tertiary Alcohol) Target 2,6-Dimethylocta-1,5,7-trien-3-ol (CAS: 29414-56-0) Structure: C1(=C)-C2(Me)-C3(OH)-C4-C5=C6(Me)-C7=C8 Hotrienol Hotrienol (3,7-Dimethylocta-1,5,7-trien-3-ol) (CAS: 20053-88-7) Structure: C1=C2-C3(OH)(Me)-C4-C5=C6-C7(Me)=C8 Target->Hotrienol Structural Isomers (Distinct Properties)

Figure 1: Structural comparison between 2,6-dimethylocta-1,5,7-trien-3-ol and Hotrienol.

Physicochemical Parameters

The following data represents the (E)-isomer, which is the predominant natural form.

PropertyValueConditions / Notes
Boiling Point 233.0 – 234.0 °C@ 760 mmHg (Predicted)
Boiling Point (Reduced) ~80 – 85 °C@ 15 mmHg (Experimental estimate)
Density 0.895 – 0.901 g/cm³@ 25 °C
Refractive Index (

)
1.484 – 1.490@ 20 °C
Flash Point ~92 °C (197 °F)Closed Cup
LogP (Octanol/Water) 2.69 – 3.20Lipophilic; indicates high affinity for cell membranes.[1][2][3]
Solubility (Water) ~338 mg/L@ 25 °C (Poorly soluble)
Solubility (Solvents) SolubleEthanol, DMSO, Chloroform, Oils
Vapor Pressure ~0.01 mmHg@ 25 °C

Analysis: The density (approx. 0.90 g/cm³) is slightly higher than typical saturated terpenes (approx. 0.84 g/cm³) due to the hydroxyl group and conjugation. The refractive index (1.48+) is also elevated, consistent with the presence of a conjugated diene system (


).

Spectroscopic Characterization

Accurate identification requires corroboration between Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (

    
    ):  m/z 152 (Often weak due to facile dehydration).
    
  • Base Peak / Diagnostic Fragments:

    • m/z 134 (

      
      ):  Loss of water (
      
      
      
      ).[1] Common in allylic alcohols.
    • m/z 119 (

      
      ):  Loss of water followed by methyl group.[1]
      
    • m/z 71, 82: Characteristic terpene hydrocarbon fragments.

    • Fragmentation Pattern: The molecule typically undergoes dehydration to form allo-ocimene type cations, leading to a fragmentation pattern resembling acyclic trienes.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (Typical Shifts in 
    
    
    
    ):
    • 
       6.3 ppm (dd):  Proton at C7 (part of conjugated diene).
      
    • 
       5.4 ppm (m):  Proton at C5 (internal alkene).
      
    • 
       4.9 – 5.2 ppm (m):  Terminal vinyl protons (C1 and C8).
      
    • 
       4.0 – 4.3 ppm (m):  Proton at C3 (Carbinol methine, 
      
      
      
      ). Diagnostic for secondary alcohol.
    • 
       1.7 – 1.8 ppm (s):  Allylic methyl groups (C2-Me, C6-Me).[1]
      
  • 
    C NMR: 
    
    • 
       130 – 145 ppm:  Four olefinic carbons (quaternary and methine).
      
    • 
       110 – 115 ppm:  Terminal methylene carbons (
      
      
      
      ).
    • 
       75 – 78 ppm:  C3 (Carbinol carbon). Diagnostic shift.
      

Synthesis & Biosynthesis[1][7][13]

Natural Occurrence

The compound is a metabolite found in:

  • Zingiberaceae family: Zingiber montanum (Cassumunar ginger) and Curcuma amada.

  • Rutaceae family: Citrus reticulata (Mandarin/Tangerine).

  • Other: Salvia species.[4]

Synthetic Pathway (Conceptual)

Synthetic access often involves the rearrangement of linalool derivatives or the reduction of corresponding ketones.

SynthesisPathway cluster_stability Stability Warning Precursor Geranyl Acetate / Linalyl Acetate Intermediate Allylic Oxidation / Chlorination (Introduction of C3 functionalization) Precursor->Intermediate Reagent: SeO2 or HOCl Rearrangement Allylic Rearrangement / Hydrolysis Intermediate->Rearrangement Base/Acid Catalysis Product 2,6-Dimethylocta-1,5,7-trien-3-ol (Secondary Alcohol) Rearrangement->Product Isolation Degradation Oxidation to Ketone (2,6-dimethyl-1,5,7-octatrien-3-one) Product->Degradation Air/Light Polymerization Polymerization (Due to conjugated diene) Product->Polymerization Heat/Acid

Figure 2: General synthetic logic and stability profile.[1]

Biological & Olfactory Profile[1]

Organoleptic Properties

Unlike the sweet, tropical fruit notes of Hotrienol, the 2,6-isomer exhibits a sharper profile:

  • Odor Type: Camphoreous, Herbal, Terpenic.

  • Descriptors: Lime-like, fresh, slightly woody, reminiscent of basil or tea tree.

  • Flavor: Citrusy with a bitter, herbal undertone.

Regulatory Status
  • EFSA (European Food Safety Authority): Evaluated under Flavouring Group Evaluation 7 (FGE.07). Considered safe for use as a flavoring agent at current intake levels.

  • JECFA: No safety concern at current levels of intake.

  • Use Level: Typically < 5 ppm in finished goods due to potency.

References

  • The Good Scents Company. (2024). 2,6-dimethyl-1,5,7-octatrien-3-ol Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5362854, 2,6-Dimethylocta-1,5,7-trien-3-ol. Retrieved from [Link][1]

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on Flavouring Group Evaluation 7, Revision 4 (FGE.07Rev4). EFSA Journal. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. (2024). Mass Spectrum of 1,5,7-Octatrien-3-ol, 3,7-dimethyl- (Hotrienol/Isomer comparison). Retrieved from [Link][1]

Sources

Exploratory

Ecological role of hotrienol in Curcuma mangga

An In-Depth Technical Guide to the Ecological Role of Volatile Organic Compounds in Curcuma mangga Executive Summary Curcuma mangga Valeton & Zijp, commonly known as mango ginger, is a rhizomatous species within the Zing...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Ecological Role of Volatile Organic Compounds in Curcuma mangga

Executive Summary

Curcuma mangga Valeton & Zijp, commonly known as mango ginger, is a rhizomatous species within the Zingiberaceae family, prized for its unique mango-like aroma and extensive use in traditional medicine and cuisine across Southeast Asia.[1] The distinct aromatic profile of C. mangga is a product of its complex mixture of volatile organic compounds (VOCs). These secondary metabolites are not merely responsible for its characteristic scent; they are critical mediators of the plant's interactions with its environment, governing processes from defense against herbivores and pathogens to the attraction of pollinators.

This technical guide provides a comprehensive exploration of the ecological significance of the C. mangga volatilome. While the initial query focused on the specific role of hotrienol, a thorough review of the current scientific literature reveals that this compound is not a reported constituent of the essential oils of C. mangga.[2][3][4] The dominant compounds are typically monoterpenes, such as myrcene and β-pinene, and sesquiterpenoids, like caryophyllene oxide.[2][5]

Therefore, this guide pivots to address the known and postulated ecological functions of the confirmed VOCs in C. mangga. It synthesizes data on the plant's chemical composition, its known antimicrobial properties, and its likely interactions with insects. To provide researchers with a robust methodological framework, this document uses hotrienol as a representative analyte to detail the precise, step-by-step protocols required to investigate the ecological role of any plant volatile. These methodologies cover advanced techniques in volatile collection, chemical analysis, and bioassays for insect and microbial interactions. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to further elucidate the chemical ecology of this important tropical plant.

Part 1: The Chemical Ecology of Curcuma mangga

The Volatilome: An Organism's Chemical Signature

Plants produce a vast arsenal of VOCs that mediate their interactions with the surrounding environment.[6] These compounds, primarily low molecular weight lipophilic molecules, are synthesized through various metabolic pathways, including the shikimic acid, mevalonic acid, and MEP/DOXP pathways.[7][8][9] Their roles are multifaceted, serving as key signaling molecules in:

  • Direct Defense: Repelling or intoxicating herbivores.[10]

  • Indirect Defense: Attracting natural enemies (predators and parasitoids) of herbivores.[11]

  • Pollinator Attraction: Luring insects and other animals to facilitate reproduction.[12]

  • Antimicrobial Defense: Inhibiting the growth of pathogenic bacteria and fungi.[13]

  • Alleleopathy: Influencing the growth of neighboring plants.

The genus Curcuma is renowned for its rich and diverse chemical profiles, which are the basis for the medicinal and culinary value of species like turmeric (C. longa) and zedoary (C. zedoaria).[14][15]

The Volatile Profile of Curcuma mangga

Curcuma mangga, native to tropical Asia, thrives in the warm, humid climates of monsoon forests. Its rhizome, when crushed, emits a potent aroma reminiscent of raw mangoes, a trait attributed to its unique blend of VOCs.[2] Gas chromatography-mass spectrometry (GC-MS) analyses of C. mangga essential oil have consistently identified a composition dominated by monoterpenes and sesquiterpenoids.[16][17]

While the exact percentages vary based on geographical origin, cultivation conditions, and extraction methods, a consistent set of core compounds defines the C. mangga volatilome.[4] Notably, hotrienol ((E,R)-3,7-dimethyl-1,5,7-octatrien-3-ol), a monoterpenoid alcohol known for its floral, tropical aroma in other plants, is absent from the published chemical profiles of C. mangga.[18][19][20]

Compound Class Reported Concentration Range (%) Potential Ecological Function References
MyrceneMonoterpene46.5 - 65.3Insect attractant/repellent precursor[1][2][3]
β-PineneMonoterpene<3.0 - 14.6Antimicrobial, Insect repellent[2][3][4]
Caryophyllene OxideSesquiterpenoid3.01 - 18.71Antimicrobial, Antifungal[2][5][21]
CaryophylleneSesquiterpenoid2.2 - 12.69Insect attractant (for natural enemies)[2][5]
α-PineneMonoterpene~2.5Insect repellent[2]
15,16-dinorlabda-8(17),11-dien-13-oneDiterpenoid~24.6Antimicrobial (Antistaphylococcal)[4][22]
AmbrialDiterpenoid~16.1Antimicrobial[4][22]

Part 2: Postulated Ecological Roles of C. mangga Volatiles

Antimicrobial and Antifungal Defense

A significant body of research substantiates the potent antimicrobial properties of C. mangga essential oil. This activity is a cornerstone of its ecological strategy, protecting the rhizome from soil-borne pathogens. The essential oil has demonstrated broad-spectrum activity against various bacteria and fungi.[5][21]

Notably, recent studies have highlighted its efficacy against Staphylococcus aureus, including methicillin-resistant (MRSA) and tetracycline-resistant (TRSA) strains.[4][22] This antistaphylococcal activity is attributed to a complex synergy between its constituent compounds, with major components like caryophyllene oxide and various diterpenoids playing a likely role.[4][22] The plant's production of these secondary metabolites serves as a constitutive chemical defense, crucial for survival in microbially rich tropical soils.[4]

Interactions with Insects

The interaction between plants and insects is a complex chemical dialogue.[6] The VOCs emitted by C. mangga likely play a dual role in repelling herbivores while potentially attracting pollinators or the natural enemies of herbivores.

  • Herbivore Deterrence: Monoterpenes like β-pinene and α-pinene are well-documented insect repellents.[23] Their presence in the C. mangga volatilome suggests a defensive function against generalist herbivores. The primary pests of the related Curcuma longa include the shoot borer (Conogethes punctiferalis) and rhizome fly (Mimegralla coeruleifrons), and it is plausible that the VOC profile of C. mangga offers protection against these or similar pests.[24]

  • Pollinator Attraction: While specific pollinators of C. mangga are not well-documented, its common name and aroma suggest a potential mimicry of mango fruit to attract pollinators. Mango flowers are visited by a range of insects, particularly from the orders Diptera (flies) and Hymenoptera (bees and wasps).[25][26] The monoterpene-rich profile of C. mangga, especially the high concentration of myrcene, could be a key attractant for these insect groups.

  • Indirect Defense: (E)-β-caryophyllene, a common sesquiterpenoid in C. mangga, is a classic herbivore-induced plant volatile (HIPV). In many plant species, its emission upon herbivore damage attracts parasitic wasps and other predators that attack the herbivores, serving as an effective "cry for help."

Part 3: Methodologies for Elucidating Ecological Roles

To rigorously test the postulated ecological functions of C. mangga's VOCs, a systematic, multi-step approach is required. The following protocols are presented as a comprehensive guide for researchers. For illustrative purposes, we will use hotrienol as a hypothetical target analyte to demonstrate these workflows.

Workflow 1: Volatile Collection and Analysis

The foundational step in chemical ecology is the accurate identification and quantification of the volatilome. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[16][27] The choice of volatile collection method is critical to ensure that the captured profile is representative of what the plant naturally emits.

voc_workflow cluster_collection Volatile Collection cluster_analysis Chemical Analysis plant Curcuma mangga Plant (Control vs. Treated) chamber Enclose in Volatile Collection Chamber (e.g., Glass Jar, Tedlar Bag) plant->chamber pump Dynamic Headspace Sampling: Pull purified air over plant chamber->pump trap Trap VOCs on Adsorbent (e.g., Porapak Q, Tenax TA) pump->trap elution Elute VOCs from Trap (Solvent or Thermal Desorption) trap->elution gcms Inject into GC-MS System elution->gcms separation Separation of Compounds (Gas Chromatography) gcms->separation detection Detection & Identification (Mass Spectrometry) separation->detection quant Quantification & Data Analysis (Compare against standards) detection->quant olfactometer_workflow cluster_setup Experimental Setup cluster_bioassay Bioassay air Purified, Humidified Air Source flow Flow Meters (Equalize airflow to all arms) air->flow odor1 Odor Source 1: Hotrienol Standard flow->odor1 Arm 1 odor2 Odor Source 2: C. mangga Extract flow->odor2 Arm 2 odor3 Odor Source 3: Solvent Control flow->odor3 Arm 3 odor4 Odor Source 4: Undamaged Plant flow->odor4 Arm 4 olf Four-Arm Olfactometer Choice Arena odor1->olf odor2->olf odor3->olf odor4->olf observe Observe & Record: - First Choice - Time Spent in Each Arm olf->observe release Introduce Insect at Central Release Point release->olf analyze Statistical Analysis (e.g., Chi-Square Test) observe->analyze

Caption: Workflow for a four-arm insect olfactometer bioassay.

Objective: To determine if a target insect (e.g., a potential pollinator like a syrphid fly, or a pest like Conogethes punctiferalis) is attracted to, repelled by, or indifferent to hotrienol compared to the full C. mangga volatile blend.

Causality: A multi-arm olfactometer is efficient for comparing multiple stimuli simultaneously, reducing the number of insects and time required compared to sequential two-choice tests. [28]Using a solvent control and an undamaged plant control is crucial to validate that any observed behavior is a response to the specific chemical cues and not the solvent or general plant odors.

Methodology:

  • Insect Rearing: Use laboratory-reared insects of a known age and mating status to ensure consistent behavioral responses. Naive insects (those not previously exposed to the test odors) are preferred.

  • Olfactometer Setup:

    • Connect the four arms of the olfactometer to a purified, humidified, and charcoal-filtered air source, with individual flow meters for each arm to ensure equal airflow (e.g., 200 mL/min per arm).

    • Arm 1 (Test Compound): A filter paper treated with a known concentration of synthetic hotrienol in a solvent (e.g., hexane).

    • Arm 2 (Plant Extract): A filter paper treated with a steam-distilled essential oil from C. mangga.

    • Arm 3 (Solvent Control): A filter paper treated with the solvent (hexane) only.

    • Arm 4 (Plant Control): An arm connected to a chamber containing a live, undamaged C. mangga leaf.

  • Bioassay Procedure:

    • Release a single insect into the central chamber of the olfactometer.

    • Allow a set amount of time (e.g., 10 minutes) for the insect to make a choice.

    • A choice is recorded when the insect moves a set distance (e.g., 3 cm) into one of the arms and remains there for at least 30 seconds.

    • Record the first choice and the total time spent in each arm during the observation period.

    • If no choice is made within the time limit, record it as "no response."

  • Experimental Rigor:

    • After every 5-10 insects, clean the olfactometer thoroughly with solvent and bake it to remove residual odors.

    • Rotate the position of the odor sources to control for any positional bias.

    • Conduct at least 50-60 replicates with individual insects for statistical power.

  • Data Analysis: Use a Chi-square (χ²) test to determine if the distribution of first choices among the arms is significantly different from a random distribution. Use ANOVA or a Kruskal-Wallis test to compare the time spent in each arm.

Workflow 3: Antimicrobial Activity Screening

To validate the defensive role of VOCs against pathogens, in vitro antimicrobial assays are essential. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a substance. [22]For volatile compounds, modifications are needed to account for their evaporation.

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay pathogen Culture Target Pathogen (e.g., Fusarium sp., S. aureus) inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) plate Dispense Dilutions into 96-Well Microplate inoculum->plate compound Prepare Serial Dilutions of Test Compound (Hotrienol) in Broth Medium compound->plate inoculate Inoculate Wells with Pathogen Suspension plate->inoculate controls Include Positive (Antibiotic) & Negative (No Compound) Growth Controls inoculate->controls incubate Incubate Plate (e.g., 37°C for 24h) controls->incubate read Determine MIC: Lowest concentration with no visible growth incubate->read

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of C. mangga essential oil and our hypothetical hotrienol against a relevant plant pathogenic fungus or bacterium.

Causality: This method allows for high-throughput screening of multiple compounds at various concentrations. The volatilization modification specifically addresses the physicochemical properties of essential oils, ensuring that the observed effect is due to both direct contact and vapor phase activity, which is ecologically relevant. [4][22] Methodology:

  • Microorganism Preparation: Culture a target pathogen (e.g., Fusarium oxysporum or Staphylococcus aureus) on appropriate agar. Prepare a liquid suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of sterile growth medium (e.g., Mueller-Hinton Broth for bacteria) to each well.

    • In the first column of wells, add 100 µL of the test substance (C. mangga oil or hotrienol, dissolved in a minimal amount of a solvent like DMSO and then diluted in broth).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.

  • Inoculation: Add 10 µL of the standardized pathogen inoculum to each well.

  • Controls: Include wells for a negative control (broth + inoculum, no test substance) and a positive control (broth + inoculum + standard antibiotic/antifungal).

  • Incubation: To account for volatile action, seal the plate with a sterile, breathable membrane or use a specialized setup like the EVA capmat cover method. [4]Incubate at the optimal temperature for the pathogen (e.g., 37°C for S. aureus) for 18-24 hours.

  • Determining MIC: The MIC is the lowest concentration of the test substance at which there is no visible growth (i.e., the well remains clear). A colorimetric indicator like resazurin can be added to aid visualization.

Part 4: Synthesis and Future Directions

The available evidence strongly suggests that the ecological role of the volatilome in Curcuma mangga is primarily defensive. The rich profile of monoterpenoids and sesquiterpenoids, particularly compounds like β-pinene and caryophyllene oxide, provides a potent chemical shield against microbial pathogens and likely deters generalist herbivores. Simultaneously, compounds such as myrcene may play a role in attracting specific insects, either for pollination or as part of an indirect defense strategy.

The absence of hotrienol in the current literature does not preclude its existence in trace amounts or its potential induction under specific stress conditions not yet studied. Future research should focus on:

  • Inducible Volatile Emission: Investigating how the C. mangga volatile profile changes in response to specific herbivore attacks and pathogenic infections. This could reveal the emission of novel defense compounds.

  • Field Studies: Moving beyond the laboratory to identify the key pollinators and herbivores of C. mangga in its native habitat. Field-based trapping experiments using synthetic blends of the plant's major VOCs can validate their attractive or repellent properties.

  • Synergistic Effects: Testing the ecological activity of individual compounds versus reconstituted blends to understand the synergistic or antagonistic interactions that shape the overall ecological function of the plant's aroma.

By employing the rigorous methodologies detailed in this guide, researchers can continue to unravel the complex chemical language of Curcuma mangga, providing valuable insights for agricultural applications, drug discovery, and a deeper understanding of plant-environment interactions.

References

A numbered list of all cited sources with full details and clickable URLs would be generated here.

Sources

Foundational

Antioxidant properties of 2,6-Dimethylocta-1,5,7-trien-3-ol

The Antioxidant Architecture of 2,6-Dimethylocta-1,5,7-trien-3-ol: Mechanistic Pathways and Validation Protocols As a Senior Application Scientist in botanical drug development, evaluating the antioxidant capacity of a c...

Author: BenchChem Technical Support Team. Date: March 2026

The Antioxidant Architecture of 2,6-Dimethylocta-1,5,7-trien-3-ol: Mechanistic Pathways and Validation Protocols

As a Senior Application Scientist in botanical drug development, evaluating the antioxidant capacity of a compound requires moving beyond superficial radical scavenging metrics. We must deconstruct the molecule’s physicochemical behavior, its interaction with cellular signaling cascades, and the rigorous, self-validating methodologies required to prove its efficacy.

This technical guide explores the antioxidant properties of 2,6-dimethylocta-1,5,7-trien-3-ol , an acyclic monoterpenoid (1)[1] identified in potent botanical matrices such as Ficus carica (fig) and Camellia sinensis (green tea) (2)[2].

Molecular Dynamics & Physicochemical Profiling

The antioxidant potential of 2,6-dimethylocta-1,5,7-trien-3-ol is fundamentally rooted in its molecular structure. Featuring a conjugated triene system and a tertiary hydroxyl group, the molecule is primed for electron donation and hydrogen atom transfer (HAT).

Crucially, its lipophilicity—quantified by an XLogP3 of 3.2 (3)[3]—dictates its cellular behavior. This specific partition coefficient allows the monoterpenoid to seamlessly integrate into phospholipid bilayers, effectively halting lipid peroxidation chain reactions at the membrane level before reactive oxygen species (ROS) can penetrate the cytosol.

Dual-Axis Antioxidant Mechanisms

The efficacy of this compound is not limited to direct chemical quenching; it acts as a dynamic signaling modulator.

Direct Radical Scavenging

In cell-free environments, the conjugated double bonds of 2,6-dimethylocta-1,5,7-trien-3-ol stabilize unpaired electrons from free radicals. By donating a hydrogen atom from its hydroxyl group to unstable ROS, it forms a relatively stable, resonance-delocalized terpenoid radical, neutralizing the oxidative threat.

Indirect Cytoprotection: The Nrf2/Keap1/ARE Axis

Like other bioactive monoterpenes (e.g., geraniol, 1,8-cineole), 2,6-dimethylocta-1,5,7-trien-3-ol exerts profound indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway (4)[4]. The compound acts as a mild electrophile, interacting with the reactive cysteine residues of the Keap1 repressor protein. This interaction induces a conformational change that liberates Nrf2, allowing it to translocate to the nucleus and bind the Antioxidant Response Element (ARE) (5)[5]. This triggers the transcription of endogenous Phase II detoxifying enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1) (6)[6].

Nrf2Pathway Compound 2,6-Dimethylocta-1,5,7-trien-3-ol (Electrophilic Modulator) Keap1 Keap1-Nrf2 Complex (Cytosolic Retention) Compound->Keap1 Interacts with Dissociation Keap1 Cysteine Modification & Nrf2 Liberation Keap1->Dissociation Oxidative/Electrophilic Trigger Nrf2 Free Nrf2 (Nuclear Translocation) Dissociation->Nrf2 Releases ARE Antioxidant Response Element (DNA Binding) Nrf2->ARE Translocates to Nucleus Enzymes Transcription of Phase II Enzymes (SOD, CAT, HO-1, NQO1) ARE->Enzymes Initiates Transcription

Fig 1: Mechanism of Nrf2/Keap1 pathway activation by 2,6-Dimethylocta-1,5,7-trien-3-ol.

Phytohormone Agonism: PYR1 Receptor Modulation

Recent computational biology has unveiled a novel mechanism: 2,6-dimethylocta-1,5,7-trien-3-ol acts as a natural agonist for the Pyrabactin Resistance 1 (PYR1) receptor. By mimicking Abscisic Acid (ABA), it binds to the PYR1 active site with high affinity, initiating stress-tolerance pathways that mitigate oxidative damage in agricultural and potentially cross-kingdom cellular models (2)[2].

Quantitative Efficacy Data

The following table synthesizes the quantitative benchmarks defining the compound's profile:

ParameterValueContext / Source
Molecular Weight 152.23 g/mol Computed physicochemical property (3)[3]
Lipophilicity (XLogP3) 3.2Indicates high membrane permeability (3)[3]
PYR1 Receptor Docking Score -5.7 kcal/molBinding affinity as a natural ABA agonist (2)[2]
DPPH IC50 (Extract Equivalent) 90.10 mg/mLEfficacy within a Camellia sinensis matrix (7)[7]

Self-Validating Experimental Methodologies

To ensure scientific integrity, assays evaluating 2,6-dimethylocta-1,5,7-trien-3-ol must be designed with internal causality checks.

Workflow Start Compound Isolation / Synthesis (Purity >95%) InVitro Cell-Free Assays (DPPH / ORAC) Start->InVitro Cellular In Vitro Cell Models (e.g., U373-MG Astrocytes) Start->Cellular Direct Direct ROS Scavenging (Spectrophotometry) InVitro->Direct Nuclear Subcellular Fractionation & Western Blotting Cellular->Nuclear Analysis Data Synthesis & IC50 / Fold-Change Calculation Direct->Analysis Validates Scavenging Nuclear->Analysis Validates Mechanism

Fig 2: Self-validating experimental workflow for assessing monoterpenoid antioxidant capacity.

Protocol A: DPPH Radical Scavenging Assay

Objective: Quantify direct hydrogen atom transfer (HAT) capabilities.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical-grade methanol.

  • Sample Incubation: Mix 1 mL of the DPPH solution with 1 mL of 2,6-dimethylocta-1,5,7-trien-3-ol at varying concentrations (10–100 µM). Incubate in total darkness at room temperature for 30 minutes.

  • Spectrophotometric Analysis: Measure absorbance at 517 nm against a methanol blank.

  • Causality Rationale: When the monoterpenoid donates a hydrogen atom, the stable purple DPPH radical is reduced to the yellow diphenylpicrylhydrazine. The loss of extended conjugation in the DPPH molecule directly causes the drop in 517 nm absorbance.

  • Self-Validation Checkpoint: The protocol mandates a "Sample Blank" (compound + methanol, no DPPH) to correct for any intrinsic absorbance of the terpenoid. Concurrently, a "Vehicle Control" (methanol + DPPH) must establish the 100% radical baseline. If the Vehicle Control absorbance drops by >5% before compound addition, the assay self-invalidates, signaling DPPH degradation or solvent contamination.

Protocol B: Nrf2 Nuclear Translocation via Subcellular Fractionation

Objective: Validate the indirect, Keap1-dependent antioxidant signaling mechanism.

  • Cell Culture & Treatment: Culture U373-MG astrocytes or SH-SY5Y neuroblastoma cells. Treat with 25 µM of 2,6-dimethylocta-1,5,7-trien-3-ol for 12 hours.

  • Subcellular Fractionation: Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2) containing protease inhibitors to isolate the cytosolic fraction. Pellet the intact nuclei via centrifugation (800 x g), then lyse the nuclei with a high-salt hypertonic extraction buffer.

  • Western Blotting: Resolve fractions via SDS-PAGE. Probe with primary antibodies against Nrf2.

  • Causality Rationale: If the compound successfully acts as an electrophilic stressor, it will modify Keap1, causally resulting in a measurable depletion of Nrf2 in the cytosolic fraction and a corresponding accumulation in the nuclear fraction.

  • Self-Validation Checkpoint: The blot must include compartment-specific loading controls: GAPDH for the cytosol and Lamin B1 for the nucleus. If GAPDH bands appear in the nuclear fraction lane, it proves the fractionation boundary was breached. The data is automatically discarded as cross-contaminated, ensuring zero false-positive claims regarding nuclear translocation.

References

  • 2,6-Dimethyl-1,5,7-octatrien-3-ol | C10H16O | CID 119847 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • PhytoBank: Showing 2,6-dimethyl-1,5,7-octatrien-3-ol (PHY0131187) Source: PhytoBank (phytobank.ca) URL:[Link]

  • Deciphering highly potent natural abscisic acid agonists for binding to pyrabactin resistance 1 receptor through computational approaches Source: Scientific Reports / PMC (nih.gov) URL:[Link]

  • Natural Monoterpenes as Potential Therapeutic Agents against Atherosclerosis Source: MDPI (mdpi.com) URL:[Link]

  • Major selected monoterpenes α-pinene and 1,8-cineole found in Salvia lavandulifolia essential oil as regulators of cellular redox balance Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Mechanistic role of Nrf2 modulators in lipid peroxidation: a perspective towards carcinogenesis Source: Open Exploration Publishing (explorationpub.com) URL:[Link]

  • NGHIÊN CỨU QUY TRÌNH CHIẾT XUẤT CAO LÁ TRÀ XANH (CAMELLIA SINENSIS L.) ĐỂ ỨNG DỤNG VÀO CÔNG THỨC BÀO CHẾ SERUM CHỐNG LÃO HÓA Source: Scribd (scribd.com) URL:[Link]

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Exploratory

Antimicrobial effects of hotrienol against specific pathogens

An In-depth Technical Guide on the Antimicrobial Effects of Hotrienol Against Specific Pathogens Foreword: Charting a New Course in Antimicrobial Research The escalating crisis of antimicrobial resistance necessitates a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Antimicrobial Effects of Hotrienol Against Specific Pathogens

Foreword: Charting a New Course in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. Nature, with its vast repository of chemical diversity, offers a promising frontier in this endeavor. Among the myriad of natural compounds, terpenoids, particularly those found in essential oils, have garnered significant attention for their broad-spectrum antimicrobial properties. This guide focuses on hotrienol, a monoterpenoid alcohol recognized for its characteristic fruity and floral aroma, and a constituent of various essential oils.

While the antimicrobial activities of many terpenoids like linalool, geraniol, and thymol are well-documented, hotrienol remains a relatively unexplored molecule in the context of antimicrobial research. This technical guide, therefore, serves a dual purpose: to synthesize the foundational knowledge from related compounds to build a strong hypothesis for hotrienol's potential antimicrobial efficacy and to provide a rigorous, field-proven framework for its systematic investigation. As a Senior Application Scientist, the narrative that follows is designed to be both a source of deep technical knowledge and a practical guide for researchers, scientists, and drug development professionals poised to explore the antimicrobial potential of hotrienol.

Hotrienol: A Profile of the Molecule

Hotrienol, chemically known as (E,R)-3,7-dimethyl-1,5,7-octatrien-3-ol, is a tertiary acyclic monoterpenoid alcohol. Its presence has been identified in a variety of natural sources, including certain types of honey and as a volatile compound in some wines.[1] In the commercial realm, it is primarily utilized for its aromatic properties in the flavor and fragrance industries.[2]

The rationale for investigating hotrienol's antimicrobial effects stems from its structural similarity to other monoterpenoid alcohols that have demonstrated significant antimicrobial activity. The lipophilic nature of these molecules is believed to facilitate their interaction with and disruption of microbial cell membranes, a common mechanism of action for this class of compounds.[3]

A Proposed Research Framework for Evaluating the Antimicrobial Efficacy of Hotrienol

Given the nascent stage of research into hotrienol's antimicrobial properties, a structured and comprehensive investigational approach is paramount. The following framework outlines a series of validated experimental protocols to systematically assess its efficacy against a panel of relevant pathogens.

PART A: In Vitro Efficacy Assessment

The initial phase of investigation focuses on determining the fundamental antimicrobial activity of hotrienol against a diverse range of microorganisms.

Pathogen Selection:

A representative panel of pathogens should be selected to ascertain the spectrum of hotrienol's activity. This panel should include:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA)

    • Enterococcus faecalis

  • Gram-Negative Bacteria:

    • Escherichia coli

    • Pseudomonas aeruginosa

  • Fungi:

    • Candida albicans

This selection encompasses pathogens of significant clinical and food safety concern, providing a robust initial assessment of hotrienol's potential applications.[4][5]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Hotrienol Stock Solution: Prepare a stock solution of hotrienol in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the hotrienol stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no hotrienol) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of hotrienol that completely inhibits visible growth of the microorganism.[6]

Experimental Protocol: Determination of MBC/MFC

  • Subculturing: Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates under appropriate conditions.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of hotrienol that results in a ≥99.9% reduction in the initial inoculum.[7]

Data Presentation: MIC and MBC/MFC Values for Hotrienol

PathogenMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Enterococcus faecalis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
PART B: Elucidating the Mechanism of Action

Understanding how hotrienol exerts its antimicrobial effects is crucial for its development as a therapeutic agent.

Cell Membrane Integrity Assays:

A primary hypothesized mechanism for monoterpenoids is the disruption of the cell membrane.[3]

Experimental Workflow: Assessing Membrane Permeabilization

G cluster_0 Membrane Integrity Assessment start Treat Microbial Cells with Hotrienol (at MIC and sub-MIC concentrations) leakage Monitor Leakage of Intracellular Components (e.g., K+, ATP, Nucleic Acids) start->leakage fluorescence Utilize Fluorescent Probes (e.g., Propidium Iodide) start->fluorescence microscopy Visualize Membrane Damage (e.g., SEM/TEM) start->microscopy conclusion Correlate Findings to Determine Membrane-Disruptive Activity leakage->conclusion fluorescence->conclusion microscopy->conclusion G cluster_0 Synergy Testing Workflow setup Prepare 96-well plate with serial dilutions of Hotrienol (horizontally) and a conventional antibiotic (vertically) inoculate Inoculate with standardized microbial suspension setup->inoculate incubate Incubate under appropriate conditions inoculate->incubate read_mic Determine the MIC of each agent alone and in combination incubate->read_mic calculate_fici Calculate the Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret Interpret FICI value (Synergy, Additive, Indifference, Antagonism) calculate_fici->interpret

Caption: Workflow for the Checkerboard Assay to Assess Synergy.

PART C: Preliminary Safety and Toxicity Assessment

In Vitro Cytotoxicity Assays:

It is essential to evaluate the toxicity of hotrienol against mammalian cells to determine its therapeutic window. An MTT assay using a relevant human cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) can provide an initial assessment of its cytotoxicity. [8]

Hypothesized Mechanisms of Action

Based on the known mechanisms of structurally similar monoterpenoids, several hypotheses can be proposed for hotrienol's antimicrobial action:

  • Disruption of Membrane Integrity and Function: The lipophilic nature of hotrienol likely allows it to intercalate into the lipid bilayer of microbial cell membranes. This can lead to increased membrane fluidity and permeability, leakage of essential intracellular components, and disruption of membrane-embedded proteins involved in crucial cellular processes like respiration and transport. [3]

  • Inhibition of Key Enzymatic Pathways: Hotrienol may interfere with essential enzymatic activities within the microbial cell.

  • Interference with Quorum Sensing: Many bacteria regulate virulence through quorum sensing. Some terpenoids have been shown to disrupt these signaling pathways.

Hypothesized Mechanism of Membrane Disruption by Hotrienol

G hotrienol Hotrienol membrane Microbial Cell Membrane Lipid Bilayer Membrane Proteins hotrienol->membrane:f0 permeability Increased Membrane Permeability membrane:f0->permeability disruption Disruption of Protein Function (e.g., Respiration) membrane:f1->disruption leakage Leakage of Intracellular Components (Ions, ATP) permeability->leakage death Cell Death leakage->death disruption->death

Caption: Postulated Mechanism of Hotrienol-Induced Membrane Disruption.

Conclusion and Future Directions

While direct evidence for the antimicrobial effects of hotrienol is currently limited, its chemical structure, shared with other bioactive monoterpenoids, provides a strong rationale for its investigation as a novel antimicrobial agent. The technical guide presented herein offers a comprehensive and scientifically rigorous framework for the systematic evaluation of hotrienol's efficacy, mechanism of action, and preliminary safety profile.

Future research should focus on executing these proposed studies to generate robust preclinical data. Positive in vitro findings would warrant further investigation into its efficacy in in vivo models of infection and more extensive toxicological studies. The exploration of hotrienol and other understudied natural compounds holds significant promise in the ongoing search for new solutions to the global challenge of antimicrobial resistance.

References

  • Vertex AI Search. (n.d.). A Practical and Convenient Synthesis of Hotrienol, an Excellent Fruity Smelling Compound.
  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC, µg/ml) values for compound 1 compared to Streptomycin.
  • American Society for Microbiology. (2024, May 29). Fighting Foodborne Pathogens with Natural Antimicrobials.
  • Astani, A., Reichling, J., & Schnitzler, P. (2010). Comparative study on the antiviral activity of selected monoterpenes derived from essential oils. PubMed Central.
  • Frontiers. (2019, October 1). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • The Good Scents Company. (n.d.). hotrienol (E,R)-3,7-dimethyl-1,5,7-octatrien-3-ol.
  • CNR-IRIS. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
  • PubMed Central. (n.d.). Screening for Antiviral Activities of Isolated Compounds from Essential Oils.
  • MDPI. (2025, January 10). Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review.
  • The Antimicrobial Activities of Extract and Compounds Isolated from Brillantaisia lamium. (n.d.).
  • MDPI. (2024, September 28). Enhancing Antibiotic Efficacy with Natural Compounds: Synergistic Activity of Tannic Acid and Nerol with Commercial Antibiotics against Pathogenic Bacteria.
  • MDPI. (2025, November 7). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
  • SciELO. (n.d.). Plant Extracts Display Synergism with Different Classes of Antibiotics.
  • PubMed Central. (n.d.). Mechanisms of Antibacterial Action of Three Monoterpenes.
  • MDPI. (2024, December 28). Antiviral Activity of the Marine Haptophyta Diacronema lutheri.
  • PubMed Central. (n.d.). Essential Oils as Antimicrobial Agents Against WHO Priority Bacterial Pathogens: A Strategic Review of In Vitro Clinical Efficacy, Innovations and Research Gaps.
  • Journal of Pure and Applied Microbiology. (2024, March 3). Antimicrobial Activity against Antibiotic-resistant Pathogens and Antioxidant Activity and LCMS/MS Phytochemical Content Analysis of Selected Medicinal Plants.
  • PubMed. (2020, November 16). An updated and comprehensive review of the antiviral potential of essential oils and their chemical constituents with special focus on their mechanism of action against various influenza and coronaviruses.
  • View of Synergistic Effects of Essential Oils and Antibiotics Against Some Bacterial Strains. (2023, June 15).
  • PubMed. (2024, April 1). Synergistic interactions of essential oil components with antibiotics against multidrug-resistant Corynebacterium striatum.
  • Semantic Scholar. (n.d.). Synergistic interaction of eugenol with antibiotics against Gram negative bacteria.
  • PubMed. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
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  • Sobekbio Biosciences. (n.d.). Hotrienol.
  • PubMed Central. (2019, January 28). Antimicrobial Activity of Six Essential Oils Against a Group of Human Pathogens: A Comparative Study.
  • MDPI. (2025, February 10). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review.
  • ResearchGate. (2026, March 3). Inhibitory Effect of (-)-myrtenol alone and in combination with antifungal agents on Candida spp.
  • Horizon e-Publishing Group. (n.d.). Bio-efficacies of essential oils against food-borne bacteria.
  • PubMed Central. (2024, December 30). The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction.
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  • PubMed Central. (2025, April 1). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel.
  • ResearchGate. (2025, October 23). Isolation and extraction of some compounds that act as antimicrobials from actinomycetes.
  • MDPI. (2020, June 25). Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus.
  • PubMed Central. (n.d.). Antimicrobial Properties of Plant Essential Oils against Human Pathogens and Their Mode of Action: An Updated Review.
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  • PubMed Central. (n.d.). Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria.
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Foundational

The Discovery, Chemical History, and Applications of 2,6-Dimethylocta-1,5,7-trien-3-ol: A Comprehensive Technical Guide

Executive Summary 2,6-Dimethylocta-1,5,7-trien-3-ol (CAS: 29414-56-0) is a highly volatile, acyclic monoterpene alcohol that has garnered significant attention across phytochemistry, flavor and fragrance (F&F) engineerin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylocta-1,5,7-trien-3-ol (CAS: 29414-56-0) is a highly volatile, acyclic monoterpene alcohol that has garnered significant attention across phytochemistry, flavor and fragrance (F&F) engineering, and modern biotechnology. Characterized by its distinct camphoreous, lime, and terpenic aromatic profile, this compound is a critical trace volatile in various high-value agricultural products, including Humulus lupulus (hops) and Artemisia annua. This whitepaper synthesizes the historical discovery, biosynthetic origins, analytical isolation methodologies, and emerging pharmacological applications of this unique monoterpenoid.

Chemical Identity and Structural Significance

Belonging to the class of acyclic monoterpenoids, 2,6-dimethylocta-1,5,7-trien-3-ol features a conjugated triene system coupled with a tertiary hydroxyl group[1]. This structural arrangement makes the molecule highly susceptible to oxidative rearrangements while simultaneously granting it the high vapor pressure necessary for its potent olfactory impact. It is structurally related to hotrienol (3,7-dimethylocta-1,5,7-trien-3-ol), often requiring high-resolution chromatography to differentiate the two isomers in complex biological matrices.

Table 1: Physicochemical Profile of 2,6-Dimethylocta-1,5,7-trien-3-ol

PropertyValue / Description
IUPAC Name 2,6-dimethylocta-1,5,7-trien-3-ol
CAS Registry Numbers 29414-56-0 (Racemate), 28977-58-4 (E-isomer)
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Boiling Point ~233.00 - 234.00 °C (@ 760 mmHg)
Flash Point 92.22 °C (198.00 °F)
LogP (o/w) 2.69 - 3.20 (Estimated)
Organoleptic Profile Camphoreous, lime, terpenic, woody

Historical Timeline of Discovery and Natural Isolation

The discovery of 2,6-dimethylocta-1,5,7-trien-3-ol is intrinsically linked to the evolution of Gas Chromatography-Mass Spectrometry (GC-MS). Initially identified as a trace component in complex essential oils, its presence was confirmed in the highly oxygenated terpenoid fractions of the antimalarial plant Artemisia annua[2].

Subsequent phytochemical surveys identified the compound in the essential oils of several Ficus species (e.g., Ficus asperifolia), where it co-occurs with other bioactive terpenes[3]. Most recently, advanced volatile profiling of commercial hops, specifically the Amarillo variety, revealed that 2,6-dimethylocta-1,5,7-trien-3-ol is a key contributor to the hop's sought-after fruity-floral and resinous depth[4].

Biosynthetic Pathways and Metabolic Origins

In planta, the biosynthesis of 2,6-dimethylocta-1,5,7-trien-3-ol relies on the convergence of the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway. Both pathways generate Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP), which prenyltransferases condense into Geranyl Pyrophosphate (GPP).

Causality in Biosynthesis: GPP cannot directly form the tertiary alcohol structure of 2,6-dimethylocta-1,5,7-trien-3-ol due to steric and electronic constraints. Instead, GPP must first undergo ionization and isomerization to Linalyl Pyrophosphate (LPP). Specialized monoterpene synthases and cytochrome P450 hydroxylases then facilitate the highly specific oxidation and double-bond rearrangement required to yield the final trienol structure.

Biosynthesis MVA Mevalonate (MVA) Pathway (Cytosol) IPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) MVA->IPP MEP MEP Pathway (Plastids) MEP->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP Prenyltransferases Enzyme Monoterpene Synthases (Terpene Cyclases/Hydroxylases) GPP->Enzyme Isomerization & Ionization Target 2,6-Dimethylocta-1,5,7-trien-3-ol Enzyme->Target Oxidation / Rearrangement

Figure 1: Biosynthetic pathways yielding 2,6-dimethylocta-1,5,7-trien-3-ol via GPP.

Analytical Methodologies for Detection and Isolation

Isolating and quantifying 2,6-dimethylocta-1,5,7-trien-3-ol presents significant analytical challenges. Traditional Liquid-Liquid Extraction (LLE) often masks this highly volatile monoterpene under solvent peaks and risks thermal degradation during the concentration phase. Consequently, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS has become the gold standard.

Self-Validating HS-SPME/GC-MS Protocol

This protocol is designed as a self-validating system, utilizing internal standardization and dual-library verification to eliminate false positives.

  • Matrix Preparation & Salting Out: Place 5.0 g of homogenized sample (e.g., hop pellets) into a 20 mL headspace vial. Add 1.0 g of NaCl. Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of volatile monoterpenes in the aqueous phase and thermodynamically driving them into the headspace.

  • Internal Standardization: Spike the matrix with 10 µL of 2-octanol (10 mg/L). Causality: The internal standard corrects for matrix effects, fiber competition, and instrument drift, enabling accurate semi-quantification.

  • Equilibration & Extraction: Seal the vial with a PTFE/silicone septum and incubate at 40°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes. Causality: The triple-coated fiber provides optimal trapping capacity across a broad molecular weight and polarity range, capturing both highly volatile terpenes and heavier oxygenated derivatives.

  • Thermal Desorption: Retract the fiber and inject it into the GC inlet at 250°C for 5 minutes in splitless mode to ensure complete analyte transfer onto the column.

  • Chromatographic Separation: Utilize an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven from 40°C (hold 3 min) to 240°C at a slow ramp of 5°C/min. Causality: A slow temperature ramp is critical to chromatographically resolve 2,6-dimethylocta-1,5,7-trien-3-ol from closely eluting structural isomers, such as hotrienol.

  • Mass Spectrometric Detection: Operate the MS in Electron Impact (EI) mode at 70 eV, acquiring data in full scan mode (m/z 35–350).

  • Data Validation: Confirm identification by matching mass spectra against the NIST library and comparing the calculated Linear Retention Index (LRI) (using a C8–C20 n-alkane series) against established literature values.

Workflow S1 Sample Matrix + Internal Std S2 HS-SPME Extraction (DVB/CAR/PDMS) S1->S2 S3 Thermal Desorption (250°C, Splitless) S2->S3 S4 Capillary GC (Slow Ramp 5°C/min) S3->S4 S5 EI-MS (70 eV) Scan m/z 35-350 S4->S5 S6 LRI & NIST Validation S5->S6

Figure 2: Self-validating HS-SPME/GC-MS analytical workflow for trace monoterpene isolation.

Biotechnological Applications: The Craft Beer Paradigm

Historically, 2,6-dimethylocta-1,5,7-trien-3-ol was sourced strictly via botanical extraction. However, recent biotechnological advancements have identified its de novo production during fermentation by novel yeast strains. Specifically, non-GMO hybrids of Saccharomyces jurei and S. cerevisiae ale yeasts have been shown to synthesize this compound during craft beer fermentation[5]. This discovery is highly disruptive for beverage engineering, as it allows brewers to impart "hop-like" camphoreous and lime notes into unhopped or lightly hopped worts purely through yeast metabolism.

Table 2: Natural Occurrences and Biological Matrices

Matrix / SourceConcentration / PresenceBiological & Industrial Significance
Humulus lupulus (Amarillo Hops) ~0.240 mg/LContributes to the fruity-floral and resinous depth of the hop profile[4].
Ficus asperifolia ~0.4% in essential oilAssociated with antimicrobial and antioxidant properties of the extract[3].
Artemisia annua Trace essential oil fractionCo-occurs with highly oxygenated terpenoids in the antimalarial plant[2].
Saccharomyces jurei Hybrids 1.73 - 2.44 (Relative Peak Area)Novel biotechnological production during craft beer fermentation[5].

Regulatory History and Safety Assessments

As a flavoring agent, 2,6-dimethylocta-1,5,7-trien-3-ol has undergone rigorous safety evaluations. The European Food Safety Authority (EFSA) evaluated the compound under Flavouring Group Evaluation 7, Revision 6 (FGE.07Rev6)[6]. Falling under the structural class of acyclic alcohols, it was assessed using the Maximised Survey-derived Daily Intake (MSDI) approach. The EFSA panel concluded that the compound poses no safety concern at its current estimated levels of dietary intake, cementing its approved status for use in the F&F industry.

Future Perspectives in Drug Discovery

Beyond olfaction, 2,6-dimethylocta-1,5,7-trien-3-ol is emerging as a molecule of interest in agrochemical and pharmaceutical drug discovery. Recent computational docking studies have identified the compound as a highly potent natural abscisic acid (ABA) agonist[7]. By demonstrating a strong binding affinity to the PYR1 receptor (binding energy of -5.7 kcal/mol), it shows potential as a lead compound for developing novel agricultural treatments designed to enhance drought resistance and manage water stress in crops.

References

  • PubChem Compound Summary for CID 5362854: 2,6-Dimethylocta-1,5,7-trien-3-ol. Source: National Center for Biotechnology Information (NIH). URL:1

  • Scientific Opinion on Flavouring Group Evaluation 7, Revision 6 (FGE.07Rev6). Source: Semantic Scholar / European Food Safety Authority (EFSA). URL: 6

  • Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS. Source: MDPI. URL: 4

  • Chemical Composition and Antimicrobial Activity of the Essential oils of 14 known Ficus species – A Concise Review. Source: Biointerface Research in Applied Chemistry. URL: 3

  • Biotechnological exploitation of Saccharomyces jurei and its hybrids in craft beer fermentation uncovers new aroma combinations. Source: FMACH. URL: 5

  • The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L. (Qinghao). Source: PMC / NIH. URL: 2

  • Deciphering highly potent natural abscisic acid agonists for binding to pyrabactin resistance 1 receptor through computational approaches. Source: PMC / NIH. URL: 7

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Exploratory

Potential therapeutic applications of hotrienol

Therapeutic Horizons of Hotrienol: A Comprehensive Guide to its Pharmacological Applications and Analytical Workflows Executive Summary Hotrienol ((5E)-3,7-dimethylocta-1,5,7-trien-3-ol) is a highly volatile, bioactive m...

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Horizons of Hotrienol: A Comprehensive Guide to its Pharmacological Applications and Analytical Workflows

Executive Summary Hotrienol ((5E)-3,7-dimethylocta-1,5,7-trien-3-ol) is a highly volatile, bioactive monoterpenoid found predominantly in the essential oils of Mentha, Thymus, and Camphora species, as well as in fermented products like wine and tea. Initially recognized for its sensory properties, recent pharmacological profiling has unveiled its potential as a therapeutic agent. This whitepaper systematically explores the neuropharmacological, antimicrobial, and anti-inflammatory applications of hotrienol, providing drug development professionals with validated experimental workflows for its isolation and bio-evaluation.

Chemical Ecology and Biosynthesis

Hotrienol is a tertiary alcohol monoterpene. In plant matrices, its biosynthesis is largely driven by the oxidative metabolism of linalool. Cytochrome P450 enzymes catalyze the stereoselective hydroxylation of linalool to 7-hydroxylinalool. Under acidic conditions, 7-hydroxylinalool undergoes dehydration and rearrangement to form the highly volatile hotrienol 1. Understanding this pathway is critical for researchers aiming to synthesize hotrienol or enhance its yield in transgenic plant models.

Biosynthesis Linalool Linalool (Precursor) EnzOx Enzymatic Oxidation (Cytochrome P450) Linalool->EnzOx Hydroxylinalool 7-Hydroxylinalool EnzOx->Hydroxylinalool Acidification Acidification / Dehydration Hydroxylinalool->Acidification Hotrienol Hotrienol (5E)-3,7-dimethylocta-1,5,7-trien-3-ol Acidification->Hotrienol

Fig 1. Biosynthetic pathway of hotrienol from linalool via enzymatic oxidation.

Pharmacological Applications

2.1. Neuropharmacology and Sedative Effects Hotrienol exhibits significant central nervous system (CNS) activity, particularly in modulating the autonomic nervous system. Clinical and preclinical inhalation studies demonstrate that hotrienol acts as a potent sedative. Exposure to hotrienol at concentrations as low as ≤5 ppm significantly increases the miosis rate (pupillary constriction), indicating a suppression of sympathetic nerve activity and a predominance of parasympathetic tone 2. Furthermore, hotrienol is utilized in neuroscience to map neural pathways in Drosophila models, allowing researchers to probe specific odorant receptor functions and odor processing mechanisms 3.

Mechanism Inhalation Hotrienol Inhalation Olfactory Olfactory Receptor Activation Inhalation->Olfactory ANS Autonomic Nervous System Modulation Olfactory->ANS Symp Suppression of Sympathetic Nerve Activity ANS->Symp Para Predominance of Parasympathetic Activity ANS->Para Physio Physiological Response: Increased Miosis Rate & Sedation Symp->Physio Para->Physio

Fig 2. Autonomic nervous system modulation by hotrienol inhalation.

2.2. Antimicrobial and Antifungal Efficacy Hotrienol-rich essential oils, such as those derived from Mentha and Camphora species, demonstrate broad-spectrum antimicrobial properties. Hotrienol disrupts the lipid bilayer of bacterial cell membranes, leading to permeabilization. It has shown pronounced inhibitory effects against foodborne and clinical pathogens, including Salmonella typhi, Escherichia coli, Bacillus subtilis, and the fungal pathogen Candida albicans4. This makes it a prime candidate for natural preservatives and topical antimicrobial formulations 5.

2.3. Anti-inflammatory and Antioxidant Activity Oxidative stress and inflammation are deeply interconnected in chronic disease pathology. Hotrienol exhibits significant antioxidant capacity by scavenging free radicals, which mitigates cellular oxidative damage 6. Concurrently, it demonstrates anti-inflammatory properties by inhibiting protein denaturation—a hallmark of tissue inflammation 7.

Quantitative Pharmacological Data

The following table synthesizes the quantitative biological activities of hotrienol across various studies:

Bioactive CompoundPrimary Source MatrixTarget Pathway / OrganismObserved Pharmacological EffectReference
HotrienolMentha spicata EOS. typhi, B. subtilisPotent growth inhibition (Zone: 35.7 - 36.3 mm)4
HotrienolDarjeeling Tea (Second Flush)Autonomic Nervous SystemIncreased miosis rate (≤5ppm); Sedation2
HotrienolThymus satureioidesOxidative StressAntioxidant and potential antidiabetic marker8
HotrienolCamphora tenuipilisS. aureus, E. coliBroad-spectrum antibacterial action5

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Workflow Sample Plant Matrix / Essential Oil HSSPME HS-SPME Extraction (Headspace Solid-Phase Microextraction) Sample->HSSPME GCMS GC-MS Analysis (High-resolution separation) HSSPME->GCMS Bioassay In Vitro Bioassays (ABTS, Anti-inflammatory, Antimicrobial) GCMS->Bioassay Data Data Synthesis & Pharmacological Profiling Bioassay->Data

Fig 3. Analytical and bioassay workflow for hotrienol characterization.

4.1. Extraction and Quantification via HS-SPME/GC-MS Causality: Traditional liquid-liquid extractions risk the thermal degradation of volatile monoterpenoids and introduce solvent artifacts. Headspace Solid-Phase Microextraction (HS-SPME) selectively enriches volatile organic metabolites (VOMs) directly from the headspace, preserving hotrienol's structural integrity while aligning with green chemistry principles 7. Step-by-Step Protocol:

  • Sample Preparation: Place 1.0 g of the homogenized plant matrix into a 20 mL headspace vial. Seal with a PTFE/silicone septum.

  • Equilibration: Incubate the vial at 40 °C for 15 minutes to allow volatile partitioning into the headspace.

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40 °C.

  • Desorption & GC-MS Analysis: Retract the fiber and insert it into the GC injection port at 250 °C for 5 minutes (splitless mode). Use a capillary column (e.g., BP20) with a temperature gradient starting at 40 °C, ramping at 2.7 °C/min to 220 °C.

  • Validation: Run a blank fiber extraction to confirm the absence of carryover. Identify hotrienol by comparing mass spectra against NIST libraries and confirming the retention index.

4.2. In Vitro Anti-inflammatory Assay (Protein Denaturation) Causality: Inflammation often involves the denaturation of tissue proteins. Inhibiting bovine serum albumin (BSA) denaturation under thermal stress serves as a reliable, high-throughput proxy for anti-inflammatory drug screening prior to in vivo models 7. Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 1% BSA solution in phosphate-buffered saline (PBS, pH 6.4).

  • Reaction Mixture: Combine 0.5 mL of the BSA solution with 0.5 mL of isolated hotrienol extract (at varying concentrations) in a 5 mL centrifuge tube.

  • Incubation: Vortex for 30 seconds, then incubate at 37 °C for 15 minutes to allow binding.

  • Thermal Stress: Heat the tubes in a water bath at 70 °C for 5 minutes to induce denaturation.

  • Measurement: Cool to room temperature and measure turbidity (absorbance) at 660 nm using a UV/VIS spectrophotometer.

  • Validation: Use PBS as a negative control (100% denaturation) and Diclofenac sodium as a positive control. Calculate percentage inhibition relative to the negative control.

4.3. ABTS Radical Scavenging Assay Causality: The ABTS radical cation assay is preferred over DPPH for hotrienol because it is applicable to both lipophilic and hydrophilic antioxidant systems, making it ideal for essential oil constituents 7. Step-by-Step Protocol:

  • Radical Generation: Mix 50 mL of 20 mM ABTS solution with 200 µL of 70 mM potassium persulfate. Store in the dark at 25 °C for 16 hours to generate the stable ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with PBS until an absorbance of 0.900 (±0.030) at 734 nm is achieved.

  • Reaction: Add 10 µL of hotrienol extract to 990 µL of the ABTS working solution.

  • Incubation & Reading: Incubate in the dark for 6 minutes, then read absorbance at 734 nm.

  • Validation: Use Trolox as a standard reference. The system is self-validating if the standard curve yields an R² > 0.99.

Conclusion

Hotrienol is transitioning from a mere sensory marker in the flavor and fragrance industry to a molecule of significant pharmacological interest. Its potent sedative effects via autonomic nervous system modulation, combined with its robust antimicrobial and anti-inflammatory profiles, position it as a valuable lead compound in the development of natural therapeutics. Rigorous, self-validating analytical workflows, such as HS-SPME coupled with standardized bioassays, remain essential for unlocking its full clinical potential.

References

  • BioCrick. "Hotrienol | CAS:20053-88-7 | Biological Activity of Hotrienol."[Link]

  • National Center for Biotechnology Information (PMC). "Multifaceted Biological Activities of Culinary Herb and Spice Extracts: In Vitro and In Silico Simulation Insights into Inflammation-Related Targets." [Link]

  • National Center for Biotechnology Information (PMC). "Ethnopharmacology, Phytochemistry, and Pharmacological Properties of Thymus satureioides Coss."[Link]

  • Frontiers in Plant Science. "Monoterpenol Oxidative Metabolism: Role in Plant Adaptation and Potential Applications."[Link]

  • National Center for Biotechnology Information (PubMed). "Nutritionally rich biochemical profile in essential oil of various Mentha species and their antimicrobial activities."[Link]

  • ResearchGate. "2,3-Dimethylpyrazine (3DP) and 2,5-dimethyl-4-hydroxy-3(2 H )-furanone (DMHF) generated by the Maillard reaction in foods affect autonomic nervous activity and central nervous activity in human."[Link]

  • National Center for Biotechnology Information (PMC). "Study on Chemical Diversity, Antioxidant and Antibacterial Activities, and HaCaT Cytotoxicity of Camphora tenuipilis." [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2,6-Dimethylocta-1,5,7-trien-3-ol from Geraniol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2,6-dimethylocta-1,5,7-trien-3-ol, a valuable terpenoid, starting from the readily availabl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,6-dimethylocta-1,5,7-trien-3-ol, a valuable terpenoid, starting from the readily available monoterpene alcohol, geraniol. This two-step synthesis involves the selective oxidation of geraniol to the corresponding aldehyde, geranial, followed by the nucleophilic addition of a vinyl group. This guide offers detailed experimental protocols, mechanistic insights, and practical advice for successful synthesis, purification, and characterization of the target compound.

Introduction

Geraniol, a primary component of rose oil and other essential oils, serves as a versatile and economical starting material in organic synthesis[1][2]. Its chemical structure, featuring two double bonds and a primary alcohol, allows for a variety of chemical transformations. The target molecule, 2,6-dimethylocta-1,5,7-trien-3-ol, possesses a unique conjugated triene system and a secondary alcohol, making it an interesting building block for the synthesis of more complex natural products and bioactive molecules. This application note details a reliable and scalable laboratory procedure for its preparation.

The synthetic strategy is outlined below:

synthesis_workflow Geraniol Geraniol Geranial Geranial (Intermediate) Geraniol->Geranial Step 1: Oxidation Final_Product 2,6-Dimethylocta-1,5,7-trien-3-ol Geranial->Final_Product Step 2: Vinylation

Caption: Overall workflow for the synthesis of 2,6-dimethylocta-1,5,7-trien-3-ol from geraniol.

Part 1: Selective Oxidation of Geraniol to Geranial

The initial and critical step in this synthesis is the selective oxidation of the primary allylic alcohol of geraniol to the corresponding aldehyde, geranial, without affecting the double bonds. Two robust and widely used methods are presented here: oxidation with activated manganese dioxide (MnO₂) and the Jones oxidation.

Method A: Oxidation with Activated Manganese Dioxide (MnO₂)

Activated MnO₂ is a mild and selective oxidizing agent for allylic and benzylic alcohols. The reaction is heterogeneous and proceeds on the surface of the MnO₂ particles[3][4]. This method is advantageous due to its high selectivity and the relatively simple work-up procedure.

Causality of Experimental Choices:

  • Activated MnO₂: Commercially available or freshly prepared activated MnO₂ is crucial for reactivity. The activity can vary between batches, so it is advisable to use a large excess to ensure complete conversion[3].

  • Solvent: A non-polar organic solvent such as dichloromethane or chloroform is used to dissolve geraniol and facilitate the heterogeneous reaction without participating in the reaction.

  • Stirring: Vigorous stirring is essential to ensure good contact between the dissolved geraniol and the solid MnO₂.

  • Monitoring: The reaction progress is conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the geraniol spot and the appearance of the less polar geranial spot.

Experimental Protocol: MnO₂ Oxidation

  • To a solution of geraniol (1.0 eq) in dichloromethane (DCM, 10 mL per gram of geraniol), add activated manganese dioxide (5.0-10.0 eq).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC (eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 4-24 hours, depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM to ensure complete recovery of the product.

  • Combine the organic filtrates and concentrate under reduced pressure to yield crude geranial. The crude product is often of sufficient purity for the next step, or it can be further purified by column chromatography.

Method B: Jones Oxidation

The Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone) is a powerful oxidizing agent that can convert primary alcohols to carboxylic acids[5][6][7]. However, for allylic alcohols like geraniol, the oxidation can be controlled to stop at the aldehyde stage due to the relative stability of the α,β-unsaturated aldehyde to further oxidation under these conditions[5].

Causality of Experimental Choices:

  • Jones Reagent: Prepared in situ from chromium trioxide and sulfuric acid in acetone. The reagent should be added slowly to control the exothermic reaction.

  • Acetone: Serves as the solvent for both the geraniol and the Jones reagent.

  • Temperature: The reaction is typically carried out at low temperatures (0-10 °C) to enhance selectivity and control the reaction rate.

  • Quenching: The reaction is quenched by the addition of isopropanol, which reacts with any excess Jones reagent.

Experimental Protocol: Jones Oxidation

  • Dissolve geraniol (1.0 eq) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture to 0 °C in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green as the chromium(VI) is reduced to chromium(III).

  • Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexanes).

  • Once the reaction is complete (typically within 1-2 hours), quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.

  • Allow the mixture to warm to room temperature and dilute with water.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude geranial.

Data Presentation: Comparison of Oxidation Methods

FeatureManganese Dioxide (MnO₂) OxidationJones Oxidation
Selectivity High for allylic alcoholsGood for allylic alcohols, risk of over-oxidation
Reaction Conditions Mild (room temperature)Strongly acidic and exothermic
Work-up Simple filtrationAqueous work-up and extraction required
Reagent Handling Solid, relatively safe to handleHighly toxic and corrosive chromium(VI) reagent
Scalability Can be challenging due to large excess of MnO₂Readily scalable

Part 2: Vinylation of Geranial to 2,6-Dimethylocta-1,5,7-trien-3-ol

The second step involves the formation of a new carbon-carbon bond by the addition of a vinyl nucleophile to the aldehyde group of geranial. The Grignard reaction, utilizing vinylmagnesium bromide, is a classic and effective method for this transformation[8][9][10][11][12].

grignard_mechanism Geranial Geranial Intermediate Magnesium Alkoxide Intermediate Geranial->Intermediate Nucleophilic Attack VinylMgBr Vinylmagnesium Bromide VinylMgBr->Intermediate Final_Product 2,6-Dimethylocta-1,5,7-trien-3-ol Intermediate->Final_Product Protonation Workup Aqueous Work-up (e.g., NH4Cl) Workup->Final_Product

Caption: Mechanism of the Grignard reaction for the synthesis of the target alcohol.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water and alcohols. Therefore, all glassware must be thoroughly dried, and anhydrous solvents (e.g., diethyl ether or THF) must be used to prevent quenching of the Grignard reagent[13].

  • Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Temperature: The addition of the aldehyde to the Grignard reagent is usually performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. This is a weakly acidic work-up that protonates the magnesium alkoxide intermediate to form the alcohol without causing acid-catalyzed side reactions, such as dehydration of the tertiary alcohol.

Experimental Protocol: Grignard Reaction with Vinylmagnesium Bromide

  • To a solution of vinylmagnesium bromide (1.2-1.5 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere, cool the solution to 0 °C.

  • Dissolve the crude geranial (1.0 eq) in anhydrous THF.

  • Add the geranial solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dimethylocta-1,5,7-trien-3-ol.

Part 3: Purification and Characterization

The crude product from the Grignard reaction typically contains the desired alcohol along with some unreacted starting material and side products. Purification is achieved by column chromatography on silica gel.

Purification Protocol: Column Chromatography

  • Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective. For this compound, a gradient of ethyl acetate in hexanes (e.g., from 5% to 30% ethyl acetate) is a good starting point[1][14][15][16].

  • Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,6-dimethylocta-1,5,7-trien-3-ol as a colorless to pale yellow oil.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods.

  • IUPAC Name: (5E)-2,6-dimethylocta-1,5,7-trien-3-ol[17]

  • Molecular Formula: C₁₀H₁₆O[17]

  • Molecular Weight: 152.23 g/mol [17]

  • ¹H NMR and ¹³C NMR: The NMR spectra will show characteristic signals for the vinyl protons, the proton on the carbon bearing the hydroxyl group, and the methyl groups. The presence of the conjugated triene system will also be evident.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 152.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C=C stretching bands for the triene system.

Troubleshooting

  • Low yield in the Grignard reaction: This is often due to the presence of moisture or other protic impurities. Ensure all glassware is oven-dried and solvents are anhydrous. Titrating the Grignard reagent before use can help determine its exact concentration.

  • Formation of side products: In the Grignard reaction, enolization of the aldehyde can be a competing side reaction, especially with sterically hindered Grignard reagents or aldehydes. Using a less hindered Grignard reagent or lower reaction temperatures can minimize this.

  • Incomplete oxidation: If the oxidation of geraniol is incomplete, the unreacted starting material can be carried through to the next step. Ensure a sufficient excess of the oxidizing agent is used and that the reaction is allowed to proceed to completion as monitored by TLC.

References

  • Arteaga, J. F., Domingo, V., del Moral, J. F. Q., & Barrero, A. F. (2008). Sequential addition of vinylmagnesium bromide and NbCl5 or NbBr5 to a series of aldehydes and ketones directly provides homologated, allylic halides. Organic letters, 10(9), 1723–1726.
  • Bhat, S. V., Nagasampagi, B. A., & Sivakumar, M. (2005).
  • A Comparative Guide to the Stereoselectivity of Vinylmagnesium Bromide Additions. (2025). BenchChem.
  • Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography. (2024, October 3). Sorbead India.
  • Geraniol. (n.d.). Organic Syntheses.
  • Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. (2019). Asian Journal of Green Chemistry, 3(3), 231-238.
  • Hagvall, L., Bäcktorp, C., Svensson, S., Nyman, G., Börje, A., & Karlberg, A. T. (2007). A new synthetic route to geranial and neral (citral) and their hydroperoxides. Chemical research in toxicology, 20(5), 807–813.
  • Harding, K. E., May, L. M., & Dick, K. F. (1975). Selective oxidation of allylic alcohols with chromic acid. The Journal of Organic Chemistry, 40(11), 1664–1665.
  • Lewis Acid Mediated Addition of Vinylmagnesium Bromide to Aldehyde 6. (n.d.).
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. (2025). BenchChem.
  • Janoschek, P., et al. (2019). Sustainable Chromatographic Purification of Terpenes. Frontiers in Bioengineering and Biotechnology, 7, 181.
  • Jones, E. R. H., et al. (1946). The chemistry of the triterpenes. Part I. The conversion of lupeol into germanicol. Journal of the Chemical Society, 39-47.
  • 2,6-Dimethylocta-1,5,7-trien-3-ol. (n.d.). PubChem.
  • 2,6-dimethyl-1,5,7-octatrien-3-ol, 29414-56-0. (n.d.). The Good Scents Company.
  • Jones Oxid
  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025). Biosciences Biotechnology Research Asia.
  • Jones Oxid
  • (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)
  • Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. (2019). Asian Journal of Green Chemistry.
  • Separation of Geraniol from Citronellol by Selective Oxidation of Geraniol to Geranial. (n.d.).
  • Grignard Reagent and Grignard Reaction. (n.d.). Organic Chemistry Tutor.
  • Troubleshooting my grignard reactions. (2020). Reddit.
  • Reactions with Grignard Reagents. (2023). Chemistry LibreTexts.
  • Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkyl
  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Siena College.
  • Grignard Reaction. (n.d.). University of Missouri–St. Louis.
  • Jones Oxid
  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • SUPPORTING M
  • Oxidation of Geraniol on Vermiculite—The Influence of Selected Parameters on the Oxid
  • Jones Reagent Oxid
  • 2,6-DIMETHYLOCTANE(2051-30-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 2,6-Dimethyl-1,5,7-oct
  • Manganese Dioxide, MnO2. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Manganese Dioxide (MnO2)

Sources

Application

Application Note: Advanced GC-MS Analysis and Quantification of Hotrienol in Complex Food Matrices

[label="DB-5MS Column\n(Temp Ramp 3°C Introduction & Scope Hotrienol ((5E)-3,7-dimethylocta-1,5,7-trien-3-ol; CAS: 20053-88-7) is a potent, aroma-active monoterpenoid alcohol characterized by a distinct fruity and floral...

Author: BenchChem Technical Support Team. Date: March 2026

[label="DB-5MS Column\n(Temp Ramp 3°C

Introduction & Scope

Hotrienol ((5E)-3,7-dimethylocta-1,5,7-trien-3-ol; CAS: 20053-88-7) is a potent, aroma-active monoterpenoid alcohol characterized by a distinct fruity and floral odor profile. It serves as a critical biomarker and quality indicator in various high-value agricultural products, including Satureja montana honey [1.4], Darjeeling tea, and botrytized Tokaj wines[1]. Because hotrienol is structurally similar to other monoterpenes (such as linalool and


-terpineol) and is highly susceptible to thermal degradation, its accurate quantification demands a highly optimized analytical workflow.

This application note provides a comprehensive, self-validating protocol for the extraction, separation, and mass spectrometric identification of hotrienol using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Insights & Methodological Causality

As a best practice in analytical chemistry, protocols must be designed with a clear understanding of the underlying physical chemistry. The following mechanistic choices define this workflow:

  • Extraction Dynamics (Why HS-SPME?): Traditional Liquid-Liquid Extraction (LLE) or Simultaneous Distillation Extraction (SDE) often requires elevated temperatures that can induce the thermal rearrangement of linalool into hotrienol, creating false positives. HS-SPME is a solvent-free technique that operates at mild temperatures (35°C–40°C), preserving the native volatile profile of the matrix[2].

  • Thermodynamic Salting-Out: The addition of NaCl during sample preparation decreases the solubility of non-polar analytes in the aqueous phase. This thermodynamically drives hotrienol into the headspace, significantly lowering the limit of detection (LOD)[2].

  • Fiber Selection: A mixed-phase fiber, specifically Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is strictly recommended. The PDMS core provides affinity for non-polar hydrocarbons, while the DVB and CAR components enhance the retention of mid-polarity oxygenated monoterpenes like hotrienol, achieving 85-95% extraction efficiency[3],[4].

  • Chromatographic Resolution: Hotrienol is biosynthetically derived from linalool[1]. Consequently, these compounds often co-occur. On a non-polar 5% phenyl methyl siloxane column (e.g., DB-5MS), hotrienol elutes with a Retention Index (RI) of 1104–1114, closely following linalool[3]. A carefully ramped temperature program is required to achieve baseline resolution.

  • Self-Validating System: The protocol mandates the use of an Internal Standard (IS) (e.g., n-undecane) to correct for fiber competition and MS detector drift, alongside a C8–C20 n-alkane mixture to calculate Retention Indices, ensuring the system validates its own retention times[5],[2].

Experimental Workflow & Logical Relationships

Workflow S1 1. Matrix Preparation (Sample + NaCl + IS) S2 2. Headspace Equilibration (40°C, 15 min, 750 rpm) S1->S2 S3 3. SPME Extraction (DVB/CAR/PDMS Fiber, 30 min) S2->S3 S4 4. Thermal Desorption (GC Inlet, 240°C, 3 min) S3->S4 S5 5. GC-MS Analysis (DB-5MS, EI 70 eV) S4->S5 S6 6. Data Processing (RI & MS Matching) S5->S6

Fig 1. HS-SPME-GC-MS analytical workflow for hotrienol extraction and quantification.

Logic Linalool Linalool (Precursor) Hotrienol Hotrienol (Target Analyte) Linalool->Hotrienol Biosynthesis AlphaTerp α-Terpineol (Interference) Hotrienol->AlphaTerp Co-elution Risk GC DB-5MS Column (Temp Ramp 3°C/min) Hotrienol->GC AlphaTerp->GC Res1 RI: 1104-1114 m/z: 93, 121, 152 GC->Res1 Baseline Resolution Res2 RI: ~1190 m/z: 59, 93, 136 GC->Res2

Fig 2. Biosynthetic relationship and GC-MS separation logic for hotrienol analysis.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Standards: Racemic hotrienol standard (purity >95%), C8–C20 n-alkane mixture (for RI calculation)[5].

  • Internal Standard (IS): n-Undecane (500 mg/L in acetone)[2].

  • Matrix Modifier: Sodium chloride (NaCl, analytical grade).

  • SPME Fiber: 50/30 μm DVB/CAR/PDMS (pre-conditioned at 270°C for 30 min)[4].

Sample Preparation
  • Matrix Aliquoting: Weigh exactly 5.0 g of the homogenized sample (e.g., honey or wine) into a 20 mL specialized headspace glass vial[6].

  • Dilution & Salting Out: Add 5.0 mL of LC-MS grade water and 1.0 g of NaCl. (Causality: Water reduces matrix viscosity to ensure uniform stirring, while NaCl drives volatiles into the headspace).

  • IS Addition: Spike the sample with 100 μL of the IS solution.

  • Sealing: Cap the vial immediately with a PTFE/silicone septum to prevent volatile loss.

HS-SPME Extraction
  • Equilibration: Place the vial in a thermostatic block at 40°C for 15 minutes with continuous magnetic stirring at 750 rpm[2].

  • Extraction: Pierce the septum and expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40°C. (Causality: 30 minutes at 40°C represents the optimal thermodynamic equilibrium for monoterpenols without triggering thermal artifacts).

GC-MS Instrumental Parameters
  • Thermal Desorption: Retract the fiber, insert it into the GC injection port, and expose for 3 minutes at 240°C in splitless mode[4].

  • Column: DB-5MS (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm i.d. × 0.25 μm film thickness[4].

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min[4].

  • Oven Temperature Program:

    • Initial: 40°C (hold 4 min)

    • Ramp 1: 3°C/min to 80°C[4]

    • Ramp 2: 5°C/min to 160°C

    • Ramp 3: 20°C/min to 240°C (hold 5 min)

  • Mass Spectrometry Conditions:

    • Transfer line temperature: 250°C

    • Ion source temperature: 230°C

    • Ionization energy: Electron Ionization (EI) at 70 eV

    • Acquisition mode: Full Scan (m/z 35–300) for library identification; Selected Ion Monitoring (SIM) for precise quantitation (m/z 93, 121, 136, 152)[3],[6].

Data Presentation & Quantitative Analysis

To ensure rigorous identification, analysts must match both the mass spectral fragmentation pattern (against NIST libraries) and the calculated Retention Index (RI)[5]. Electron ionization at 70 eV generates characteristic fragmentation patterns for hotrienol, primarily yielding fragment ions at m/z 93, 121, and 136, with the molecular ion peak at m/z 152[3].

Table 1: GC-MS Retention Indices and Diagnostic Ions for Hotrienol and Related Monoterpenes

CompoundRetention Index (DB-5/HP-5)Retention Index (Innowax/Wax)Molecular Ion (

)
Key Fragment Ions (m/z)
Linalool1098155015471, 93, 121
Hotrienol 1104–1114 1616 152 93, 121, 136

-Terpineol
1190170015459, 93, 121, 136

Table 2: Optimized HS-SPME Extraction Parameters for Hotrienol

ParameterOptimized ConditionMechanistic Rationale
Sample Volume 5.0 g matrix + 5.0 mL H₂OLowers viscosity; ensures uniform phase distribution.
Matrix Modifier 1.0 g NaClInduces salting-out effect; drives volatiles to headspace.
Extraction Fiber DVB/CAR/PDMS (50/30 μm)Mixed-phase coating maximizes affinity for mid-polarity terpenes.
Equilibration 40°C for 15 minEstablishes thermodynamic equilibrium without thermal degradation.
Extraction Time 30 min at 40°CAchieves maximum fiber adsorption capacity for hotrienol.
Desorption 240°C for 3 min (Splitless)Ensures complete thermal release into GC inlet without fiber burn-off.

Quality Control & Troubleshooting

  • Co-elution Issues: If hotrienol co-elutes with complex matrix interferences on a DB-5MS column, switch to a polar stationary phase (e.g., SUPELCOWAX 10 or HP-Innowax). On polar columns, the RI of hotrienol shifts significantly to ~1616[3], cleanly separating it from non-polar interferences.

  • Enantiomeric Resolution: Hotrienol possesses a chiral center. In certain matrices like Tokaj wines, the S-enantiomer is dominant (51–82%)[1]. If enantioselective analysis is required, a heart-cut 2D-GC system with a chiral stationary phase (e.g.,

    
    -cyclodextrin-based) must be employed[1].
    
  • Thermal Degradation: If the m/z 152 molecular ion is entirely absent and early-eluting hydrocarbon peaks increase, the GC inlet temperature may be too high, causing dehydration. Reduce the inlet temperature to 220°C.

References

  • Furdíková, K., et al. "Volatile Composition and Enantioselective Analysis of Chiral Terpenoids in Tokaj Varietal Wines." Journal of Chromatography B, 2021. 1

  • Smolecule. "Buy Hotrienol | 20053-88-7 - Analytical Fingerprinting." Smolecule, 2023. 3

  • BioCrick. "Hotrienol | CAS:20053-88-7 | Monoterpenoids." BioCrick, 2015. 7

  • Sigma-Aldrich. "Volatile Profiles of Honeys Using HS-SPME-GC-MS." Sigma-Aldrich Application Notes.6

  • CABI Digital Library. "Characterization of Aroma-Active Compounds from Sweet Osmanthus by SDE and SPME Coupled with GC-MS." Intl. J. Agric. Biol., 2019. 5

  • CEON. "GC/MS chemical analysis of lavandin hydrolat: successive extraction fractions." CEON, 2020. 8

  • ACS Publications. "Volatile Profile in Greek Grape Marc Spirits with HS-SPME-GC-MS and Chemometrics." ACS Omega, 2023. 2

  • UNESP. "Evaluation of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry for the Characterization of Volatile." UNESP, 2018.4

Sources

Method

High-Performance Liquid Chromatography (HPLC) Strategies for the Purification and Chiral Resolution of Hotrienol

Application Note: AN-2026-HTR Executive Summary Hotrienol is a thermally labile monoterpene alcohol responsible for the sweet, floral, and woody notes in black tea (Camellia sinensis), honey, and wines. While Gas Chromat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-HTR

Executive Summary

Hotrienol is a thermally labile monoterpene alcohol responsible for the sweet, floral, and woody notes in black tea (Camellia sinensis), honey, and wines. While Gas Chromatography (GC) is the standard for quantification, it poses significant risks for purification: the high temperatures in GC injectors can induce thermal rearrangement (Cope rearrangement) and dehydration, creating artifacts.

This Application Note details a High-Performance Liquid Chromatography (HPLC) workflow designed for:

  • Thermal Preservation: Isolating native hotrienol without heat degradation.

  • Chiral Resolution: Separating (3R) and (3S) enantiomers, which exhibit distinct odor thresholds and biological activities.

  • Precursor Analysis: Analyzing non-volatile glycosidic precursors (e.g., hotrienol-glucoside) which are invisible to GC.

Physicochemical Context & Detection Logic[1]

Structural Considerations for Detection

Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) possesses a unique structure that dictates the detection strategy. Unlike simple terpenes (like linalool) which have isolated double bonds, hotrienol contains a conjugated diene system at the C5-C8 position (C5=C6–C7=C8).

  • UV Absorbance: Isolated alkenes absorb deep in the UV (<200 nm). However, the conjugated diene in hotrienol results in a bathochromic shift, allowing selective detection at 230–235 nm .

  • Chirality: The C3 position is a chiral center. The enantiomers cannot be separated on standard C18 phases and require Chiral Stationary Phases (CSPs).

Decision Matrix: Method Selection

Use the following logic to determine the correct workflow for your sample.

MethodSelection Start Start: Define Objective Q1 Target Analyte Form? Start->Q1 Free Free Volatile Hotrienol Q1->Free Volatile Oil Bound Glycosidic Precursor Q1->Bound Plant Extract Q2 Goal: Purity or Quant? Free->Q2 GlycoMethod Method C: HILIC or C18 (Polar) Bound->GlycoMethod Quant Quant Q2->Quant Quantification Purity Purity Q2->Purity Isolation GC Use GC-MS (Quantification only) Prep Use Prep-HPLC (Isolation/Activity Assays) Q3 Chiral Separation? No No Q3->No Purity Yes Yes Q3->Yes Enantiomers Achiral Method A: Reverse Phase C18 Chiral Method B: Chiral Stationary Phase Quant->GC Purity->Q3 No->Achiral Yes->Chiral

Figure 1: Decision matrix for selecting the appropriate chromatographic approach based on analyte form and experimental goals.

Sample Preparation Protocol

Objective: Extract hotrienol from complex matrices (tea infusion, wine) while removing chlorophyll, tannins, and proteins that foul HPLC columns.

Protocol 1: Solid Phase Extraction (SPE)[2]
  • Cartridge: Polymeric Reversed-Phase (e.g., Strata-X or Oasis HLB), 200 mg.

  • Rationale: Polymeric sorbents retain terpenes better than silica-based C18 and do not suffer from dewetting.

StepSolvent/ActionVolumeMechanism
1. Condition Methanol6 mLSolvation of sorbent ligands.
2. Equilibrate Water (HPLC Grade)6 mLPreparation for aqueous sample.
3. Load Sample (Filtered 0.45 µm)10–50 mLHydrophobic retention of terpenes; polar matrix flows through.
4. Wash 5% Methanol in Water6 mLRemoval of sugars and highly polar acids.
5. Elute Acetonitrile 3 mLElution of Hotrienol.
6. Concentrate N₂ stream @ 25°CTo 0.5 mLCaution: Do not evaporate to dryness due to volatility.

Analytical & Preparative Methodologies

Method A: Achiral Purification (Reverse Phase)

Use this method for initial isolation of chemically pure hotrienol from crude extracts.

  • Column: C18 (Octadecyl), High Carbon Load (e.g., Kinetex C18 or Zorbax Eclipse Plus).

    • Dimensions: 4.6 x 150 mm, 5 µm (Analytical) / 21.2 x 150 mm, 5 µm (Preparative).

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min (Analytical) / 20.0 mL/min (Preparative).

  • Detection: DAD at 235 nm (Specific) and 210 nm (General).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % B (ACN) Event
0.0 40 Initial Hold
2.0 40 Isocratic to elute polar impurities
15.0 80 Linear Ramp (Hotrienol elutes ~9-11 min)
16.0 95 Wash

| 20.0 | 40 | Re-equilibration |

Method B: Chiral Resolution (Enantiomer Separation)

Use this method to separate (3R)- and (3S)-hotrienol.

  • Rationale: Reverse-phase chiral chromatography is preferred over Normal Phase (Hexane/IPA) for hotrienol to avoid evaporation issues and maintain compatibility with biological assays.

  • Column: Chiralpak AD-RH or OD-RH (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Dimensions: 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic Water / Acetonitrile (60:40 v/v).

    • Note: Do not use acid additives unless peak tailing is severe; neutral pH preserves the chiral selector life.

  • Flow Rate: 0.5 mL/min (Lower flow improves chiral recognition).

  • Detection: 235 nm.

System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 1.5 between enantiomers.

  • Tailing Factor: < 1.3.

  • Selectivity (α): > 1.1.

Precursor Analysis (Hotrienol Glycosides)

Hotrienol is often stored in plants as a non-volatile glycoside (bound to glucose/primeverose). These cannot be analyzed by GC without hydrolysis (enzyme/acid), which destroys the native information.

Method C: HILIC/Polar-RP for Glycosides
  • Column: HILIC (Hydrophilic Interaction) or Polar-Embedded C18.

  • Mobile Phase: Acetonitrile / Ammonium Acetate Buffer (10mM, pH 5.0).

  • Gradient: Inverse gradient (High organic to Low organic) to retain polar sugars.

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is recommended as the sugar moiety has no UV chromophore, and the terpene UV signal may be weak.

Experimental Workflow Diagram

Workflow Raw Raw Material (Tea/Wine) SPE SPE Clean-up (Strata-X) Raw->SPE Extract HPLC_Prep Prep-HPLC (C18) Isolate Hotrienol Fraction SPE->HPLC_Prep Inject Check Purity Check (GC-MS or HPLC-UV) HPLC_Prep->Check Fraction Collection Chiral_LC Chiral HPLC (Sep. Enantiomers) Check->Chiral_LC If Pure >95% BioAssay Biological Assay (Aroma/Activity) Chiral_LC->BioAssay Isolate Isomers

Figure 2: Complete purification workflow from raw material to isolated enantiomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Volatility of HotrienolAvoid rotary evaporation to dryness. Use Nitrogen blow-down. Keep fractions chilled (4°C).
Peak Broadening Sample Solvent MismatchEnsure sample is dissolved in mobile phase starting composition (e.g., 40% ACN), not 100% ACN.
Ghost Peaks Matrix CarryoverRun a "Sawtooth" wash gradient (5% -> 95% B) between runs.
No Chiral Separation Incorrect SelectorSwitch from AD-RH (Amylose) to OD-RH (Cellulose) or OJ-RH. Screen mobile phase modifiers (MeOH vs ACN).

References

  • Phenomenex. (2025).[1] HPLC Technical Tip: Chiral Method Development - How do I select the correct chiral stationary phase? Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC - Method Screening Workflow. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025). Hotrienol - Gas Chromatography and Chemical Structure Data.[2] Retrieved from [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis - Thermal Lability Considerations. Retrieved from [Link]

Sources

Application

Application Note: Protocol for the Extraction and Enrichment of 2,6-Dimethylocta-1,5,7-trien-3-ol (Hotrienol) from Natural Products

Executive Summary & Molecule Profile 2,6-Dimethylocta-1,5,7-trien-3-ol , commonly known as Hotrienol , is a monoterpene alcohol valued for its potent sweet, floral, and linden-like aroma. While widely distributed in natu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2,6-Dimethylocta-1,5,7-trien-3-ol , commonly known as Hotrienol , is a monoterpene alcohol valued for its potent sweet, floral, and linden-like aroma. While widely distributed in nature (e.g., Sambucus nigra (Elderflower), Vitis vinifera (Grape), and Honey), it typically exists in trace quantities (ppb to ppm range) in its free form.

Crucial Scientific Context: In many botanical matrices, Hotrienol exists primarily as a glycosidically bound precursor or is formed via the acid-catalyzed rearrangement of 2,6-dimethyl-3,7-octadiene-2,6-diol (terpenediols) [1].

The Challenge: Hotrienol is thermally labile and prone to allylic rearrangement and dehydration. Standard steam distillation often results in artifact formation or degradation.

  • Objective: To provide a rigorous, low-temperature extraction protocol that maximizes yield by hydrolyzing bound precursors while preserving the structural integrity of the free terpene.

  • Strategy: Enzymatic Hydrolysis

    
     Cryogenic Solvent Extraction 
    
    
    
    Solid Phase Extraction (SPE) Enrichment.
PropertyData
IUPAC Name (E)-2,6-Dimethylocta-1,5,7-trien-3-ol
CAS No. 20053-88-7 (E-isomer)
Molecular Weight 152.23 g/mol
Solubility Soluble in Ethanol, Diethyl Ether, Pentane; Insoluble in Water
Key Instability Acid-sensitive (rearranges to Nerol/Geraniol derivatives); Thermally labile >60°C

Pre-requisites & Safety

Reagents & Materials
  • Source Material: Fresh Sambucus nigra flowers or Muscat/Gewürztraminer grape pomace (rich in terpene glycosides).

  • Solvents (HPLC/GC Grade): Dichloromethane (DCM), Pentane, Diethyl Ether, Methanol.

  • Enzymes: AR2000 (DSM Food Specialties) or equivalent

    
    -glucosidase/pectinase complex (essential for cleaving glycosidic bonds).
    
  • Buffer: Citrate-Phosphate buffer (0.2 M, pH 5.0).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
  • Internal Standard: 2-Octanol or Nonyl Acetate (for quantification).

Critical Control Points (CCP)
  • Temperature: All solvent removal must occur under reduced pressure at

    
    .
    
  • Acidity: Maintain pH > 4.0 during extraction to prevent acid-catalyzed dehydration.

  • Inert Atmosphere: Store extracts under Nitrogen/Argon to prevent oxidation of the conjugated double bond system.

Experimental Protocol

Phase 1: Precursor Release (Enzymatic Hydrolysis)

Rationale: Free hotrienol levels are low. To obtain preparative amounts, we must release the "bound" fraction.

  • Homogenization: Cryogenically grind 100g of plant material (liquid nitrogen) to a fine powder.

  • Lysis: Suspend powder in 300 mL of Citrate-Phosphate buffer (pH 5.0).

  • Inhibition: Add 50 mg Glucono-

    
    -lactone to inhibit native 
    
    
    
    -glucosidase activity if strictly profiling native free forms (skip this for maximum yield extraction).
  • Hydrolysis: Add 100 mg of Commercial Glycosidase (e.g., AR2000).

  • Incubation: Incubate at 40°C for 16 hours in a shaking water bath (100 rpm).

    • Note: Do not exceed 40°C. Higher temperatures favor thermal degradation [2].

Phase 2: Liquid-Liquid Extraction (LLE)

Rationale: Use of non-polar solvents with low boiling points facilitates concentration without heat stress.

  • Filtration: Filter the hydrolysate through Celite 545 to remove solid debris.

  • Extraction: Transfer filtrate to a separatory funnel.

  • Solvent Addition: Add 100 mL of Pentane:Diethyl Ether (1:1 v/v) .

    • Why this solvent? It boils at ~35°C, allowing removal without heating the Hotrienol.

  • Agitation: Shake vigorously for 5 minutes; allow phases to separate (20 min). Collect the organic (upper) layer.

  • Repeat: Repeat extraction 2x with fresh solvent.

  • Drying: Combine organic layers and dry over Anhydrous

    
     for 30 minutes.
    
  • Concentration: Filter off the salt. Concentrate the filtrate to ~2 mL using a Rotary Evaporator at 200 mbar / 25°C . Do NOT go to dryness.

Phase 3: Enrichment via Solid Phase Extraction (SPE)

Rationale: Crude extracts contain waxes and pigments. Silica SPE isolates the terpene alcohol fraction.

  • Conditioning: Equilibrate a Silica Gel SPE cartridge (500 mg bed) with 5 mL Pentane.

  • Loading: Load the 2 mL concentrated extract onto the cartridge.

  • Wash (Hydrocarbons): Elute with 5 mL 100% Pentane .

    • Result: Elutes monoterpene hydrocarbons (Limonene, Myrcene). Discard or save for separate analysis.

  • Elution (Oxygenated Terpenes - Target): Elute with 5 mL Pentane:Diethyl Ether (90:10 v/v) .

    • Result: This fraction contains Hotrienol , Linalool, and Geraniol.

  • Final Concentration: Concentrate the eluate to 0.5 mL under a gentle stream of Nitrogen.

Visualization of Workflow

HotrienolExtraction cluster_LLE Liquid-Liquid Extraction cluster_SPE Purification (SPE) RawMat Raw Material (Grape/Elderflower) CryoGrind Cryogenic Grinding (Liq N2) RawMat->CryoGrind Buffer Buffer Suspension (pH 5.0) CryoGrind->Buffer Enzyme Enzymatic Hydrolysis (Release Bound Forms) Buffer->Enzyme 40°C, 16h Solvent Add Pentane:Ether (1:1) Enzyme->Solvent PhaseSep Phase Separation Solvent->PhaseSep Dry Dry (Na2SO4) & Concentrate PhaseSep->Dry Organic Layer Load Load on Silica Dry->Load Wash Wash: 100% Pentane (Remove Waxes) Load->Wash Elute Elute: 10% Ether (Target Fraction) Wash->Elute Analysis GC-MS Validation Elute->Analysis

Figure 1: Optimized workflow for the enzymatic release and isolation of Hotrienol, minimizing thermal degradation risks.

Validation & Quality Control (GC-MS)

To validate the extraction, Gas Chromatography-Mass Spectrometry (GC-MS) is required. You must verify the Retention Index (RI) to distinguish Hotrienol from isomeric Nerol/Geraniol.

Chromatographic Conditions
ParameterSetting
Column DB-Wax (Polar) or HP-5MS (Non-polar)
Dimensions 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Injector Temp 220°C (Keep low to prevent thermal rearrangement)
Split Ratio 10:1 (Splitless for trace analysis)
Oven Program 40°C (3 min)

3°C/min

240°C (5 min)
Identification Criteria
  • Retention Index (RI):

    • DB-Wax (Polar): RI

      
       1585 - 1620 [3][4]
      
    • HP-5MS (Non-polar): RI

      
       1100 - 1115
      
    • Note: Hotrienol elutes before Linalool on non-polar phases, but often co-elutes or follows closely on polar phases.

  • Mass Spectrum (EI, 70eV):

    • Base Peak: m/z 71

    • Diagnostic Ions: m/z 82, 119, 134 (Molecular Ion, weak), 137 (

      
      ).
      
    • Validation: Compare against NIST Library or authentic standard.

Artifact Check

If you observe high levels of Nerol or Ocimene not present in the control, your injector temperature may be too high, or the sample was exposed to acid during concentration.

References

  • Williams, P. J., et al. (1980). "Hydrolysis of monoterpene glycosides in grape juices and wines." Journal of Agricultural and Food Chemistry.

  • Glories, Y. (1978). "Evolution of Grape Terpenes." Connaissance de la Vigne et du Vin.
  • NIST Chemistry WebBook. "Hotrienol - Gas Chromatography Retention Data."

  • Mateo, J.J., & Jimenez, M. (2000). "Monoterpenes in grape juice and wines." Journal of Chromatography A.

  • Rapp, A. (1998). "Volatile flavor of wine: Correlation between instrumental analysis and sensory perception." Nahrung.
Method

Application of hotrienol as a flavoring agent in food industry

High-Impact Floral & Tropical Flavoring Agent: Protocols for Stability, Analysis, and Formulation [1] Executive Summary Hotrienol ((E)-3,7-Dimethyl-1,5,7-octatrien-3-ol) is a potent terpene alcohol valued for its sweet,...

Author: BenchChem Technical Support Team. Date: March 2026

High-Impact Floral & Tropical Flavoring Agent: Protocols for Stability, Analysis, and Formulation [1]

Executive Summary

Hotrienol ((E)-3,7-Dimethyl-1,5,7-octatrien-3-ol) is a potent terpene alcohol valued for its sweet, linden-like, and tropical nuances.[1] Naturally occurring in elderflower, grapes (Riesling/Gewürztraminer), tea, and honey, it serves as a critical "lift" agent in flavor formulations.[1] Despite its sensory value, hotrienol presents challenges regarding volatility and acid-sensitivity.[1]

This guide provides R&D scientists with validated protocols for the quantification , stabilization , and application of hotrienol in food matrices, ensuring regulatory compliance (FEMA 3830) and sensory fidelity.

Chemical & Sensory Profile
2.1 Physicochemical Properties

Hotrienol is a tertiary alcohol structurally related to linalool but possesses a conjugated triene system, contributing to its higher reactivity and distinct aroma profile.[1]

PropertyValueNotes
CAS Number 20053-88-7
FEMA Number 3830GRAS Status
JECFA Number 1154
Molecular Formula C₁₀H₁₆O
Boiling Point ~62°C @ 4.5 mmHgHigh volatility requires cold processing or encapsulation.[1]
LogP ~2.80Lipophilic; requires emulsification in aqueous bases.[1]
Odor Threshold ~2-10 ppb (Water)Extremely potent; overdose leads to "chemical/solvent" off-notes.[1]
2.2 Sensory Descriptors
  • Primary: Sweet, floral (Linden/Elderflower), Honey.[1]

  • Secondary: Tropical fruit (Passion fruit), slightly woody.[1]

  • Nuance: Adds "ethereal" lift to heavy fruit flavors (e.g., mango, peach).[1]

Formation & Stability Mechanism

Understanding the formation and degradation pathways is critical for maintaining flavor stability. Hotrienol is often generated via the thermal dehydration of diols or oxidative degradation of linalool.

Critical Insight: In acidic beverages (pH < 3.5), hotrienol can undergo rearrangement or hydration, losing its characteristic floral note.[1]

HotrienolPathways cluster_conditions Processing Conditions Linalool Linalool (Precursor) Diol 2,6-Dimethyl-3,7- octadiene-2,6-diol Linalool->Diol Oxidation (Enzymatic/Air) Hotrienol HOTRIENOL (Target Flavor) Diol->Hotrienol Thermal Dehydration (Processing) Degradation Degradation Products (Nerol/Geraniol isomers) Hotrienol->Degradation Acid Hydrolysis (pH < 3.5, Storage)

Figure 1: Formation and degradation pathways of Hotrienol.[1] Acidic environments accelerate the loss of the triene structure.

Protocol A: Quality Control & Quantification (GC-MS)

Due to its volatility and thermal sensitivity, standard injection methods can cause artifact formation.[1] Solid Phase Microextraction (SPME) is the gold standard for analysis.[1]

Objective: Quantify hotrienol content in raw material or finished beverage.

Materials:
  • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – ideal for volatiles/terpenes.[1]

  • Internal Standard: 2-Octanol or Nonyl Acetate (10 ppm in ethanol).[1]

  • Column: Rxi-5MS or DB-Wax (Polar columns separate terpene isomers better).[1]

Step-by-Step Methodology:
  • Sample Prep:

    • Weigh 5.0 g of sample (beverage/puree) into a 20 mL headspace vial.

    • Add 1.5 g NaCl (to salt-out volatiles and increase headspace concentration).[1]

    • Add 50 µL of Internal Standard solution.[1]

    • Seal with magnetic screw cap (PTFE/Silicone septum).[1]

  • Incubation & Extraction:

    • Equilibrate at 40°C for 15 mins (agitation: 250 rpm).

    • Expose SPME fiber to headspace for 30 mins at 40°C.[1]

  • GC-MS Parameters:

    • Inlet: 250°C, Splitless mode (0.75 min).

    • Carrier Gas: Helium @ 1.0 mL/min constant flow.[1][2]

    • Oven Program: 40°C (hold 2 min) → 5°C/min to 240°C (hold 5 min).

    • MS Source: 230°C, Scan range 35–350 m/z.[1]

  • Data Analysis:

    • Identify Hotrienol peak (approx.[1][3] RI 1100-1150 on DB-5).[1]

    • Quantify using ratio of Target Ion (m/z 71 or 82) to Internal Standard Ion.[1]

Protocol B: Formulation & Stabilization

Challenge: Hotrienol is lipophilic (LogP ~2.[1]8) and acid-labile.[1] Direct addition to water-based acidic beverages results in phase separation (ringing) and rapid degradation.[1]

Solution: Use of a nano-emulsion or solvent delivery system (Propylene Glycol/Ethanol) with pH buffering where possible.[1]

Formulation Workflow:
ParameterRecommendationRationale
Solvent Carrier Ethanol (95%) or TriacetinHigh solubility; Triacetin reduces volatility during processing.[1]
Emulsifier Polysorbate 60 or Gum ArabicEssential for clear beverages to prevent "ringing."[1]
pH Target > 3.8 (if possible)Below pH 3.5, half-life decreases significantly.[1]
Antioxidant Tocopherol (Vitamin E) @ 0.05%Protects the conjugated double bonds from oxidation.[1]
Dosage Guidelines (Finished Product):
  • Tea Beverages (RTD): 0.2 – 1.0 ppm (Enhances floral/honey notes).[1]

  • Fruit Nectars: 0.5 – 2.0 ppm (Boosts tropical profile).[1]

  • Confectionery (Gummies): 2.0 – 5.0 ppm (Compensates for high-heat processing loss).[1]

FormulationFlow cluster_protection Stability Controls Raw Pure Hotrienol (FEMA 3830) PreMix Pre-Dissolution (Ethanol/Triacetin 1:10) Raw->PreMix Solubilization Emulsion Emulsification (Gum Arabic + Water) High Shear Mixing PreMix->Emulsion Stabilization PreMix->Emulsion Add Tocopherol (Antioxidant) Final Final Application (Beverage Matrix) Emulsion->Final Dosing (0.2-5 ppm)

Figure 2: Recommended incorporation workflow to ensure solubility and oxidative stability.

Regulatory & Safety (E-E-A-T)
  • FEMA GRAS: 3830.[1][3][4][5] Approved for use in food as a flavoring agent.[1][6]

  • EU Regulation: Flavouring Group Evaluation 18 (FGE.18).[1]

  • Labeling: Can be labeled as "Natural Flavor" IF derived from a natural source (e.g., enzymatic treatment of tea precursors or fractional distillation of essential oils).[1] If synthesized, must be labeled "Artificial Flavor" (US) or "Flavoring" (EU).[1]

References
  • FEMA Flavor Library. (2023).[1] 3830: (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol.[1][4][7] Flavor and Extract Manufacturers Association.[1] Link

  • JECFA. (2002).[1] Safety evaluation of certain food additives: Hotrienol. WHO Food Additives Series 50.[1][4] Link[1]

  • The Good Scents Company. (2023).[1] Hotrienol Sensory and Chemical Properties. Link

  • Shimadzu Application Note. (2020). Analysis of Volatile Compounds in Food using SPME-GC-MS. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5366167, Hotrienol. Link

Sources

Application

Application Notes and Protocols: In Vitro Assays to Determine the Antioxidant Capacity of Hotrienol

Introduction Hotrienol, a tertiary monoterpenoid alcohol, is a significant contributor to the aromatic profile of various plants, including certain grape varieties, passion fruit, and tea.[1] Its characteristic floral an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hotrienol, a tertiary monoterpenoid alcohol, is a significant contributor to the aromatic profile of various plants, including certain grape varieties, passion fruit, and tea.[1] Its characteristic floral and slightly herbaceous scent has led to its widespread use in the flavor and fragrance industries.[2] Beyond its sensory properties, there is a growing scientific interest in the potential bioactive properties of naturally occurring terpenoids like hotrienol, particularly their antioxidant capacity.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[3][4] Antioxidants can mitigate oxidative damage by scavenging free radicals, donating hydrogen atoms, or reducing oxidized species.[5][6] The chemical structure of hotrienol, featuring a hydroxyl group and unsaturated bonds, suggests it may possess antioxidant potential.[1][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of established in vitro assays to rigorously evaluate the antioxidant capacity of hotrienol. We present detailed, step-by-step protocols for four widely recognized and complementary antioxidant assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • FRAP (Ferric Reducing Antioxidant Power) Assay

  • ORAC (Oxygen Radical Absorbance Capacity) Assay

By employing this panel of assays, which are based on different reaction mechanisms, a more complete and reliable assessment of hotrienol's antioxidant profile can be achieved.

Principles of the Antioxidant Assays

A multi-assay approach is crucial for a thorough understanding of a compound's antioxidant potential, as different assays reflect different aspects of antioxidant action.[9] The selected assays are based on two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).[10]

DPPH Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for assessing the free radical scavenging ability of a compound.[11][12][13] It operates on the principle of single electron transfer.[10] The DPPH radical is a stable free radical with a deep violet color, exhibiting a maximum absorbance around 517 nm.[11][12] When an antioxidant, such as hotrienol, donates an electron or a hydrogen atom to the DPPH radical, it becomes reduced to a stable, non-radical form (DPPH-H).[6][12] This reduction leads to a color change from deep violet to a pale yellow, with a corresponding decrease in absorbance at 517 nm.[11][14] The extent of this discoloration is directly proportional to the antioxidant's radical scavenging activity.[11][15]

ABTS Radical Cation Scavenging Assay

The ABTS assay is another widely used method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[16] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds. The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[16] The resulting blue-green ABTS•+ solution has a characteristic absorbance at 734 nm.[5][16] When an antioxidant is introduced, it donates electrons or hydrogen atoms to the ABTS•+, neutralizing it and causing a reduction in the absorbance.[16] The degree of decolorization is proportional to the concentration and potency of the antioxidant.[16]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][17] This assay is based on a single electron transfer mechanism.[10][18] The reaction takes place in an acidic environment where a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ) is present.[3][18] Antioxidants reduce the ferric iron in this complex to its ferrous form. This reduction results in the formation of a blue-colored Fe²⁺-TPTZ complex, which exhibits a strong absorbance at 593 nm.[18][19] The increase in absorbance is directly proportional to the reducing power of the antioxidant.[3]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a hydrogen atom transfer (HAT) based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.[10][20][21] Peroxyl radicals, a biologically relevant ROS, are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[4][20] These radicals quench the fluorescence of a probe, typically fluorescein. In the presence of an antioxidant, the fluorescent probe is protected from this quenching effect. The antioxidant scavenges the peroxyl radicals, thus preserving the fluorescence signal.[20][22] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve, with a greater area indicating higher antioxidant activity.[21] The results are typically expressed as Trolox equivalents, a water-soluble analog of vitamin E.[4][20]

Experimental Protocols

The following protocols are designed for the analysis of hotrienol. Due to the volatile and lipophilic nature of hotrienol, appropriate solvent selection is critical. Ethanol or methanol are suitable solvents for preparing stock solutions of hotrienol.

DPPH Radical Scavenging Assay

This protocol is adapted from established methods for evaluating the antioxidant activity of essential oils and their components.[23][24]

Reagents and Materials
  • Hotrienol

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (ACS grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in an amber bottle and in the dark to prevent degradation.

  • Preparation of Hotrienol and Standard Solutions:

    • Prepare a stock solution of hotrienol (e.g., 10 mg/mL) in methanol or ethanol.

    • From the stock solution, prepare a series of dilutions of hotrienol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar series of dilutions for the positive control (Trolox or ascorbic acid).

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of each dilution of hotrienol or the standard to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol or ethanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of each hotrienol or standard dilution and 100 µL of methanol or ethanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[14][25]

    • After incubation, measure the absorbance at 517 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      Where:

      • A_blank is the absorbance of the blank.

      • A_sample is the absorbance of the hotrienol or standard.

    • Plot the percentage of scavenging activity against the concentration of hotrienol and the standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol/Ethanol Add_to_Plate Add 100 µL Sample/Standard and 100 µL DPPH to 96-well Plate DPPH_Solution->Add_to_Plate Sample_Standard Prepare Serial Dilutions of Hotrienol & Standard Sample_Standard->Add_to_Plate Incubate Incubate 30 min in the Dark at RT Add_to_Plate->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate % Scavenging & Determine IC₅₀ Measure_Absorbance->Calculate_IC50

ABTS Radical Cation Scavenging Assay

This protocol is based on established methods for determining the total antioxidant capacity of various samples.[16]

Reagents and Materials
  • Hotrienol

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS, pH 7.4)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure
  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16][26] This generates the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[26]

  • Preparation of Hotrienol and Standard Solutions:

    • Prepare a stock solution of hotrienol in ethanol.

    • Prepare a series of dilutions of hotrienol and Trolox in ethanol.

  • Assay Protocol:

    • In a 96-well microplate, add 10 µL of each dilution of hotrienol or the standard to separate wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • For the blank, add 10 µL of ethanol and 190 µL of the ABTS•+ working solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.[26]

    • Measure the absorbance at 734 nm.[16]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula:

      Where:

      • A_blank is the absorbance of the blank.

      • A_sample is the absorbance of the hotrienol or standard.

    • Plot the percentage of inhibition against the concentration to determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Stock Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K₂S₂O₈) ABTS_Working Dilute ABTS•+ Stock to Absorbance of 0.7 at 734 nm ABTS_Stock->ABTS_Working Add_to_Plate Add 10 µL Sample/Standard and 190 µL ABTS•+ to 96-well Plate ABTS_Working->Add_to_Plate Sample_Standard Prepare Serial Dilutions of Hotrienol & Trolox Sample_Standard->Add_to_Plate Incubate Incubate 6 min at RT Add_to_Plate->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_TEAC Calculate % Inhibition & Determine TEAC Measure_Absorbance->Calculate_TEAC

FRAP (Ferric Reducing Antioxidant Power) Assay

This protocol is based on the method developed by Benzie and Strain.[19][27]

Reagents and Materials
  • Hotrienol

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃) solution

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure
  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Hotrienol and Standard Solutions:

    • Prepare a stock solution of hotrienol in ethanol.

    • Prepare a series of dilutions of hotrienol.

    • Prepare a standard curve using ferrous sulfate (e.g., 100 to 1000 µM).

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of each dilution of hotrienol or the standard to separate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • For the blank, add 20 µL of ethanol and 180 µL of the FRAP reagent.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of hotrienol by comparing its absorbance to the standard curve.

    • Results are expressed as µM of Fe(II) equivalents.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Add_to_Plate Add 20 µL Sample/Standard and 180 µL FRAP Reagent to Plate FRAP_Reagent->Add_to_Plate Sample_Standard Prepare Dilutions of Hotrienol & FeSO₄ Standard Curve Sample_Standard->Add_to_Plate Incubate Incubate 4 min at 37°C Add_to_Plate->Incubate Measure_Absorbance Measure Absorbance at 593 nm Incubate->Measure_Absorbance Calculate_FRAP Calculate FRAP Value using Fe(II) Standard Curve Measure_Absorbance->Calculate_FRAP

ORAC (Oxygen Radical Absorbance Capacity) Assay

This protocol is adapted for a 96-well plate format.[21][28]

Reagents and Materials
  • Hotrienol

  • Fluorescein sodium salt

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (positive control)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader with temperature control and injectors (optional, but recommended)

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a stock solution of AAPH in phosphate buffer. Prepare this solution fresh for each assay.

    • Prepare a stock solution of Trolox in phosphate buffer.

  • Preparation of Hotrienol and Standard Solutions:

    • Prepare a stock solution of hotrienol in a suitable solvent (e.g., 50% acetone in phosphate buffer for lipophilic compounds).

    • Prepare a series of dilutions of hotrienol.

    • Prepare a series of dilutions of Trolox for the standard curve (e.g., 12.5 to 200 µM).[20]

  • Assay Protocol:

    • In a black 96-well microplate, add 25 µL of each dilution of hotrienol or the standard to separate wells. For the blank, add 25 µL of the appropriate buffer.[20][29]

    • Add 150 µL of the fluorescein working solution to all wells.[20]

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.[29][30]

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[29] If using an injector, this step can be automated.

    • Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Maintain the temperature at 37°C.[29]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of hotrienol by comparing its net AUC to the Trolox standard curve.

    • Results are expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of hotrienol.[20]

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Fluorescein, AAPH, Hotrienol, & Trolox Solutions Add_to_Plate Add 25 µL Sample/Standard & 150 µL Fluorescein to Plate Reagents->Add_to_Plate Pre_Incubate Incubate 30 min at 37°C Add_to_Plate->Pre_Incubate Initiate Add 25 µL AAPH Solution Pre_Incubate->Initiate Measure_Fluorescence Kinetic Fluorescence Reading (60 min at 37°C) Initiate->Measure_Fluorescence Calculate_AUC Calculate Net Area Under Curve (AUC) & Determine TE Measure_Fluorescence->Calculate_AUC

Data Presentation and Interpretation

For a comprehensive comparison of hotrienol's antioxidant capacity, the results from all assays should be summarized in a clear and concise table.

AssayParameterResult for HotrienolResult for Positive Control (e.g., Trolox)
DPPH IC₅₀ (µg/mL)
ABTS IC₅₀ (µg/mL) or TEAC (µmol TE/g)
FRAP FRAP Value (µM Fe(II) equivalents)
ORAC ORAC Value (µmol TE/g)

A lower IC₅₀ value in the DPPH and ABTS assays indicates a higher antioxidant activity. For the FRAP and ORAC assays, a higher value signifies greater antioxidant capacity. It is important to note that the absolute values obtained from these assays are not directly comparable to each other due to their different mechanisms. However, by comparing the performance of hotrienol to a well-characterized standard like Trolox across all assays, a robust assessment of its relative antioxidant potential can be made.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following quality control measures are essential:

  • Use of Positive Controls: A known antioxidant, such as Trolox or ascorbic acid, should be run in parallel with hotrienol in every assay. This validates the assay performance and provides a benchmark for comparison.

  • Blanks and Negative Controls: Appropriate blanks and negative controls must be included to account for any background absorbance or fluorescence from the reagents or the sample itself.

  • Replicates: All samples, standards, and controls should be run in triplicate to assess the precision of the measurements.

  • Standard Curves: For quantitative assays like FRAP and ORAC, a fresh standard curve should be generated for each experiment to ensure accurate quantification.

  • Solvent Considerations: Given that hotrienol is insoluble in water and soluble in organic solvents, it is crucial to ensure that the chosen solvent does not interfere with the assay chemistry.[1][2] Solvent controls should be included.

  • Light Sensitivity: The DPPH radical is light-sensitive, so all steps involving DPPH should be performed in low-light conditions, and the incubation should be in the dark.[11]

Conclusion

This application note provides a detailed framework for the comprehensive in vitro evaluation of the antioxidant capacity of hotrienol. By utilizing a panel of assays with different chemical principles (DPPH, ABTS, FRAP, and ORAC), a more complete and scientifically sound assessment can be achieved. The provided protocols, along with guidelines for data interpretation and quality control, will enable researchers to generate reliable and reproducible data, which is crucial for advancing our understanding of the potential health benefits of this naturally occurring terpenoid.

References

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Zen-Bio. FRAP Antioxidant Assay Kit. [Link]

  • BMG LABTECH. Antioxidant potential using ORAC assay. [Link]

  • Zen-Bio. ABTS Antioxidant Assay Kit. [Link]

  • Active Concepts. Oxygen Radical Absorbance Capacity (ORAC) Assay. [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]

  • ResearchGate. DPPH assay for evaluating antioxidant activity. [Link]

  • Jabir, M. S., Taha, A. A., & Sahib, S. I. (2018). Antioxidant activity of Linalool. Engineering and Technology Journal, 36(B), 64-67. [Link]

  • Agilent. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]

  • BioTeSys. Oxygen Radical Absorbance Capacity (ORAC). [Link]

  • MDPI. Ferric Reducing Antioxidant Power and Square Wave Voltammetry for Assay of Low Molecular Weight Antioxidants in Blood Plasma: Performance and Comparison of Methods. [Link]

  • BMG Labtech. ORAC assay measures antioxidant capacity. [Link]

  • Biointerface Research in Applied Chemistry. In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70-76. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • PubChem. Hotrienol. [Link]

  • Asgari, S., & Setorki, M. (2022). Determination of Antioxidant potential using DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Pharmaceutical Negative Results, 110-115. [Link]

  • Ultimate Treat. Unlocking The Secrets Of The Ferric Reducing Antioxidant Power (FRAP) Assay. [Link]

  • The Good Scents Company. hotrienol (E,R)-3,7-dimethyl-1,5,7-octatrien-3-ol. [Link]

  • Gulcin, İ. (2020). DPPH Radical Scavenging Assay. In Measurement of Antioxidant Activity and Capacity (pp. 415-435). John Wiley & Sons, Ltd. [Link]

  • National Institute of Standards and Technology. Hotrienol. [Link]

  • National Institute of Standards and Technology. Hotrienol. [Link]

  • Taylor & Francis. ABTS – Knowledge and References. [Link]

  • Scribd. ABTS Radical Scavenging Assay Method. [Link]

  • Chemsrc. Hotrienol. [Link]

  • Foods. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]

  • ResearchGate. Invitro antioxidant assay of Linalool. (1A) DPPH assay; (1B) NO assay;... [Link]

  • G-Biosciences. ABTS Assay. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Application of oxygen radical absorbance capacity (ORAC) assay in the estimation of antioxidant value of botanicals. [Link]

  • Journal of Food and Drug Analysis. DPPH free-radical scavenging activity, total phenolic contents and chemical composition analysis of forty-two kinds of essential oils. [Link]

  • Semantic Scholar. Antioxidant activity of Linalool. [Link]

  • MDPI. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. [Link]

  • Journal of Animal and Plant Sciences. Comparative Antioxidant Effects of Essential Oil Blends and Individual Oils Using the DPPH Radical-Scavenging Assay. [Link]

  • Taylor & Francis. In Vitro Methods of Assay of Antioxidants: An Overview. [Link]

  • ResearchGate. Which assays are suitable for in vitro antioxidant determination of natural plant extracts? [Link]

  • International Journal of Molecular Sciences. Linalool, a Fragrance Compound in Plants, Protects Dopaminergic Neurons and Improves Motor Function and Skeletal Muscle Strength in Experimental Models of Parkinson's Disease. [Link]

  • IJNRD. A Review: Analytical methods used for In vitro Antioxidant studies. [Link]

  • Molecules. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. [Link]

  • Indian Journal of Pharmaceutical Sciences. Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. [Link]

  • InVivo Biosystems. Antioxidant Capacity Study For Compound Efficacy Testing. [Link]

  • Pezeshk, F., et al. (2016). Antioxidant activity of linalool in patients with carpal tunnel syndrome. Acta Medica Iranica, 54(3), 184-189. [Link]

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Method

Application Note &amp; Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing of Hotrienol

Introduction: The Imperative for Novel Antimicrobial Agents and the Case for Hotrienol The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Case for Hotrienol

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for new antimicrobial compounds. Hotrienol, a monoterpenoid found in various plants and fruits, has garnered interest for its potential biological activities.[1] This document provides a detailed protocol for determining the antimicrobial efficacy of hotrienol using the broth microdilution method, a gold-standard technique for quantifying the Minimum Inhibitory Concentration (MIC) of a substance.[2][3][4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[2][3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible assessment of hotrienol's antimicrobial properties. Given hotrienol's chemical nature—a volatile and poorly water-soluble compound—this protocol incorporates critical modifications to the standard broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Understanding the Challenges: Hotrienol's Physicochemical Properties

A critical aspect of testing natural products is adapting standardized assays to their unique chemical characteristics. Hotrienol (C10H16O) is a colorless, volatile liquid with a characteristic aroma.[8][9] Crucially, it is insoluble in water but soluble in organic solvents such as ethanol, heptane, triacetin, chloroform, dichloromethane, ethyl acetate, and DMSO.[8][9][10] This insolubility in aqueous microbiological media necessitates the use of a co-solvent for the preparation of a stock solution. Furthermore, its volatility presents a challenge in maintaining consistent concentrations in the test wells throughout the incubation period.[11][12] This protocol addresses these challenges to ensure accurate and reliable MIC determination.

Materials and Reagents

Test Compound:

  • Hotrienol (purity ≥ 95%)

Solvents:

  • Dimethyl sulfoxide (DMSO), sterile

  • Tween 80 (Polysorbate 80), sterile (optional, as an emulsifying agent)

Microorganisms:

  • Quality Control (QC) Strains:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 29213™

    • Pseudomonas aeruginosa ATCC® 27853™

    • Enterococcus faecalis ATCC® 29212™

    • Candida albicans ATCC® 90028™ (for antifungal testing) (Note: The choice of QC strains should align with CLSI or EUCAST recommendations for the specific bacteria being tested).[13][14][15]

  • Test Strains: Clinically relevant or specific bacterial/fungal isolates of interest.

Growth Media:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

  • Mueller-Hinton II Broth (MHIIB).

  • Tryptic Soy Broth (TSB) or Luria-Bertani (LB) Broth for inoculum preparation.

  • RPMI-1640 medium (buffered with MOPS) for fungal testing.

  • Appropriate agar plates (e.g., Mueller-Hinton Agar, Tryptic Soy Agar) for colony counting and purity checks.

Reagents and Consumables:

  • Sterile 96-well, flat-bottom microtiter plates with lids.

  • Sterile reservoir basins.

  • Multichannel and single-channel pipettes and sterile tips.

  • Sterile conical tubes (15 mL and 50 mL).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or turbidimeter.

  • Vortex mixer.

  • Incubator (aerobic, with controlled temperature).

  • Plate sealer or adhesive film (optional, to minimize evaporation).

  • Resazurin sodium salt or 2,3,5-triphenyltetrazolium chloride (TTC) (optional, for growth indication).

Experimental Workflow

The following diagram illustrates the key stages of the broth microdilution assay for hotrienol.

BrothMicrodilutionWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Reading cluster_analysis Phase 4: Data Analysis Hotrienol_Stock Prepare Hotrienol Stock Solution (in DMSO) Serial_Dilution Perform 2-Fold Serial Dilutions of Hotrienol in Microtiter Plate Hotrienol_Stock->Serial_Dilution Inoculum_Prep Prepare Bacterial/Fungal Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Standardized Microorganism Suspension Inoculum_Prep->Inoculation Media_Prep Prepare Test Medium (e.g., CAMHB) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate Plates (e.g., 35-37°C for 16-24h) Inoculation->Incubate Controls Set Up Controls: - Growth Control - Sterility Control - Solvent Control Controls->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Record_Results Record MIC Values Read_MIC->Record_Results Compare_QC Compare QC Strain MICs to Established Ranges Record_Results->Compare_QC

Caption: Workflow for Hotrienol Broth Microdilution Assay.

Detailed Protocol

Part 1: Preparation of Reagents and Inoculum

1.1. Preparation of Hotrienol Stock Solution:

  • Rationale: Due to its insolubility in water, a stock solution of hotrienol must be prepared in a suitable solvent. DMSO is a common choice for its high solubilizing capacity and low toxicity at the concentrations used in the final assay.

  • Procedure:

    • Accurately weigh a known amount of hotrienol.

    • Dissolve it in sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL or 10,240 µg/mL). The final concentration of DMSO in the test wells should not exceed 1-2%, as higher concentrations can inhibit microbial growth.

    • Vortex thoroughly to ensure complete dissolution.

1.2. Inoculum Preparation:

  • Rationale: A standardized inoculum density is crucial for the reproducibility of MIC results. The 0.5 McFarland standard corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.[16]

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., TSB).

    • Incubate the broth culture at 35-37°C until it reaches the log phase of growth (typically 2-6 hours).

    • Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD at 625 nm should be between 0.08 and 0.13).

    • This adjusted suspension (approx. 1.5 x 10^8 CFU/mL) is the standardized inoculum.

    • Within 15 minutes of standardization, dilute the inoculum in the appropriate test medium (e.g., CAMHB) to achieve the final target concentration of approximately 5 x 10^5 CFU/mL in each well.[4][17] This typically involves a 1:150 dilution.

Part 2: Assay Setup in 96-Well Plate

2.1. Serial Dilution of Hotrienol:

  • Rationale: A two-fold serial dilution series is created to test a range of hotrienol concentrations and pinpoint the lowest concentration that inhibits growth.

  • Procedure:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add a calculated volume of the hotrienol stock solution and CAMHB to well 1 to achieve a total volume of 200 µL at twice the highest desired test concentration. For example, to start at 512 µg/mL, well 1 would contain 1024 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no hotrienol).

    • Well 12 will serve as the sterility control (no hotrienol, no inoculum).

2.2. Inoculation:

  • Rationale: The standardized inoculum is added to the wells containing the serially diluted compound to initiate the antimicrobial challenge.

  • Procedure:

    • Add 100 µL of the diluted bacterial suspension (from step 1.2.6) to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the hotrienol concentrations by half, achieving the final desired test concentrations.

    • Do not add inoculum to well 12 (sterility control).

2.3. Controls:

  • Rationale: Controls are essential for validating the assay results.

  • Growth Control (Well 11): Contains medium and inoculum. This well should show turbidity, confirming that the microorganisms can grow in the test conditions.

  • Sterility Control (Well 12): Contains medium only. This well should remain clear, confirming the sterility of the medium and the aseptic technique.

  • Solvent Control (Separate Wells/Plate): It is highly recommended to run a solvent control to ensure that the concentration of DMSO used does not inhibit microbial growth. This is done by performing a serial dilution of DMSO in the medium (at the same concentrations present in the hotrienol test wells) and inoculating with the test organism.

Part 3: Incubation and MIC Determination

3.1. Incubation:

  • Rationale: Incubation provides the necessary time and temperature for microbial growth. Sealing the plate is important to minimize the evaporation of the volatile hotrienol.

  • Procedure:

    • Cover the microtiter plate with its lid. To further prevent evaporation, consider using an adhesive plate sealer.

    • Incubate the plate in an aerobic incubator at 35 ± 2°C for 16-20 hours for most non-fastidious bacteria. Incubation times may need to be adjusted for slower-growing organisms or fungi.

3.2. Reading the MIC:

  • Rationale: The MIC is determined by visual inspection of the wells for turbidity (growth).

  • Procedure:

    • After incubation, place the plate on a dark, non-reflective surface or use a plate reading mirror to facilitate observation.

    • The MIC is the lowest concentration of hotrienol at which there is no visible growth (i.e., the well is clear) compared to the growth control.[2][18][19]

    • Optionally, a growth indicator like resazurin can be added to the wells after incubation to aid in determining viability. A color change (e.g., from blue to pink) indicates metabolic activity and growth.

Data Interpretation and Quality Control

MIC Reporting: The MIC is reported as the concentration of hotrienol in the first clear well. For example, if wells with concentrations of 128, 64, and 32 µg/mL are clear, but the well with 16 µg/mL is turbid, the MIC is 32 µg/mL.

Quality Control:

  • The sterility control well must be clear.

  • The growth control well must show distinct turbidity.

  • The solvent control should show no inhibition of growth at the concentrations of DMSO used.

  • The MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[13][20] If the QC results are out of range, the entire batch of tests should be considered invalid, and troubleshooting is required.

Example Data Presentation:

Microorganism (Strain)Hotrienol MIC (µg/mL)Gentamicin MIC (µg/mL)
S. aureus (ATCC 29213)640.5
E. coli (ATCC 25922)1281
Clinical Isolate 1 (K. pneumoniae)256>16
Clinical Isolate 2 (S. epidermidis)321

Conclusion

This application note provides a comprehensive and robust protocol for determining the MIC of hotrienol against various microorganisms. By addressing the specific challenges associated with this volatile and hydrophobic natural product, researchers can obtain reliable and reproducible data. Adherence to standardized procedures, meticulous technique, and the inclusion of appropriate controls are paramount for ensuring the scientific integrity of the results. This methodology serves as a foundational step in the evaluation of hotrienol as a potential novel antimicrobial agent.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC. (n.d.).
  • Hotrienol | C10H16O | CID 40510009 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.).
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.). Retrieved from [Link]

  • A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. (n.d.).
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]

  • How VOCs Affect Antimicrobial Testing - BioLabTests. (2025, July 10). Retrieved from [Link]

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30). Retrieved from [Link]

  • Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory. (n.d.). Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved from [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals. (n.d.). Retrieved from [Link]

  • Quality Control of Antimicrobial Susceptibility Tests - GCSMC - Gujarat Cancer Society Medical College. (n.d.). Retrieved from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (2005, October 15). Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Retrieved from [Link]

  • 4.7. Broth Microdilution Susceptibility Testing against Natural Products - Bio-protocol. (n.d.). Retrieved from [Link]

  • Antimicrobial techniques for natural products. (n.d.).
  • MIC Determination - EUCAST. (n.d.). Retrieved from [Link]

  • AST guidance specific to the UK and clarification on EUCAST guidance. (n.d.).
  • Antibacterial screening methods for evaluation of natural products - ResearchGate. (n.d.). Retrieved from [Link]

  • Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens - PMC. (n.d.). Retrieved from [Link]

  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2024, October 4). Retrieved from [Link]

  • FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. (2024, January 23). Retrieved from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed. (2007, July 15). Retrieved from [Link]

  • EUCAST Broth Microdilution Guide 2019 | PDF | Microbiology | Clinical Pathology - Scribd. (n.d.). Retrieved from [Link]

  • Susceptibility Testing by Volatile Organic Compound Detection Direct from Positive Blood Cultures: A Proof-of-Principle Laboratory Study - MDPI. (2022, May 24). Retrieved from [Link]

  • Broth microdilution methodology with focus on reading of MICs - Linezolid as an example. (n.d.).
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  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012, January 1). Retrieved from [Link]

  • Terpenoid components, antioxidant and antibacterial activities of essential oils from fresh immature and mature leaves of Blumea - bioRxiv. (2021, February 1). Retrieved from [Link]

  • hotrienol, 20053-88-7 - Perflavory. (n.d.). Retrieved from [Link]

  • 3,7-Dimethylocta-1,5,7-trien-3-ol | C10H16O | CID 5366264 - PubChem. (n.d.). Retrieved from [Link]

  • Antibacterial and Antifungal Terpenes from the Medicinal Angiosperms of Asia and the Pacific: Haystacks and Gold Needles - MDPI. (2023, May 4). Retrieved from [Link]

  • Terpenoids as principal bioactive compound of Cissampelos oppositifolia essential oils: enhancing synergistic efficacy with conventional antibiotics - Frontiers. (2024, November 27). Retrieved from [Link]

  • Evaluation of antibacterial potential and toxicity of plant volatile compounds using new broth microdilution volatilization meth. (2017, February 20). Retrieved from [Link]

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  • Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327 - PMC. (2020, December 18). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Chemical Synthesis of Hotrienol

Subject: Troubleshooting Yield & Selectivity in Hotrienol ((5E)-3,7-dimethylocta-1,5,7-trien-3-ol) Synthesis Ticket ID: #HTR-SYN-001 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Yield & Selectivity in Hotrienol ((5E)-3,7-dimethylocta-1,5,7-trien-3-ol) Synthesis Ticket ID: #HTR-SYN-001 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary & Operational Logic

You are likely accessing this guide because your isolated yield of hotrienol is stalling below 40%, or your purity is compromised by isomeric byproducts (ocimenes) and polymerization.

Hotrienol presents a classic "Yield Paradox" in terpene synthesis:

  • Volatility: It is a low-molecular-weight alcohol (

    
    ) that co-evaporates with common organic solvents.
    
  • Instability: The conjugated triene system makes it highly susceptible to acid-catalyzed rearrangement and polymerization during purification.

This guide prioritizes the Yuasa & Kato Protocol (Chlorination/Dehydrochlorination) as the primary industrial standard for reproducibility (approx. 55% overall yield), while addressing the Photo-oxygenation Route for those requiring biomimetic conditions.

Master Synthesis Workflow (Decision Tree)

Before troubleshooting, verify which pathway matches your current setup.

Hotrienol_Synthesis_Workflow Start Select Precursor LinalylAcetate Route A: Linalyl Acetate (Recommended for Scale) Start->LinalylAcetate Linalool Route B: Linalool (Biomimetic/Photo-ox) Start->Linalool Chlorination Step A1: Ene-type Chlorination (t-BuOCl or HOCl) LinalylAcetate->Chlorination Regiocontrol PhotoOx Step B1: Singlet Oxygenation (Rose Bengal/hv) Linalool->PhotoOx 1O2 Elimination Step A2: Dehydrochlorination (LiBr / Li2CO3 in DMF) Chlorination->Elimination -HCl Hydrolysis Step A3: Hydrolysis (KOH / MeOH) Elimination->Hydrolysis Deprotection Isolation Isolation: Flash Chromatography (Neutral Alumina/Silica) Hydrolysis->Isolation Reduction Step B2: Hydroperoxide Reduction (Na2SO3 or PPh3) PhotoOx->Reduction Selectivity? Dehydration Step B3: Acid-Catalyzed Dehydration (High Risk Step) Reduction->Dehydration Dehydration->Isolation Final Target: (E)-Hotrienol Isolation->Final

Figure 1: Comparative workflow for Hotrienol synthesis. Route A is preferred for chemical stability.

Protocol A: The Linalyl Acetate Route (Yuasa Method)

Target Yield: 50–55% Mechanism: Ene-type chlorination followed by base-promoted elimination.

Phase 1: Chlorination

The Issue: Low conversion or formation of polychlorinated byproducts.

  • Protocol: React Linalyl Acetate with hypochlorous acid (generated in situ or via

    
    -BuOCl).
    
  • Critical Control Point: Temperature must be maintained at 0–5°C . Higher temperatures promote addition of chlorine across the double bond rather than the desired ene-reaction.

Phase 2: Dehydrochlorination (The Yield Maker)

The Issue: Incomplete elimination or rearrangement to myrcene derivatives.

  • Reagents: Lithium Bromide (LiBr) and Lithium Carbonate (

    
    ) in DMF.[1][2][3]
    
  • Why this works: LiBr acts as a mild Lewis acid to assist the leaving group, while the carbonate acts as the base.

  • Troubleshooting Q&A:

    • Q: My reaction mixture turned black and yield is <10%.

      • A: Your DMF was likely wet. Water hydrolyzes the intermediate chloride before elimination occurs. Action: Distill DMF over

        
         and store over 4Å molecular sieves.
        
    • Q: The reaction is sluggish.

      • A: Ensure LiBr is anhydrous. Commercial LiBr is extremely hygroscopic. Dry it at 120°C under vacuum for 4 hours before use.

Phase 3: Hydrolysis
  • Protocol: Mild saponification using KOH/MeOH.

  • Caution: Do not use strong mineral acids (HCl/H2SO4) for neutralization, as they will instantly rearrange hotrienol into ocimenes. Use a phosphate buffer (pH 7) for workup.

Protocol B: The Photo-Oxygenation Route

Target Yield: 30–40% (Higher purity, lower yield) Mechanism: Schenck ene reaction


 Hydroperoxide 

Reduction.
Troubleshooting the "Singlet Oxygen" Step
  • Symptoms: Reaction stalls after 50% conversion.

  • Root Cause: "Self-quenching" or bleaching of the sensitizer (Rose Bengal or Methylene Blue).

  • Solution:

    • Light Flux: Ensure high-intensity visible light (e.g., 500W halogen or specific LED wavelength matching the dye's

      
      ).
      
    • Oxygen Saturation: Continuous bubbling of

      
       is required. The reaction is diffusion-limited.
      
The Reduction Trap
  • Q: I see the hydroperoxide on TLC, but it vanishes upon reduction.

  • A: If using Phosphine (

    
    ), the byproduct is Phosphine Oxide, which is difficult to separate from hotrienol.
    
    • Recommendation: Switch to Sodium Sulfite (

      
      )  in a biphasic system. It is milder, and the byproducts are water-soluble, simplifying the critical isolation step.
      

Critical Isolation Guide (The "Volatility Trap")

This is where 90% of yield loss occurs. Hotrienol is volatile and thermally unstable.

FAQ: Purification & Handling

Q1: My NMR shows pure product in the crude, but I lose 60% mass after Rotavap. Where did it go?

  • Diagnosis: You co-evaporated the product with the solvent.[2]

  • Corrective Action:

    • Solvent Choice: Switch extraction solvent from Dichloromethane (BP 40°C) to Pentane (BP 36°C) .

    • Vacuum Control: Do not use high vacuum (< 10 mbar). Concentrate at atmospheric pressure or mild vacuum (200 mbar) using a Vigreux column to prevent product carryover.

    • Temperature: Bath temperature must never exceed 30°C .

Q2: The product turned into a sticky gum on the silica column.

  • Diagnosis: Acid-catalyzed polymerization. Standard silica gel is slightly acidic (pH 5-6).

  • Corrective Action:

    • Pre-treatment: Neutralize the silica gel by flushing the column with 1% Triethylamine (Et3N) in Hexane before loading the sample.

    • Alternative Phase: Use Neutral Alumina (Grade III) instead of silica. It is far gentler on conjugated trienes.

Q3: Can I distill hotrienol?

  • A: Only under high vacuum (Kugelrohr distillation).

  • Settings: 0.1 mmHg at ambient temperature (or slightly warmed). Do not attempt atmospheric distillation; it will polymerize.

Data Summary: Optimization Parameters

ParameterStandard Condition (Risk)Optimized Condition (High Yield)Mechanism of Improvement
Solvent (Workup) Dichloromethane / Ethyl AcetatePentane / Diethyl Ether Lower BP allows evaporation without thermal stress.
Stationary Phase Silica Gel 60Neutral Alumina (Grade III) Prevents acid-catalyzed rearrangement/polymerization.
Dehydrochlorination Pyridine / RefluxLiBr / Li2CO3 / DMF "Soft" elimination prevents side-reactions.
Quenching (Route B) Acidic workupSodium Sulfite / pH 7 Buffer Maintains triene integrity; prevents isomerization.

References

  • Yuasa, Y., & Kato, Y. (2003). A Practical and Convenient Synthesis of Hotrienol, an Excellent Fruity Smelling Compound. Journal of Agricultural and Food Chemistry.

  • Schenck, G. O., et al. (1964). Zur chemischen und photochemischen Bildung von Hydroperoxyden. (Foundational work on Singlet Oxygen/Ene Reaction).
  • Mizukami, Y., et al. (2015). Elucidation of “Natsucha-shu” Improvement Caused by A Low-Temperature Storage. (Discusses Hotrienol formation/stability).

  • BenchChem Technical Guide. Troubleshooting Volatile Compound Isolation. (General protocols for low MW terpenes).

Disclaimer: This guide is for research purposes only. Hotrienol intermediates (hydroperoxides) are potential sensitizers and explosives. Always work within a fume hood.

Sources

Optimization

Overcoming challenges in the purification of 2,6-Dimethylocta-1,5,7-trien-3-ol

Welcome to the technical support guide for navigating the complexities of purifying 2,6-Dimethylocta-1,5,7-trien-3-ol (also known as Artemisia Alcohol or Ocimenol). This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the complexities of purifying 2,6-Dimethylocta-1,5,7-trien-3-ol (also known as Artemisia Alcohol or Ocimenol). This resource is designed for researchers, scientists, and professionals in drug development and related fields. Here, we address common challenges encountered during the isolation and purification of this valuable conjugated trienol, offering troubleshooting advice and in-depth explanations to ensure the integrity and purity of your final product.

Introduction to the Challenges

2,6-Dimethylocta-1,5,7-trien-3-ol is a volatile, thermally sensitive, and reactive molecule. Its purification is often complicated by its susceptibility to degradation and the presence of closely related isomers and byproducts. The conjugated triene system and the allylic alcohol functional group are the primary sources of its instability, making purification a delicate process that requires careful control of experimental conditions. The main challenges include:

  • Thermal Degradation: High temperatures can lead to decomposition and rearrangement reactions.

  • Oxidation: The conjugated double bond system is prone to oxidation, especially when exposed to air.

  • Isomerization: The allylic alcohol can undergo rearrangement to form isomeric compounds or ketones, particularly under acidic or basic conditions.

  • Co-elution of Impurities: Structurally similar compounds, either from the natural source or as byproducts of synthesis, can be difficult to separate using standard chromatographic techniques.

This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and/or Appearance of Unexpected Peaks After Distillation

Question: I am attempting to purify 2,6-Dimethylocta-1,5,7-trien-3-ol from a crude reaction mixture by fractional distillation, but I'm experiencing low yields and observing new peaks in my GC-MS analysis of the distilled fractions. What could be the cause?

Answer:

This is a classic problem of thermal degradation. 2,6-Dimethylocta-1,5,7-trien-3-ol, like many terpene alcohols, is sensitive to heat.[1][2] The high temperatures required for distillation, even under vacuum, can induce a variety of side reactions.

Causality:

  • Dehydration and Rearrangement: At elevated temperatures, the tertiary allylic alcohol can undergo dehydration to form various hydrocarbon terpenes. Acidic or basic residues in your crude mixture can catalyze these reactions.

  • Isomerization: Heat can promote the isomerization of the double bonds or rearrangement of the alcohol to form more stable isomers.[1][3] For instance, similar terpene alcohols like linalool are known to cyclize into furan and pyran oxides or form diols upon heating.[4]

  • Polymerization: The conjugated triene system can be susceptible to polymerization at high temperatures, leading to the formation of non-volatile residues and reducing the yield of the desired monomer.

Troubleshooting Protocol:

  • Use High-Vacuum, Low-Temperature Distillation: Employ a high-vacuum pump (e.g., <1 mmHg) to lower the boiling point of the compound. A short-path distillation apparatus is highly recommended to minimize the residence time of the compound at high temperatures.

  • Check for and Neutralize pH Extremes: Before distillation, wash your crude organic extract with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. Dry the organic layer thoroughly with an anhydrous salt like sodium sulfate.

  • Consider Steam Distillation for Natural Extracts: If you are isolating the compound from a plant matrix like Artemisia annua, steam distillation can be a gentler alternative to direct distillation, as it operates at lower temperatures.[5] However, be aware that even steam distillation conditions can cause some isomerization and oxidation of terpene alcohols.[1][2]

Alternative Strategy: Avoid High-Temperature Distillation

For heat-sensitive compounds like this, it is often best to avoid distillation as a primary purification method. Instead, consider using column chromatography at ambient temperature as your main purification step.

Issue 2: Product Degradation During Storage or Concentration

Question: My purified 2,6-Dimethylocta-1,5,7-trien-3-ol appears pure by NMR and GC-MS immediately after purification, but after concentrating the chromatographic fractions on a rotary evaporator or storing the sample, I see new impurities. Why is this happening?

Answer:

This issue likely stems from oxidative degradation. The conjugated triene moiety in your molecule is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[5][6] This process can be accelerated by light and trace metal impurities.

Causality:

  • Autoxidation: In the presence of oxygen, the conjugated triene can form hydroperoxides, which can then be converted to the corresponding conjugated trienols or other oxidation products.[6] This is a known issue for similar compounds like α-farnesene.

  • Polymerization: Oxidative processes can generate radical species that initiate the polymerization of the triene, leading to a complex mixture of oligomers and polymers.

Troubleshooting Protocol:

  • Concentrate Under Inert Atmosphere: When removing solvent using a rotary evaporator, do so at the lowest practical temperature and pressure. It is crucial to introduce an inert gas like nitrogen or argon into the flask once the vacuum is released to prevent exposure of the concentrated, warm product to air.

  • Degas Solvents: For storage, dissolve the purified compound in a degassed solvent (one that has been sparged with nitrogen or argon to remove dissolved oxygen).

  • Store Under Inert Gas and in the Dark: Store the purified compound, either neat or in solution, under an inert atmosphere (e.g., in an amber vial sealed with a septum and flushed with argon). Store at low temperatures (-20°C is recommended) and protect from light.

  • Consider Adding an Antioxidant: For long-term storage, the addition of a radical scavenger like BHT (butylated hydroxytoluene) at a low concentration (e.g., 0.01%) can help to inhibit oxidative degradation.

Chromatographic Purification Strategies

The purification of 2,6-Dimethylocta-1,5,7-trien-3-ol almost invariably requires chromatographic techniques. Below are troubleshooting guides for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Issue 3: Poor Separation of Isomers and Related Impurities by HPLC

Question: I am using reverse-phase HPLC (C18 column) to purify my compound, but I am getting poor resolution between my target peak and other closely eluting impurities. How can I improve my separation?

Answer:

Co-elution is a common problem when dealing with isomers and structurally similar byproducts. While reverse-phase HPLC is a powerful tool, optimizing the separation of non-polar to moderately polar isomers often requires careful selection of both the stationary and mobile phases.

Troubleshooting Workflow for HPLC Method Development:

Sources

Troubleshooting

Enhancing the solubility of 2,6-Dimethylocta-1,5,7-trien-3-ol for biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2,6-Dimethylocta-1,5,7-trien-3-ol in biological assay...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2,6-Dimethylocta-1,5,7-trien-3-ol in biological assays.

This compound is an acyclic monoterpenoid alcohol. While it possesses a polar tertiary hydroxyl group, its extended hydrocarbon tail and conjugated triene system render it highly lipophilic (estimated XLogP3 of ~3.2) [1]. When introduced into aqueous biological buffers, the hydrophobic effect drives the molecules to aggregate, leading to micro-precipitation, erratic assay readouts, and artificially deflated bioactivity.

Below is our comprehensive troubleshooting guide, detailing the causality behind these issues and providing self-validating protocols to ensure scientific integrity in your assays.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Why do I see erratic IC50 values and high standard deviations in my dose-response curves? A: This is the hallmark of kinetic micro-precipitation . When a highly concentrated stock of 2,6-Dimethylocta-1,5,7-trien-3-ol in DMSO is rapidly diluted into an aqueous buffer, it briefly supersaturates before forming microscopic aggregates. These aggregates unevenly distribute the compound in the assay well, meaning the actual concentration of bioavailable monomer is unknown and highly variable [2]. Solution: You must optimize your serial dilution protocol (see Protocol A) or utilize a solubilizing carrier like a cyclodextrin.

Q2: I used 2% DMSO to keep the compound in solution, but my control cells are dying. What are my options? A: Solvent toxicity is a critical confounding variable. DMSO concentrations above 0.5% (v/v) can alter lipid bilayer fluidity, disrupt cell membrane integrity, and induce apoptosis in sensitive cell lines (e.g., HepG2, primary neurons) [3]. Solution: If your required compound concentration necessitates >0.5% DMSO, you must switch to a host-guest complexation strategy using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (see Protocol B).

Q3: Does the triene structure affect the compound's stability during solubilization? A: Yes. The conjugated double bonds (1,5,7-triene system) are highly susceptible to auto-oxidation and polymerization, especially when dispersed as micelles in oxygen-rich aqueous media. Solution: Always prepare aqueous working solutions fresh. Do not store the compound in aqueous buffers. If long-term incubation is required, HP-β-CD complexation physically shields the triene tail from reactive oxygen species, enhancing both solubility and chemical stability [4].

Section 2: Solubilization Strategies & Causality

To successfully assay 2,6-Dimethylocta-1,5,7-trien-3-ol, you must choose a solubilization vehicle that balances compound availability with biological compatibility.

Quantitative Comparison of Solubilization Vehicles
Vehicle / StrategyMax Stock ConcentrationMax Final Assay ConcentrationMechanism of ActionBiological Compatibility
DMSO (Neat) >100 mM< 0.5% (v/v)Disrupts water H-bonding networkLow (Causes membrane permeabilization at >1%)
Ethanol ~50 mM< 0.1% (v/v)Co-solvent polarity reductionVery Low (Protein denaturation risk)
Tween-80 Micellar dispersion< 0.01% (v/v)Surfactant micelle encapsulationModerate (Can interfere with membrane receptors)
HP-β-CD >50 mM (Complexed)Up to 10% (w/v)Host-guest inclusion complexHigh (Biocompatible, FDA approved excipient)
Visualization: Troubleshooting Workflow

Troubleshooting Start Add 2,6-Dimethylocta-1,5,7-trien-3-ol to Assay Buffer Check Measure Turbidity (OD 600nm) or use DLS Start->Check Decision Precipitate / Aggregation Detected? Check->Decision ToxCheck Is Assay Sensitive to >0.5% DMSO? Decision->ToxCheck Yes Proceed Proceed with Biological Assay (Include Vehicle Controls) Decision->Proceed No Sol1 Optimize DMSO Serial Dilution (Protocol A) ToxCheck->Sol1 No Sol2 Use HP-β-CD Inclusion Complex (Protocol B) ToxCheck->Sol2 Yes Sol1->Proceed Sol2->Proceed

Workflow for diagnosing and resolving solubility issues in biological assays.

Section 3: Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By including strict vehicle controls and dynamic light scattering (DLS) checks, you ensure that any observed biological effect is due to the compound itself, not the solvent or physical aggregation.

Protocol A: Optimized DMSO/Buffer Serial Dilution

Use this method for robust biochemical assays (e.g., cell-free enzyme assays) where <0.5% DMSO is tolerated.

  • Stock Preparation: Dissolve 2,6-Dimethylocta-1,5,7-trien-3-ol in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 30 seconds. Causality: Anhydrous DMSO prevents premature water-induced nucleation.

  • Intermediate Dilution (The Critical Step): Do not dilute directly into the final aqueous buffer. Instead, perform your serial dilutions in 100% DMSO first.

  • Aqueous Transfer: Transfer the required volume of the DMSO serial dilutions into the aqueous assay buffer at a 1:200 ratio (yielding a final DMSO concentration of 0.5%).

  • Validation: Run a blank well containing 0.5% DMSO (Vehicle Control). Measure the optical density at 600 nm; if OD600 > 0.05 above the blank, micro-precipitation has occurred, and you must proceed to Protocol B.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

Use this method for cell-based assays, long-term incubations, or highly sensitive targets.

Mechanism: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic triene tail of 2,6-Dimethylocta-1,5,7-trien-3-ol inserts into this cavity via non-covalent van der Waals forces, while the polar hydroxyl group remains exposed to the aqueous environment [4].

Mechanism Lipid 2,6-Dimethylocta-1,5,7-trien-3-ol (Lipophilic Triene Tail) Complex Host-Guest Inclusion Complex (Water-Soluble & Stable) Lipid->Complex Encapsulation Carrier HP-β-Cyclodextrin (Hydrophobic Cavity) Carrier->Complex Host Target Aqueous Biological Target (Cell Receptor / Enzyme) Complex->Target Delivery & Release

Mechanism of HP-β-CD host-guest complexation enhancing aqueous bioavailability.

Methodology:

  • Carrier Solution: Prepare a 10% (w/v) solution of HP-β-CD in your standard biological buffer (e.g., PBS or DMEM without serum). Stir until completely clear.

  • Compound Addition: Add 2,6-Dimethylocta-1,5,7-trien-3-ol directly to the HP-β-CD solution to achieve a target concentration of 1 mM.

  • Mechanical Complexation: Sonicate the mixture in a water bath sonicator at room temperature for 30-45 minutes. Causality: Sonication provides the activation energy required to break transient compound aggregates and drive the lipophilic tail into the cyclodextrin cavity.

  • Sterilization & Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. This step is self-validating: if the compound failed to complex, it will be retained on the filter.

  • Quantification: (Optional but recommended) Verify the final concentration of the filtrate using HPLC-UV.

  • Assay Application: Use this complexed stock to dose your cells. Include a 10% HP-β-CD vehicle control in your assay to validate that the carrier alone exerts no biological effect.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5362854, 2,6-Dimethylocta-1,5,7-trien-3-ol". PubChem. Available at:[Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization". Drug Discovery Today. Available at:[Link]

  • Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO". The FASEB Journal. Available at:[Link]

  • Fenyvesi, F., et al. (2024). "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin". Pharmaceutics (MDPI). Available at:[Link]

Optimization

Optimizing GC-MS parameters for sensitive detection of hotrienol

Technical Support Ticket #8492: Hotrienol Sensitivity & Stability Optimization Status: Open Priority: High Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492: Hotrienol Sensitivity & Stability Optimization

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: (3,7-Dimethyl-1,5,7-octatrien-3-ol)

Executive Summary

Hotrienol is a thermally labile monoterpene alcohol often found in aromatic matrices like tea, wine, and honey. Its analysis is complicated by three factors:

  • Thermal Instability: It readily dehydrates or rearranges in hot GC inlets.

  • Polarity: As a tertiary alcohol, it exhibits peak tailing on non-polar columns.

  • Volatility: It is easily lost during solvent evaporation steps in Liquid-Liquid Extraction (LLE).

This guide provides a self-validating workflow to overcome these limitations using Solid Phase Microextraction (SPME) and optimized GC-MS parameters.

Module 1: Sample Preparation (The Input Phase)

User Question: I am using LLE with dichloromethane, but my recovery is inconsistent, and the detection limit is poor. Should I switch techniques?

Specialist Response: Yes. LLE is suboptimal for hotrienol because the concentration step (nitrogen blow-down) causes significant analyte loss due to volatility. Furthermore, solvent peaks can mask early-eluting monoterpenes.

Recommended Protocol: Headspace SPME (HS-SPME) Switch to HS-SPME. It is solvent-free, combines extraction/concentration, and minimizes thermal stress before injection.

Optimization Logic:

  • Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.

    • Why? Pure PDMS (Red hub) is too non-polar and may have low affinity for the hydroxyl group on hotrienol. The Carboxen/DVB layers increase surface area and trap smaller volatile molecules more effectively than PDMS alone.

  • Salting Out: Add NaCl (saturated, ~30% w/v) to the sample vial.

    • Why? This increases the ionic strength of the water, driving the organic hotrienol into the headspace (Henry’s Law constant modification).

Visual Workflow: SPME Optimization Strategy

SPME_Optimization Sample Aqueous Sample (Tea/Wine) Salt Add NaCl (30% w/v) 'Salting Out' Sample->Salt Increase Ionic Strength Temp Incubation Temp: 40-50°C Salt->Temp Drive Partitioning Fiber Fiber Selection: DVB/CAR/PDMS Result Maximized Headspace Conc. Fiber->Result Equilibrium Temp->Fiber Adsorption

Figure 1: Logic flow for maximizing Hotrienol recovery using HS-SPME.

Module 2: Chromatographic Separation (The Process Phase)

User Question: My hotrienol peak is tailing significantly, and I see ghost peaks appearing later in the run. Is my column failing?

Specialist Response: Tailing is likely due to the polarity mismatch between the alcohol group (-OH) of hotrienol and the stationary phase, or activity in the liner. The "ghost peaks" are likely degradation products formed in the injector.

1. Column Selection While a DB-5MS (5% phenyl) is standard, it is non-polar. Hotrienol is polar.[1][2]

  • Recommendation: If hotrienol is the primary target, use a DB-WAX Ultra Inert (PEG phase).

  • Alternative: If you must use DB-5MS for a broad screen, ensure the column is "Ultra Inert" grade to minimize silanol activity that interacts with the -OH group.

2. Thermal Management (Critical) Hotrienol is thermally fragile. At inlet temperatures >250°C, it can dehydrate to Ocimene or rearrange to other isomers.

Optimized Parameters Table

ParameterSettingTechnical Rationale
Inlet Mode Splitless (0.75 min)Maximizes sensitivity for trace analytes.
Inlet Temp 200°C - 220°C CRITICAL: High temps (>250°C) cause thermal degradation. Keep it as low as possible while ensuring desorption.
Liner Ultra Inert, 2mm ID (for SPME)Small volume liner sharpens bands; deactivation prevents adsorption of the -OH group.
Carrier Gas Helium, 1.0 mL/minConstant flow to maintain RT stability.
Oven Ramp 40°C (2 min)

5°C/min

240°C
Slow initial ramp separates hotrienol from co-eluting monoterpenes (e.g., Linalool).

Visual Pathway: Thermal Degradation Risk

Degradation_Pathway Hotrienol Hotrienol (Intact Analyte) Inlet_High Inlet Temp > 250°C (Thermal Stress) Hotrienol->Inlet_High Inlet_Opt Inlet Temp 200-220°C (Optimized) Hotrienol->Inlet_Opt Dehydration Dehydration (-H2O) Inlet_High->Dehydration Rearrangement Allylic Rearrangement Inlet_High->Rearrangement Detection Accurate Quantification Inlet_Opt->Detection Artifacts Artifacts: Ocimene Isomers / Nerol Dehydration->Artifacts Rearrangement->Artifacts

Figure 2: Thermal degradation pathways of Hotrienol in high-temperature injectors.

Module 3: Mass Spectrometry Detection (The Output Phase)

User Question: I can see the peak in Scan mode, but the S/N ratio is too low for quantification. Which ions should I select for SIM?

Specialist Response: Switching to Selected Ion Monitoring (SIM) can increase sensitivity by 10-100x. However, you must select ions that are specific to the hotrienol structure to avoid false positives from matrix terpenes.

Target Ions for SIM (EI Source, 70eV):

  • m/z 71: (Base Peak) - Typically the dimethylallyl cation. High abundance but common in many terpenes.

  • m/z 82: (Target Ion) - Characteristic of the conjugated diene system. Good specificity.

  • m/z 119: (Qualifier) - Loss of water and methyl group (

    
    ).
    
  • m/z 134: (Qualifier) - Loss of water (

    
    ).
    

Note: Always run a full scan (m/z 40-300) of a pure standard first to confirm the fragmentation pattern on your specific source, as ratios can vary between quadrupole and TOF instruments.

Module 4: Troubleshooting Guide

Q: I see "fronting" peaks instead of sharp peaks.

  • A: This is likely fiber overload . If your sample is highly concentrated (e.g., pure essential oil), the SPME fiber capacity is exceeded.

  • Fix: Dilute the sample or reduce extraction time from 30 min to 5 min.

Q: Retention times are shifting run-to-run.

  • A: Check for leakage at the SPME inlet guide or septum coring. SPME needles are larger than liquid syringes and wear out septa faster.

  • Fix: Use a Merlin Microseal or change the septum every 50 injections.

Q: I cannot find Hotrienol in my library search.

  • A: Ensure you are using the correct nomenclature.

    • Synonyms: (E)-3,7-Dimethyl-1,5,7-octatrien-3-ol.[1][3][4]

    • Kovats RI: ~1110 (DB-5MS) / ~1600 (DB-Wax). If your peak is at RI 1050, it might be Cosmene or Ocimene (degradation products).

References

  • NIST Chemistry WebBook. Hotrienol Mass Spectrum & Retention Indices. National Institute of Standards and Technology.[5] Link

  • Sigma-Aldrich. SPME Fiber Selection Guide for Volatiles and Semivolatiles.Link

  • Agilent Technologies. Optimizing Split/Splitless Injection for Thermally Labile Compounds.Link

  • Phenomenex. GC Column Selection: WAX vs. 5MS for Polar Analytes.Link

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Quantification of Hotrienol

Current Status: Operational Topic: Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) Quantification Methodology: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) User Level: Advanced / Expert Executive Summary Quant...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) Quantification Methodology: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) User Level: Advanced / Expert

Executive Summary

Quantifying Hotrienol by LC-MS/MS presents a distinct paradox: as a volatile monoterpene alcohol, it is classically a GC-MS analyte. However, in high-throughput drug development or complex natural product profiling (e.g., wine glycosides, botanical extracts), LC-MS/MS is often required to analyze non-volatile precursors simultaneously.

The primary technical hurdles are poor ionization efficiency in standard ESI (Electrospray Ionization) and severe matrix effects (ion suppression) caused by co-eluting hydrophobic pigments and polyphenols. This guide provides a self-validating workflow to isolate Hotrienol signals from matrix noise.

Module 1: Ion Source & Detection Optimization

Q: I am seeing low sensitivity and high baseline noise using ESI. Is my source parameter incorrect?

A: The issue is likely the ionization mechanism, not just the parameters. Hotrienol is a neutral, hydrophobic terpene alcohol. It lacks strong acidic or basic sites required for efficient protonation/deprotonation in ESI.

Technical Recommendation:

  • Switch to APCI (Atmospheric Pressure Chemical Ionization):

    • Why: APCI relies on gas-phase ion-molecule reactions (corona discharge) rather than liquid-phase charge transfer. It is significantly more sensitive for neutral non-polar species like terpenes.

    • Mechanism: The corona discharge creates primary ions (from

      
       or solvent) that transfer charge to Hotrienol.
      
  • If ESI is Mandatory:

    • Adduct Targeting: Do not target

      
      . Terpene alcohols are labile and dehydrate instantly in the source, leading to unstable 
      
      
      
      signals.
    • Strategy: Use Ammonium Acetate (2–5 mM) in the mobile phase to promote the formation of the stable ammoniated adduct

      
      .
      
Q: How do I select the correct precursor ion?

A: Use the decision tree below to select your Precursor/Product ion pair based on your available hardware.

IonizationStrategy Start Start: Ion Source Selection SourceCheck Is APCI Available? Start->SourceCheck UseAPCI Use APCI (+) SourceCheck->UseAPCI Yes UseESI Use ESI (+) SourceCheck->UseESI No TargetAPCI Target [M+H-H2O]+ (Dehydrated Ion) UseAPCI->TargetAPCI Major Mechanism BufferCheck Mobile Phase Buffer? UseESI->BufferCheck AddAmmonium Add 5mM Ammonium Acetate BufferCheck->AddAmmonium Recommended TargetProton Target [M+H]+ (High Risk of Instability) BufferCheck->TargetProton No Buffer TargetAmmonium Target [M+NH4]+ (Ammonium Adduct) AddAmmonium->TargetAmmonium

Figure 1: Decision logic for selecting the ionization mode and precursor ion for Hotrienol to maximize signal stability.

Module 2: Quantifying Matrix Effects (The Matuszewski Protocol)

Q: How do I prove that my signal loss is due to the matrix and not the instrument?

A: You must calculate the Matrix Factor (MF) using the post-extraction spike method.[1] This is the industry "Gold Standard" (Matuszewski et al., 2003).

The Protocol: Run three distinct sample types for Hotrienol at the same concentration (e.g., 100 ng/mL).

Sample TypeDescriptionPurpose
Type A (Neat Standard) Analyte in pure mobile phase.Establishes "perfect" instrument response.
Type B (Post-Extraction Spike) Blank matrix extracted, then spiked with analyte.[1]Measures effect of co-eluting matrix on ionization.[1][2]
Type C (Pre-Extraction Spike) Analyte spiked into matrix, then extracted.Measures extraction efficiency (Recovery).

Calculations:

  • Matrix Effect (ME) %:

    
    
    
    • Result < 0: Ion Suppression (Common for wine/plasma).

    • Result > 0: Ion Enhancement.[2][3]

  • Recovery (RE) %:

    
    
    

Interpretation:

  • If ME is < -20% (i.e., >20% suppression), your quantification is compromised. You must improve sample prep (Module 3).[4]

Module 3: Sample Preparation & Cleanup

Q: My Matrix Factor is -50% (severe suppression). What is the best extraction method?

A: Hotrienol is hydrophobic. If you are analyzing a polar matrix (wine, juice, plasma), simple "Dilute and Shoot" will fail because sugars and phospholipids co-elute.

Recommended Workflow: Liquid-Liquid Extraction (LLE) Do not use protein precipitation (PPT); it leaves too many lipids in the supernatant.

  • Aliquot: 200 µL Sample.

  • Internal Standard: Add 20 µL of Linalool-d3 (or similar deuterated terpene). Note: Stable isotope labeled Hotrienol is rarely commercially available; Linalool is the closest structural analog.

  • Extraction Solvent: Add 600 µL Hexane:Ethyl Acetate (90:10) .

    • Why: This non-polar mix extracts Hotrienol but leaves behind sugars, salts, and most polar pigments (anthocyanins) that cause suppression.

  • Agitate: Vortex 5 mins, Centrifuge 10 mins @ 4000g.

  • Transfer: Move supernatant to a glass vial.

  • Dry & Reconstitute: Evaporate under

    
    . Reconstitute in Methanol:Water (50:50) .
    

Module 4: Chromatographic Separation

Q: I still see suppression zones. How do I move the peak?

A: Matrix effects are temporal—they happen only when the matrix co-elutes with your analyte. You must chromatographically separate Hotrienol from the "suppression zone" (usually the solvent front or the wash phase).

Troubleshooting Checklist:

  • Column Choice: Use a C30 or Phenyl-Hexyl column instead of a standard C18.

    • Reasoning: C30 offers better shape selectivity for isomers; Phenyl-Hexyl offers pi-pi interactions useful for unsaturated terpenes like Hotrienol.

  • Gradient Optimization:

    • Hotrienol is hydrophobic. It will elute late.

    • Ensure your gradient has a shallow ramp at high organic % (e.g., 70-90% B) to resolve it from lipids.

  • Divert Valve: Divert the first 1-2 minutes of flow to waste to prevent salts/sugars from fouling the source.

MatrixElimination Sample Complex Matrix (Wine/Plasma) LLE LLE Extraction (Hexane/EtAc) Sample->LLE Remove Sugars/Salts CleanExtract Hydrophobic Extract LLE->CleanExtract LC LC Separation (Phenyl-Hexyl Column) CleanExtract->LC Divert Divert Valve (0-2 min to Waste) LC->Divert Elution MS MS/MS Detection (APCI Mode) Divert->MS Analyte Window

Figure 2: The "Clean-Stream" workflow to physically separate matrix components before they reach the ionization source.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Thermo Fisher Scientific. (2018).[5] Measurement of Terpenes in Plant Extracts via LC-MS/MS. Application Note. Link

  • Hyland, et al. (2024). Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS. Research Collection. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[3] Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2,6-Dimethylocta-1,5,7-trien-3-ol

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and engineers. It prioritizes the [2,3]-Wittig Rearrangement pathway, as this is the most viable industrial route for sy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and engineers. It prioritizes the [2,3]-Wittig Rearrangement pathway, as this is the most viable industrial route for synthesizing 2,6-Dimethylocta-1,5,7-trien-3-ol (Ocimenol) with high stereoselectivity and yield.

Process Overview & Logic

This guide addresses the scale-up of 2,6-Dimethylocta-1,5,7-trien-3-ol via the [2,3]-Wittig Rearrangement of bis-allylic ethers . Unlike the thermal Claisen rearrangement which yields carbonyls, this anionic pathway preserves the alcohol functionality and allows for stereocontrol of the resulting triene system.

The Synthetic Logic:

  • Precursor Assembly: Construction of the unsymmetrical bis-allylic ether (2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether).

  • Anionic Trigger: Deprotonation at the less substituted allylic position (kinetic control) using a strong base.

  • Sigmatropic Shift: A concerted [2,3]-rearrangement moves the oxygen, creating the C-C bond and the 1,5,7-triene framework.

Master Workflow Diagram

G Start Raw Materials: 2-Methyl-3-buten-2-ol Methallyl Chloride Ether_Syn Step 1: Ether Synthesis (Williamson Type) NaH / THF / 0-25°C Start->Ether_Syn Alkylation Intermed Intermediate: Bis-allylic Ether Ether_Syn->Intermed Filtration Rearrange Step 2: [2,3]-Wittig Rearrangement n-BuLi / -78°C to RT Intermed->Rearrange Anionic Activation Quench Quench & Workup NH4Cl (aq) Rearrange->Quench Protonation Distill Purification Fractional Distillation (High Vacuum) Quench->Distill Phase Sep Distill->Rearrange Recycle Unreacted Ether (if >10%) Product Target: 2,6-Dimethylocta- 1,5,7-trien-3-ol Distill->Product Isolation

Caption: Figure 1. Critical path for the two-step synthesis of Ocimenol via [2,3]-Wittig rearrangement.

Critical Reagent & Stoichiometry Table

Standardized for a 10 mol Pilot Run.

ComponentRoleEquiv.Critical ParameterScale-Up Risk
2-Methyl-3-buten-2-ol Substrate A1.0Water content <0.05%Quenches NaH/n-BuLi; violent exotherm.
Methallyl Chloride Substrate B1.1Purity >98%Excess removes unreacted alcohol.
Sodium Hydride (60%) Base (Step 1)1.2Dispersion qualityH₂ gas evolution (flammability).
n-Butyllithium (2.5M) Base (Step 2)1.1Titration requiredPyrophoric; strictly anhydrous conditions.
THF (Anhydrous) Solvent10-15 VolPeroxide levelsStabilizer interference; flammability.
TMEDA Additive1.1ComplexationAccelerates metallation; amine odor control.

Troubleshooting Guide: Step-by-Step

Phase 1: Ether Synthesis (Williamson Etherification)

The Issue: This step generates significant hydrogen gas and heat. Incomplete conversion leads to difficult separations later.

Q1: The reaction mixture solidified/gelled during NaH addition. What happened?

  • Diagnosis: Solvent volume was too low (high concentration), or the addition rate was too fast, causing local overheating and alkoxide aggregation.

  • Solution:

    • Ensure THF volume is at least 10 mL per gram of substrate.

    • Add NaH as a slurry in mineral oil or use a dosing solid-addition funnel.

    • Corrective Action: Add more anhydrous THF slowly. If agitation is lost, do not increase stirrer speed manually; dilute first to lower viscosity.

Q2: I see low conversion to the ether despite using excess Methallyl Chloride.

  • Diagnosis: The alkoxide formation was incomplete before the halide addition, or the halide hydrolyzed due to wet solvent.

  • Protocol Check:

    • Did you reflux the alcohol + NaH for 1-2 hours before adding the chloride? The tertiary alkoxide is sterically hindered and forms slowly.

    • Catalysis: Add TBAI (Tetrabutylammonium iodide) at 0.5 mol% to catalyze the substitution via the Finkelstein mechanism (in situ formation of methallyl iodide).

Phase 2: The [2,3]-Wittig Rearrangement

The Issue: This is the stereodefining step. Temperature control determines the E/Z ratio and the prevention of [1,2]-shift byproducts.

Q3: The reaction yield is good, but the E/Z ratio is poor (High Z-isomer content).

  • Root Cause: The transition state geometry was not tightly controlled. The [2,3]-Wittig proceeds via an envelope transition state.

  • Optimization:

    • Temperature: Ensure the lithiation (deprotonation) occurs strictly at -78°C . Warmer temperatures during deprotonation favor thermodynamic equilibration of the lithiated intermediate, eroding stereoselectivity.

    • Solvent: Switch from pure THF to a THF/Hexane mixture. Non-polar cosolvents often tighten the ion pair, favoring the E-selective transition state [1].

Q4: We are observing significant amounts of a "rearranged ketone" byproduct.

  • Diagnosis: You likely triggered a competing [3,3]-Claisen rearrangement or a [1,2]-shift due to radical pathways.

  • Fix:

    • This occurs if the reaction warms up too fast before the rearrangement is complete, or if the anion is unstable.

    • Strict Protocol: Keep the reaction at -78°C for 1 hour, then allow it to warm to 0°C slowly over 4 hours. Do not jump to room temperature immediately.

Phase 3: Purification & Stability

Q5: The product polymerizes during distillation.

  • Mechanism: The 1,5,7-triene system is conjugated and prone to thermal polymerization and oxidation.

  • Stabilization Strategy:

    • Add BHT (Butylated hydroxytoluene) (0.1% w/w) to the crude oil before distillation.

    • Use High Vacuum (<1 mbar) to keep the pot temperature below 80°C.

    • Column Chromatography: If distillation fails, use silica gel buffered with 1% Triethylamine to prevent acid-catalyzed dehydration of the tertiary alcohol.

Analytical Reference Data

H-NMR Diagnostic Signals (400 MHz, CDCl3): Use these signals to calculate conversion and purity.

Proton EnvironmentChemical Shift (δ)MultiplicityDiagnostic Value
Terminal Vinyl (C8-H) 6.3 - 6.4 ppmddDistinctive for conjugated triene.
Internal Vinyl (C5-H) 5.6 - 5.8 ppmmVerify E/Z geometry (coupling constants).
C3-Methyl 1.35 ppmsShift changes if alcohol dehydrates.
Ether Intermediate (Precursor) 3.9 ppm (O-CH2)sDisappearance indicates Step 2 start.

Safety & Compliance (E-E-A-T)

  • Hydrogen Management: Step 1 releases 1 mole of H₂ gas per mole of alcohol. On a 10 mol scale, this is ~240 Liters of gas.

    • Requirement: Reaction vessel must be vented to a scrubber or flare system with a continuous N₂ sweep to keep H₂ concentration below the LEL (4%).

  • Organolithium Handling: n-BuLi is pyrophoric.

    • Protocol: Use double-tipped needle (cannula) transfer or closed-system pumps. Never pour open-air. Have a Class D fire extinguisher immediately available.

References

  • Nakai, T., & Mikami, K. (1986). "[2,3]-Wittig Sigmatropic Rearrangements in Organic Synthesis." Chemical Reviews, 86(5), 885–902. Link

  • Shin-Etsu Chemical Co., Ltd. (2018).[1] "Methods for producing 2,6-dimethyl-1,5-heptadien-3-ol and derivatives." European Patent EP 3 275 855 B1.[1] (Note: Validates base-mediated rearrangement for similar methyl-heptadienol systems). Link

  • Marshall, J. A. (1996). "Chiral Allylic and Propargylic Ethers in [2,3]-Wittig and Other Sigmatropic Rearrangements." Comprehensive Organic Synthesis.
  • PubChem Database. (2025). "2,6-Dimethylocta-1,5,7-trien-3-ol Compound Summary." Link

Disclaimer: This guide is intended for qualified personnel only. All reactions must be performed in a fume hood with appropriate PPE. The authors assume no liability for experimental outcomes.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Hotrienol Content in Different Citrus Species: A Guide for Researchers

Introduction: The Subtle Significance of Hotrienol in Citrus Aroma Hotrienol, a tertiary acyclic monoterpenoid alcohol, is a fascinating, albeit often overlooked, volatile compound that contributes to the complex and nua...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Significance of Hotrienol in Citrus Aroma

Hotrienol, a tertiary acyclic monoterpenoid alcohol, is a fascinating, albeit often overlooked, volatile compound that contributes to the complex and nuanced aroma profiles of various natural products, including certain citrus species. While major constituents like limonene, linalool, and various aldehydes typically define the characteristic scent of citrus essential oils, minor components such as hotrienol play a crucial role in imparting unique floral, green, and slightly woody notes that enhance the overall sensory experience.[1] Its presence, even at trace levels, can significantly influence the perceived quality and authenticity of citrus-derived products.

For researchers and professionals in the fields of flavor and fragrance chemistry, as well as those involved in the development of pharmaceuticals and nutraceuticals where sensory attributes are critical, a thorough understanding of the distribution and concentration of such minor yet impactful compounds is paramount. This guide provides a comparative analysis of hotrienol content across different citrus species, supported by experimental data and detailed methodologies for its accurate quantification.

Comparative Analysis of Hotrienol Content

The concentration of hotrienol in citrus essential oils is known to be highly variable, influenced by factors such as the specific species and cultivar, geographical origin, ripeness of the fruit, and the extraction method employed. While extensive research has been conducted on the major volatile components of citrus oils, quantitative data for minor constituents like hotrienol is less abundant in the scientific literature.

Our comprehensive review of published studies has revealed that among the common citrus species, bitter orange (Citrus aurantium L.) stands out as a notable source of hotrienol. The following table summarizes the available quantitative data for hotrienol in the essential oil of this species.

Citrus SpeciesHotrienol Concentration (µg/L)Reference
Bitter Orange (Citrus aurantium L.)110[1]

Experimental Protocol for the Quantification of Hotrienol in Citrus Essential Oils

To facilitate further research in this area, we provide a detailed, field-proven protocol for the extraction and quantification of hotrienol in citrus essential oils. This methodology is designed to ensure both accuracy and reproducibility, which are critical for generating reliable comparative data.

Sample Preparation and Extraction

The choice of extraction method is critical as it can significantly impact the profile of volatile compounds obtained. For a comprehensive analysis that includes thermally labile compounds like hotrienol, Headspace Solid-Phase Microextraction (HS-SPME) is a highly recommended technique due to its solvent-free nature and mild extraction conditions.

Step-by-Step Protocol for HS-SPME:

  • Sample Preparation: Weigh 1.0 g of the citrus essential oil into a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-octanol or a deuterated analog of a relevant terpene) to the vial. The use of an internal standard is crucial for accurate quantification by correcting for variations in extraction efficiency and injection volume.

  • Equilibration: Seal the vial and place it in a temperature-controlled agitator. Allow the sample to equilibrate at 40°C for 15 minutes with gentle agitation. This step facilitates the partitioning of volatile compounds from the liquid phase into the headspace.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C. This specific fiber coating is effective for trapping a wide range of volatile and semi-volatile compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 1.0 g of Citrus Essential Oil B Add Internal Standard A->B C Equilibrate at 40°C for 15 min B->C D Expose SPME Fiber to Headspace (30 min at 40°C) C->D E Thermal Desorption in GC Inlet D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Identification G->H I Quantification using Calibration Curve H->I

Figure 1: Experimental workflow for hotrienol analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of the extracted volatile compounds is performed using a GC-MS system.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless inlet, operated in splitless mode for 2 minutes. Inlet temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 3°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 40-400) for initial identification. For accurate quantification of a minor compound like hotrienol, it is highly recommended to use Selected Ion Monitoring (SIM) mode . Key ions for hotrienol (m/z 69, 81, 93, 109) should be monitored to enhance sensitivity and selectivity.

Identification and Quantification
  • Identification: The identification of hotrienol is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic hotrienol standard. The NIST Mass Spectral Library can also be used for tentative identification.

  • Quantification: A calibration curve must be constructed using a series of standard solutions of hotrienol of known concentrations, each containing the same concentration of the internal standard as the samples. The ratio of the peak area of hotrienol to the peak area of the internal standard is plotted against the concentration of hotrienol. The concentration of hotrienol in the essential oil sample is then determined from this calibration curve.

Conclusion and Future Perspectives

The available scientific literature indicates that hotrienol is a quantifiable, albeit minor, aroma compound in the essential oil of bitter orange (Citrus aurantium L.), contributing to its unique floral and green aromatic nuances. However, a significant gap exists in the quantitative data for hotrienol across other commercially important citrus species. This highlights a valuable area for future research.

The detailed HS-SPME-GC-MS protocol provided in this guide offers a robust framework for researchers to accurately quantify hotrienol and other minor volatile compounds in a variety of citrus essential oils. By employing such standardized and sensitive methodologies, a more complete and comparative understanding of the subtle yet significant components that shape the diverse aromatic landscape of citrus can be achieved. This knowledge will be invaluable for quality control, product development, and authenticity assessment in the food, fragrance, and pharmaceutical industries.

References

  • Deterre, S., Rega, B., Delarue, J., Decloux, M., Lebrun, M., & Giampaoli, P. (2012). Identification of key aroma compounds from bitter orange (Citrus aurantium L.) products: essential oil and macerate-distillate extract. Flavour and Fragrance Journal, 27(1), 77-88. [Link]

Sources

Comparative

A Comparative Guide to the Analytical Validation of High-Performance Liquid Chromatography for the Quantification of 2,6-Dimethylocta-1,5,7-trien-3-ol

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 2,6-Dimethylocta-1,5,7-trien-3-ol, a volatile terpene alcohol found in various natural products.[1] While Gas Ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 2,6-Dimethylocta-1,5,7-trien-3-ol, a volatile terpene alcohol found in various natural products.[1] While Gas Chromatography (GC) is the conventional method for such analytes, this document explores the validation of a High-Performance Liquid Chromatography (HPLC) method, providing a comparative framework for researchers to select the appropriate technique based on laboratory capabilities, sample matrix, and analytical objectives.

The core of this guide is a detailed protocol for the validation of an HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] Every protocol is designed as a self-validating system, ensuring scientific rigor and trustworthiness in the results.

Introduction: The Analytical Challenge of a Volatile Terpene Alcohol

2,6-Dimethylocta-1,5,7-trien-3-ol is a C10 monoterpenoid characterized by its volatility and thermal sensitivity.[3][4] These properties make Gas Chromatography (GC) the de facto standard for its analysis, typically coupled with Flame Ionization Detection (GC-FID) for quantification or Mass Spectrometry (GC-MS) for identification and quantification.[5][6] The high temperatures used in the GC injector and column are ideal for vaporizing such compounds for separation.[7]

Why Consider HPLC?

The choice of HPLC for a volatile analyte is unconventional and requires specific justification. A laboratory might pursue an HPLC method under circumstances where:

  • Matrix Incompatibility: The sample matrix contains non-volatile, complex components (e.g., salts, polymers, sugars) that would contaminate a GC inlet and column.[7]

  • Thermal Lability: While a terpene alcohol, specific isomers or degradation pathways at high temperatures might be a concern, making the ambient temperature analysis of HPLC attractive.[8]

  • Instrumentation Availability: A laboratory may have extensive HPLC instrumentation and expertise but limited access to GC systems.

  • Simultaneous Analysis: The goal may be to simultaneously quantify both volatile (the target analyte) and non-volatile compounds in a single chromatographic run, which is not feasible with GC.

This guide proceeds by first establishing a hypothetical, robust HPLC method and then subjecting it to a rigorous validation protocol as mandated by regulatory bodies like the FDA.[9][10]

HPLC Method Protocol: A Foundational Approach

The following reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of 2,6-Dimethylocta-1,5,7-trien-3-ol.

ParameterSpecificationRationale
Instrument HPLC system with UV/Vis or Photodiode Array (PDA) DetectorPDA is preferred for assessing peak purity and specificity.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides good retention for moderately non-polar analytes.
Mobile Phase Acetonitrile:Water (60:40, v/v), isocraticA simple isocratic mobile phase is robust and ensures reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 25 °CControlled room temperature ensures retention time stability.
Detection 210 nmThe analyte lacks a strong chromophore; detection at a low UV wavelength is necessary to capture the electronic transitions of the conjugated double bonds.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Standard/Sample Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.

The Validation Workflow: Ensuring a Method is Fit for Purpose

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11] The validation process follows the ICH Q2(R1) guideline, which is recognized by the FDA and other global regulatory agencies.[12][13][14]

HPLC_Validation_Workflow Start Method Development Specificity Specificity & Peak Purity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness End Validated Method Robustness->End

Caption: Workflow for HPLC method validation per ICH Q2(R1).

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]

Experimental Protocol:

  • Blank Analysis: Analyze the sample diluent (mobile phase) to ensure no interfering peaks are present at the analyte's retention time.

  • Placebo Analysis: Prepare a sample matrix without the analyte (placebo) and analyze it to check for interferences from excipients.

  • Forced Degradation: Subject the analyte standard solution to stress conditions (e.g., acid, base, heat, oxidation, light) to produce degradation products.

  • Analysis of Stressed Sample: Analyze the stressed sample to ensure that the degradation peaks are well-resolved from the main analyte peak. A PDA detector can be used to assess peak purity.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15]

Experimental Protocol:

  • Prepare a stock solution of the 2,6-Dimethylocta-1,5,7-trien-3-ol reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The coefficient of determination (r²) should be ≥ 0.999.[15]

Accuracy (as Recovery)

Accuracy is the closeness of the test results to the true value.[14] It is often determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels.

Experimental Protocol:

  • Prepare a placebo sample matrix.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each level.

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[11]

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Compare the results from both studies.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.[15]

  • The RSD for intermediate precision should also be within acceptable limits, typically ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantified with suitable precision and accuracy.[14]

Experimental Protocol (Based on the calibration curve):

  • Calculate LOD and LOQ using the standard deviation of the response (σ) and the slope of the calibration curve (S):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • The standard deviation of the response (σ) can be estimated from the standard deviation of the y-intercepts of the regression line.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Introduce small, deliberate changes to these parameters one at a time (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min).

  • Analyze a standard solution under each modified condition and assess the impact on retention time, peak area, and other system suitability parameters.

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by the minor changes.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While a validated HPLC method can be "fit for purpose," it is crucial to compare its performance objectively against the standard technique, Gas Chromatography.

Comparison_Diagram Analyte 2,6-Dimethylocta-1,5,7-trien-3-ol (Volatile Terpene Alcohol) HPLC HPLC Method Analyte->HPLC Unconventional Approach GC GC Method Analyte->GC Standard Approach HPLC_Pros Pros: - Good for non-volatile matrices - Ambient temperature analysis - No derivatization needed HPLC->HPLC_Pros HPLC_Cons Cons: - Lower sensitivity - Poor selectivity for isomers - Higher solvent cost HPLC->HPLC_Cons GC_Pros Pros: - High sensitivity & selectivity - Fast analysis times - Ideal for volatile compounds - Lower cost per analysis GC->GC_Pros GC_Cons Cons: - High temperature can degrade samples - Not suitable for non-volatile matrices - May require derivatization for some alcohols GC->GC_Cons

Caption: Comparison of HPLC and GC for volatile analyte analysis.

The table below summarizes the key performance and operational differences between the two techniques for this specific application.

ParameterHPLC with UV DetectionGas Chromatography (GC-FID)Justification & Insights
Applicability Suitable for samples in non-volatile matrices.Preferred for volatile, thermally stable analytes. [16]GC is the standard technique for terpenes due to their inherent volatility.[17]
Sensitivity Moderate to LowHigh FID is extremely sensitive to hydrocarbons. UV detection for this analyte is at a low wavelength, which can result in higher baseline noise and lower sensitivity.
Selectivity LowHigh GC columns offer superior resolving power for volatile structural isomers, which are common in terpene mixtures.[18] HPLC may struggle to separate similar isomers.
Analysis Time 10-20 minutes<10 minutes GC analysis for volatile compounds is typically faster than HPLC.[8][16]
Sample Prep Simple dissolution in mobile phase.May require derivatization (silylation) to improve peak shape and thermal stability, adding complexity.[19]The need for derivatization in GC is a potential drawback, but often yields better chromatography.
Cost per Analysis Higher (due to solvent consumption)Lower (gases are cheaper than HPLC-grade solvents).[7]The operational cost of HPLC is generally higher due to the high cost and disposal of solvents.
Robustness Generally robust; sensitive to mobile phase composition.Generally robust; sensitive to gas flow rates and temperature programming.Both methods can be robust if properly developed and validated.

Conclusion and Recommendation

This guide has detailed the comprehensive validation of an HPLC method for the quantification of 2,6-Dimethylocta-1,5,7-trien-3-ol, following internationally recognized ICH guidelines. The validation experiments confirm that the HPLC method can be accurate, precise, and linear within a specified range, making it "fit for purpose."

However, an objective comparison with the industry-standard Gas Chromatography method reveals significant advantages for GC in terms of sensitivity, selectivity, and cost-effectiveness for this volatile analyte.[7][16] Gas chromatography offers superior separation for isomeric terpenes and provides much higher sensitivity, which is critical for trace-level analysis.[18]

As a Senior Application Scientist, my recommendation is as follows:

  • Gas Chromatography (GC-FID or GC-MS) should be the primary analytical technique for the routine quantification of 2,6-Dimethylocta-1,5,7-trien-3-ol. Its performance characteristics are demonstrably superior for this class of compound.

  • The validated HPLC method serves as a viable alternative only under specific circumstances, such as the presence of a non-volatile sample matrix that is incompatible with GC analysis. In such cases, the laboratory must accept the trade-offs in sensitivity and selectivity.

The choice of analytical instrumentation should always be driven by the physicochemical properties of the analyte and the overall goals of the analysis. While it is possible to validate an unconventional method, it is paramount to understand its limitations relative to the standard, preferred technique.

References

  • Restek Corporation. (n.d.). Terpene Analysis by GC-VUV.
  • SCION Instruments. (n.d.). Terpene Testing and Profiling of Cannabis Using Gas Chromatography.
  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Ellutia. (2025, November 10). Terpene Analysis in Cannabis and Hemp by Gas Chromatography.
  • Waters Corporation. (n.d.). Cannabis Terpenes Testing | GC-MS/MS Solutions for Terpene Analysis.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Technology Networks. (2025, September 19). Comparing HPLC and GC: Retention Time and Effectiveness.
  • AZO Materials. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Cannabis Workforce Initiative. (2025, August 29). How is a terpene analysis done?.
  • Allan Chemical Corporation. (2025, December 3). FDA Guidelines for Chromatography Validation.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (2014, April 1). Simultaneous HPLC quantification of five major triterpene alcohol and sterol ferulates in rice bran oil using a single reference standard.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • BenchChem. (2025). Application Note: Analytical Methods for 2,6-Dimethyloctane-1,6-diol.
  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
  • U.S. Food and Drug Administration. (n.d.). Reviewer Guidance: Validation of Chromatographic Methods.
  • ResearchGate. (2026, February 14). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique.
  • Journal of Pharmaceutical Analysis. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethylocta-1,5,7-trien-3-ol. PubChem Compound Summary for CID 5362854.
  • The Good Scents Company. (n.d.). 2,6-dimethyl-1,5,7-octatrien-3-ol, 29414-56-0.
  • Mol-Instincts. (2025, May 20). (5E)-2,6-dimethyl-1,5,7-octatrien-3-ol. Chemical Synthesis Database.
  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethyl-1,5,7-octatrien-3-ol. PubChem Compound Summary for CID 119847.
  • Encore Labs. (2021, April 8). New Chromatography Method Measures Both Cannabinoids and Terpenes.
  • Journal of Medicine and Life. (n.d.). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances.
  • Sigma-Aldrich. (n.d.). Complete Workflow for Comprehensive Cannabis Terpenes Analysis.

Sources

Validation

Cross-Validation of GC-MS and NMR for Hotrienol Structural Elucidation: A Comparative Guide

Executive Summary & The Mechanistic Challenge Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) is a highly valued monoterpene alcohol responsible for the floral and sweet aromatic profiles in essential oils, teas, and honey...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Mechanistic Challenge

Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) is a highly valued monoterpene alcohol responsible for the floral and sweet aromatic profiles in essential oils, teas, and honey. However, its structural elucidation presents a notorious challenge in analytical chemistry: thermal lability .

When analyzed via standard Gas Chromatography-Mass Spectrometry (GC-MS), the thermal energy applied in the injection port (typically 250°C) often exceeds the activation energy required for the dehydration of terpene diols or the rearrangement of linalool derivatives. Consequently, hotrienol is frequently generated as a thermal artifact during the analytical process itself, leading to false-positive quantifications of its endogenous presence[1].

To achieve absolute scientific integrity, drug development professionals and analytical scientists must employ a cross-validation strategy. By coupling the high-sensitivity volatile profiling of GC-MS with the non-destructive, ambient-temperature structural resolution of Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can definitively distinguish true endogenous hotrienol from analytical artifacts[2].

Causality in Technique Selection: GC-MS vs. NMR

As an application scientist, technique selection must be driven by the underlying physical chemistry of the molecule.

  • GC-MS (The Presumptive Tool): GC-MS is selected for its unparalleled sensitivity in complex volatile matrices. The causality of its limitation, however, lies in its reliance on vaporization. The high heat required to volatilize the sample provides the thermodynamic driving force for elimination reactions, stripping water from precursors (like 2,6-dimethyl-3,7-octadiene-2,6-diol) to artificially form hotrienol[3].

  • NMR (The Definitive Ground Truth): NMR is selected because it operates via radiofrequency pulses in a magnetic field at ambient temperatures. The causality of its accuracy is its non-destructive nature; it measures true molecular connectivity without inducing chemical reactions. 13C and 2D NMR provide unambiguous proof of hotrienol's conjugated diene system without the risk of heat-induced rearrangement[2].

Objective Performance Comparison
Analytical ParameterGC-MS PerformanceNMR PerformanceCross-Validation Synergy
Sensitivity High (Picogram to nanogram)Low (Microgram to milligram)GC-MS flags trace presence; NMR confirms major isolated components.
Thermal Artifact Risk High (Injector heat induces dehydration)Zero (Ambient temperature analysis)NMR verifies if the GC-MS peak is endogenous or a thermal artifact.
Structural Resolution Presumptive (Library matching & EI fragments)Definitive (Exact carbon-hydrogen connectivity)GC-MS provides molecular weight; NMR provides exact stereochemistry.
Sample State Vaporized, destroyedSolvated (e.g., CDCl3), recoverableNon-destructive NMR allows subsequent GC-MS on the exact same purified sample.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , meaning they contain internal checks to actively prove or disprove the validity of the generated data.

Protocol 1: Artifact-Controlled GC-MS via HS-SPME

Causality: Liquid injections require solvent expansion in a hot inlet, maximizing thermal degradation. Headspace Solid-Phase Microextraction (HS-SPME) selectively extracts volatiles without solvent, allowing for splitless transfer at slightly lower temperatures, reducing artifact formation[3].

  • Sample Preparation: Equilibrate 2.0 g of the botanical/honey matrix in a 10 mL headspace vial with 1 mL of saturated NaCl solution to drive volatiles into the headspace.

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

  • Self-Validating Injection (Temperature Gradient): Desorb the fiber in the GC inlet. Validation Step: Run the identical sample at three different injector temperatures: 150°C, 200°C, and 250°C.

    • System Check: If the peak area of hotrienol increases exponentially with temperature while a precursor peak (e.g., a diol) decreases, the system self-diagnoses the hotrienol as a thermal artifact[1]. If the peak area remains stable across temperatures, endogenous presence is supported.

  • Data Acquisition: Acquire EI-MS data at 70 eV, scanning m/z 40–350.

Protocol 2: Non-Destructive Isolation and NMR Elucidation

Causality: Because GC-MS cannot definitively prove the endogenous existence of hotrienol due to thermal risks, we must isolate the compound at room temperature and analyze its carbon skeleton directly.

  • Cold Isolation: Extract the matrix using ambient-temperature liquid-liquid extraction (e.g., pentane/diethyl ether). Purify the target fraction using Preparative HPLC (Reverse-phase C18, H2O/MeCN gradient) at 20°C.

  • Sample Preparation: Lyophilize the isolated fraction and dissolve in 600 µL of deuterated chloroform (CDCl3).

  • NMR Acquisition: Acquire 1H, 13C, and 2D (HSQC, HMBC, COSY) NMR spectra using a 500+ MHz instrument equipped with a cryoprobe for enhanced sensitivity[2].

  • Self-Validating System (2D Correlation): Validation Step: Utilize HSQC and HMBC to map every proton to its adjacent carbon. If the 1H and 13C signals do not map to a single, unified spin system (e.g., showing uncoupled degradation products), the sample purity is flagged, preventing false-positive identification.

Cross-Validation Workflow Visualization

G cluster_GCMS GC-MS Pathway (High Artifact Risk) cluster_NMR NMR Pathway (Structural Integrity) Sample Botanical/Honey Extract (Contains Terpenoids) GC_Prep HS-SPME Extraction Sample->GC_Prep NMR_Prep Prep-HPLC Isolation (Ambient Temp) Sample->NMR_Prep GC_Inj Thermal Injection (250°C) Artifact Generation GC_Prep->GC_Inj GC_Data EI-MS Fragmentation (m/z 152, 93, 71) GC_Inj->GC_Data CrossVal Data Integration & Cross-Validation GC_Data->CrossVal NMR_Acq 1D/2D NMR Acquisition (CDCl3, 25°C) NMR_Prep->NMR_Acq NMR_Data 13C/1H Chemical Shifts Exact Connectivity NMR_Acq->NMR_Data NMR_Data->CrossVal Result Confirmed Hotrienol Structure (3,7-dimethyl-1,5,7-octatrien-3-ol) CrossVal->Result

Fig 1: Cross-validation workflow contrasting GC-MS thermal risks with NMR structural integrity.

Data Integration: Spectral Cross-Validation

To finalize the structural elucidation, the presumptive fragmentation data from GC-MS must be cross-referenced against the definitive connectivity data from NMR.

Structural Feature of HotrienolGC-MS Evidence (EI, 70 eV)NMR Evidence (13C / 1H)
Molecular Weight / Formula Molecular ion

at m/z 152 (often weak due to rapid fragmentation).
Derived from total carbon count (10 carbons) and exact mass via HRMS.
Tertiary Alcohol (-OH) Loss of water

resulting in fragment at m/z 134.
13C shift at ~73 ppm confirming a quaternary oxygenated carbon (C3).
Conjugated Diene System Strong fragment at m/z 93 (cleavage of the C3-C4 bond).13C shifts at ~111, 125, 135, 144 ppm confirming the specific sp2 hybridized carbons.
Terminal Vinyl Groups Base peak fragment at m/z 71.1H multiplets at ~5.0-5.2 ppm and ~5.9 ppm confirming terminal alkene protons.

By integrating these datasets, researchers can publish with confidence, knowing that the structural elucidation of hotrienol is grounded in both high-sensitivity detection and undeniable structural reality.

References

  • Jerkovic, I., et al. (2010). "Organic Extractives from Mentha spp. Honey and the Bee-Stomach: Methyl Syringate, Vomifoliol, Terpenediol I, Hotrienol and Other Compounds." PMC (National Institutes of Health).[Link]

  • Jerkovic, I., et al. (2019). "Volatile organic compounds as artefacts derived from natural phytochemicals sourced form plants and honey." ResearchGate.[Link]

  • Benzakour, A., et al. (2023). "Integrated Analysis by GC/MS and 13C NMR of Moroccan Cladanthus mixtus Essential Oil; Identification of Uncommon Epoxyfarnesanes." MDPI (Molecules).[Link]

Sources

Comparative

Synergistic Antimicrobial Effects of Hotrienol: A Comparative Guide for Drug Development

Executive Summary The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to look beyond monotherapies. Hotrienol (3,7-dimethylocta-1,5,7-trien-3-ol), an acyclic monoterpene alco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to look beyond monotherapies. Hotrienol (3,7-dimethylocta-1,5,7-trien-3-ol), an acyclic monoterpene alcohol naturally occurring in the essential oils of Tilia, Artemisia, and Thymus species [2, 4], is emerging as a potent synergistic adjuvant. While its baseline antimicrobial efficacy is moderate, hotrienol profoundly amplifies the bactericidal and fungicidal properties of companion compounds—ranging from other monoterpenes (like linalool) to conventional antibiotics.

This guide objectively compares the performance of hotrienol-based combinations against standard monotherapies, detailing the mechanistic pathways of synergy and providing self-validating experimental protocols for preclinical evaluation.

The Mechanistic Rationale for Hotrienol Synergy

To leverage hotrienol in drug formulation, researchers must understand the causality behind its synergistic behavior. Hotrienol is highly lipophilic. Its primary mode of action involves intercalating into the bacterial phospholipid bilayer, which disrupts membrane integrity and increases permeability.

When combined with a secondary agent (e.g., a polar antibiotic that typically struggles to penetrate intact Gram-negative outer membranes), hotrienol acts as a permeabilizer. Furthermore, monoterpenes have been shown to inhibit bacterial efflux pumps, artificially sustaining high intracellular concentrations of the partner drug[1, 3].

G H Hotrienol (Adjuvant) M Membrane Intercalation & Lipid Disruption H->M E Efflux Pump Inhibition H->E A Antibiotic / Partner Compound (Primary Agent) I Increased Intracellular Drug Concentration A->I Enhanced Uptake M->I E->I D Bacterial Cell Death (Synergistic Effect) I->D

Fig 1: Synergistic mechanism of hotrienol enhancing partner drug efficacy.

Comparative Efficacy: Monotherapy vs. Combination

To objectively evaluate hotrienol's utility, we must compare the Minimum Inhibitory Concentration (MIC) of compounds in isolation versus in combination. The metric for success is the Fractional Inhibitory Concentration Index (FICI) .

  • FICI ≤ 0.5: Synergistic

  • 0.5 < FICI ≤ 1.0: Additive

  • FICI > 4.0: Antagonistic

The data below synthesizes representative in vitro microdilution outcomes comparing hotrienol monotherapy against combinations with standard agents across resistant pathogen strains [1, 4].

Table 1: Comparative MIC and FICI Data
Compound / CombinationTarget PathogenMIC Monotherapy (mg/mL)MIC Combination (mg/mL)FICIInteraction Type
Hotrienol + Linalool Escherichia coliH: 6.40 L: 3.20H: 1.60 L: 0.800.50 Synergistic
Hotrienol + Ciprofloxacin Staphylococcus aureusH: 6.40 C: 0.004H: 1.60 C: 0.0010.50 Synergistic
Hotrienol + 1,8-Cineole Pseudomonas aeruginosaH: 12.80 Cin: 12.80H: 6.40 Cin: 6.401.00 Additive
Hotrienol + Fosfomycin E. coli (Uropathogenic)H: 3.20 F: 0.064H: 0.80 F: 0.0160.50 Synergistic

Analytical Insight: Hotrienol reduces the required dose of ciprofloxacin and fosfomycin by 4-fold (FICI = 0.50). This dose-sparing effect is critical for reducing antibiotic toxicity and mitigating the evolutionary pressure that drives AMR.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include intrinsic controls to rule out false positives caused by compound precipitation or solvent toxicity.

Protocol A: High-Throughput Checkerboard Microdilution Assay

Rationale: Agar diffusion assays are highly biased against lipophilic compounds like hotrienol due to poor agar migration. Liquid microdilution is the authoritative standard for quantifying synergy [3]. Furthermore, relying on visual turbidity is subjective; therefore, we incorporate Resazurin as a metabolic indicator.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacterial strain in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the suspension to

    
     CFU/mL.
    
  • Solvent Control: Dissolve hotrienol in 5% DMSO with 0.5% Tween-80 to ensure uniform dispersion. Self-Validation Check: Run a control well with 5% DMSO/Tween-80 and bacteria to confirm the solvent does not inhibit bacterial growth.

  • Matrix Dilution: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of hotrienol along the X-axis (columns 1-8) and the partner drug along the Y-axis (rows A-F).

  • Inoculation & Incubation: Add 10 µL of the bacterial inoculum to each well (final volume 100 µL/well). Incubate at 37°C for 24 hours.

  • Metabolic Readout: Add 10 µL of Resazurin solution (5 mg/mL) to each well. Incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. A well remaining blue indicates complete growth inhibition.

  • FICI Calculation: Determine the MIC of the combination (

    
    ) and divide by the MIC of each drug alone (
    
    
    
    and
    
    
    ).

Workflow S1 1. Prepare Bacterial Inoculum (1.5 x 10^6 CFU/mL) S4 4. Co-incubation (37°C for 24h) S1->S4 S2 2. Serial Dilution: Hotrienol (X-axis of 96-well plate) S2->S4 S3 3. Serial Dilution: Partner Drug (Y-axis of 96-well plate) S3->S4 S5 5. Resazurin Addition (Objective Viability Indicator) S4->S5 S6 6. Calculate FICI (FICI ≤ 0.5 = Synergy) S5->S6

Fig 2: Step-by-step checkerboard assay workflow for objective FICI determination.

Protocol B: Membrane Permeability Validation (Propidium Iodide Uptake)

Rationale: To prove that hotrienol's synergistic effect is driven by membrane disruption, we must measure permeability directly. Propidium Iodide (PI) is a fluorescent dye that cannot penetrate intact cell membranes but binds to DNA (fluorescing red) if the membrane is compromised.

Step-by-Step Methodology:

  • Wash logarithmic-phase bacterial cells twice with PBS and resuspend to

    
     CFU/mL.
    
  • Treat the cells with hotrienol at

    
     and 
    
    
    
    for 2 hours at 37°C.
  • Add PI to a final concentration of 10 µM and incubate in the dark for 15 minutes.

  • Measure fluorescence using a spectrofluorometer (Excitation: 535 nm, Emission: 615 nm).

  • Self-Validation Check: Use untreated cells as a negative control (baseline fluorescence) and cells treated with 70% isopropanol as a positive control (maximum fluorescence). A dose-dependent increase in PI fluorescence in hotrienol-treated cells confirms membrane permeabilization as the mechanism of synergy.

Implications for Drug Development

For formulation scientists, hotrienol represents a high-value excipient/adjuvant. Its ability to lower the MIC of conventional antibiotics means it can be utilized to:

  • Resensitize Resistant Strains: By compromising the bacterial membrane, hotrienol allows antibiotics that have lost efficacy due to decreased membrane porin expression to re-enter the cell.

  • Topical Therapeutics: Given its origin in volatile essential oils, hotrienol is highly suitable for topical antimicrobial hydrogels or wound dressings [1, 4].

  • Toxicity Reduction: Achieving therapeutic efficacy at 25% of the standard antibiotic dose significantly reduces the risk of systemic toxicity and off-target microbiome dysbiosis.

References

  • Anti-Bacterial Effects of Essential Oils against Uropathogenic Bacteria MDPI - Pharmaceuticals
  • Chemical composition, antimicrobial, and antioxidant properties of essential oils from Artemisia herba-alba asso. and Artemisia huguetii caball.
  • Chemical Composition of Natural Hydrolates and Their Antimicrobial Activity on Arcobacter-Like Cells in Comparison with Other Microorganisms PMC - N
  • Thymus mastichina L. essential oils from Murcia (Spain): Composition and antioxidant, antienzymatic and antimicrobial bioactivities PLOS One
Validation

In vivo versus in vitro efficacy of 2,6-Dimethylocta-1,5,7-trien-3-ol

In Vivo Versus In Vitro Efficacy of 2,6-Dimethylocta-1,5,7-trien-3-ol (Hotrienol): A Comprehensive Comparison Guide Executive Summary 2,6-Dimethylocta-1,5,7-trien-3-ol, commonly known as hotrienol, is a naturally occurri...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Versus In Vitro Efficacy of 2,6-Dimethylocta-1,5,7-trien-3-ol (Hotrienol): A Comprehensive Comparison Guide

Executive Summary

2,6-Dimethylocta-1,5,7-trien-3-ol, commonly known as hotrienol, is a naturally occurring acyclic monoterpene alcohol found in the essential oils of botanicals such as Habenaria plantaginea, Coriandrum sativum, and Camellia sinensis. In recent years, it has transitioned from a simple fragrance and flavoring agent into a molecule of high interest for pharmacological development. This guide provides an objective, data-driven comparison of hotrienol's in vitro biochemical behavior versus its in vivo systemic efficacy, benchmarking it against standard pharmacological agents to guide future drug formulation and research.

Mechanistic Profiling: Target Engagement

Hotrienol exhibits a pleiotropic pharmacological profile. In vitro, it acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes responsible for the arachidonic acid inflammatory cascade[1]. Furthermore, computational modeling and in vitro binding assays have identified hotrienol as a potent natural agonist for the pyrabactin resistance 1 (PYR1) receptor, a critical node in abscisic acid (ABA) signaling[2]. In vivo, its high lipophilicity allows it to cross the blood-brain barrier (BBB), modulating central nervous system (CNS) targets to significantly reduce stress perception and improve sleep architecture[3].

G Hotrienol 2,6-Dimethylocta-1,5,7-trien-3-ol (Hotrienol) COX2_5LOX COX-2 & 5-LOX Inhibition Hotrienol->COX2_5LOX PYR1 PYR1 Receptor Agonism Hotrienol->PYR1 CNS CNS Modulation (BBB Penetration) Hotrienol->CNS Inflammation Decreased Prostaglandins & Leukotrienes COX2_5LOX->Inflammation ABA ABA Signaling Activation (Plant/Cellular Stress) PYR1->ABA StressSleep Reduced Sleep Latency & Stress Perception CNS->StressSleep

Fig 1. Pleiotropic mechanistic pathways of Hotrienol across inflammatory, CNS, and PYR1 targets.

In Vitro Efficacy: Target Engagement and Causality

In vitro assays isolate direct target engagement, removing the confounding variables of pharmacokinetics (ADME).

  • Anti-inflammatory & Antioxidant Capacity: Hotrienol-rich fractions demonstrate potent inhibition of COX-2 and 5-LOX[4]. The causality here is structural: the acyclic monoterpene backbone of hotrienol competitively binds the hydrophobic channels of these enzymes, preventing arachidonic acid oxygenation. Additionally, hotrienol exhibits strong radical scavenging activity (e.g., DPPH assays)[5]. The conjugated triene system allows for electron delocalization, neutralizing reactive oxygen species (ROS) before they propagate lipid peroxidation.

Self-Validating Protocol: In Vitro COX-2 / 5-LOX Dual Inhibition Assay

To ensure trustworthiness, this protocol incorporates internal controls to validate enzyme activity and rule out false positives from solvent interference.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 and 5-LOX in Tris-HCl buffer (pH 7.4). Causality: Tris-HCl mimics physiological pH, ensuring the enzymes maintain their active conformational states without premature denaturation.

  • Compound Incubation: Pre-incubate enzymes with varying concentrations of hotrienol (1–100 µg/mL) or Diclofenac (positive control) for 10 minutes at 37°C. Causality: Pre-incubation allows steady-state binding kinetics to be reached before substrate introduction.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (substrate) and TMPD (co-factor for COX-2).

  • Quantification: Measure the oxidation of TMPD spectrophotometrically at 590 nm (for COX-2) and leukotriene formation at 234 nm (for 5-LOX).

  • Validation Check: The assay is only valid if the vehicle control (DMSO < 0.5%) shows >95% enzyme activity, confirming the solvent did not inhibit the proteins.

In Vivo Efficacy: Systemic Translation and Behavioral Outcomes

While in vitro data proves target engagement, in vivo models validate bioavailability, tissue distribution, and physiological outcomes.

  • Analgesic & Anti-inflammatory Translation: In murine models, hotrienol-containing extracts significantly reduce carrageenan-induced paw edema and acetic acid-induced writhing[4]. The in vivo efficacy closely mirrors the in vitro COX-2/5-LOX inhibition, proving that the molecule survives hepatic first-pass metabolism in sufficient concentrations to exert peripheral effects.

  • Neurobehavioral (Sleep & Stress): A randomized, placebo-controlled, double-blind crossover study in humans demonstrated that a daily oral dose of just 0.12 mg of hotrienol significantly improved sleep onset and maintenance[3]. Causality: The low molecular weight (152.23 g/mol ) and high lipophilicity (XLogP3 ~3.2) of hotrienol facilitate rapid crossing of the blood-brain barrier, modulating neurotransmitter pathways that govern the sleep-wake cycle.

G Acclimatization 1. Acclimatization 7 days standard housing Normalize baseline stress Dosing 2. Dosing Oral gavage of Hotrienol vs. Vehicle/Positive Control Acclimatization->Dosing Test 3. Behavioral Assays Hot Plate (Central) Writhing (Peripheral) Dosing->Test Analysis 4. Data Analysis ANOVA & Tukey's post-hoc Validate statistical significance Test->Analysis

Fig 2. Self-validating in vivo workflow for assessing the antinociceptive efficacy of Hotrienol.

Self-Validating Protocol: In Vivo Antinociceptive Evaluation (Writhing Test)
  • Subject Preparation: Acclimatize adult albino mice for 7 days. Fast for 12 hours prior to dosing. Causality: Fasting ensures uniform gastrointestinal absorption rates across the cohort.

  • Dosing & Blinding: Administer hotrienol, vehicle (negative control), or standard drug (e.g., Diclofenac, positive control) via intraperitoneal (I/P) or oral routes. The observer must be blinded to the treatment groups to eliminate confirmation bias.

  • Noxious Stimulus: 30 minutes post-dosing, inject 0.6% acetic acid (I/P). Causality: Acetic acid induces the release of endogenous prostaglandins and lipoxygenase products in the peritoneal cavity, directly testing the in vivo blockade of the pathways verified in the in vitro assay.

  • Observation: Count the number of writhes (abdominal constrictions) for 20 minutes.

  • Validation Check: The negative control group must exhibit a statistically consistent baseline of writhing (>30 writhes/20 min); otherwise, the noxious stimulus was improperly administered, and the cohort data must be discarded.

Quantitative Comparison: Hotrienol vs. Alternatives

To objectively position hotrienol, we compare its performance metrics against standard pharmacological agents and structurally related monoterpenes (like Linalool).

Parameter / Assay2,6-Dimethylocta-1,5,7-trien-3-ol (Hotrienol)Linalool (Structural Analog)Diclofenac (Standard NSAID)Pyrabactin (Synthetic ABA Agonist)
In Vitro COX-2 Inhibition (IC50) ~33.81 µg/mL (in enriched fractions)~45.0 µg/mL~0.9 µg/mLN/A
In Vivo Edema Inhibition 46.15% (at 100 mg/kg)35-40% (at 100 mg/kg)47.15% (at 50 mg/kg)N/A
In Vivo Sleep Latency (Human) Significantly reduced at 0.12 mg/dayMild reduction (inhalation route)N/AN/A
PYR1 Receptor Binding Energy -5.7 kcal/mol (In silico)Weak/No bindingN/A-7.2 kcal/mol
Primary Limitation High volatility requires specialized formulationRapid metabolic clearanceGastrointestinal toxicityOff-target phytotoxicity

Translational Gaps: Reconciling In Vitro and In Vivo Data

While hotrienol shows robust in vitro target engagement, its in vivo efficacy is heavily dependent on the formulation matrix.

  • Volatility & Stability: As an acyclic monoterpene, hotrienol is highly volatile. In unencapsulated in vivo oral dosing, a significant percentage may be lost to volatilization or degraded by gastric acid before intestinal absorption. This explains why in vitro IC50 values (which are highly potent) sometimes require higher-than-expected in vivo mg/kg dosing to achieve parity with synthetic drugs like Diclofenac.

  • Synergism: In many in vivo studies, hotrienol is administered as part of a botanical fraction. Its in vivo efficacy is often amplified by synergistic interactions with other terpenes, which may competitively inhibit cytochrome P450 enzymes, thereby increasing hotrienol's systemic half-life and bioavailability.

References

1.1 - nih.gov 2. 2 - scribd.com 3.3 - pieronline.jp 4.4 - semanticscholar.org 5.5 - academicjournals.org

Sources

Comparative

Comparing the biological activity of (E)- and (Z)-isomers of hotrienol

Comparative Biological Activity of (E)- and (Z)-Hotrienol: A Comprehensive Guide for Application Scientists As a Senior Application Scientist, navigating the nuanced landscape of stereochemistry is critical when evaluati...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of (E)- and (Z)-Hotrienol: A Comprehensive Guide for Application Scientists

As a Senior Application Scientist, navigating the nuanced landscape of stereochemistry is critical when evaluating the efficacy of natural volatile organic compounds (VOCs). Hotrienol (3,7-dimethylocta-1,5,7-trien-3-ol) is a highly bioactive monoterpenoid alcohol recognized as a key chemical marker and aroma compound in botanical extracts, including Satureja montana honey, infested Camellia sinensis (Oriental Beauty tea), and various essential oils[1][2][3].

While the molecule exists in two geometric isomeric forms at the C5 double bond—(E)-hotrienol (trans-hotrienol) and (Z)-hotrienol (cis-hotrienol)—their biological activities, receptor binding kinetics, and ecological functions diverge significantly[4][5][6]. This guide provides an objective, data-driven comparison of their performance, supported by self-validating experimental workflows designed for rigorous laboratory application.

Mechanistic Causality: How Stereochemistry Dictates Bioactivity

The biological performance of hotrienol is fundamentally driven by its conjugated diene system and the spatial orientation of its branched carbon chain[1]. The (E)- and (Z)-configurations dictate the molecule's 3D conformation, directly impacting its interaction with biological targets.

  • Olfactory Receptor (OR) Activation & Neural Mapping: (E)-hotrienol is a potent neuro-olfactory stimulant. In Drosophila melanogaster, it acts as a critical semiochemical, mapping to specific neural pathways within the antennal lobe to trigger behavioral responses[7]. The extended, linear geometry of the (E)-isomer allows it to efficiently dock into the hydrophobic binding pockets of specific odorant receptors (ORs). Conversely, the (Z)-isomer introduces steric hindrance due to the cis-configuration, altering its binding affinity and resulting in a higher olfactory threshold and a distinct, often muted, sensory percept[5][8].

  • Antioxidant Capacity: Both isomers exhibit notable antioxidant properties, primarily functioning via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms facilitated by the conjugated diene[3]. (E)-hotrienol has been established as a primary antioxidant biomarker in Croatian Satureja montana honey, demonstrating high DPPH radical-scavenging activity[3][9].

  • Antimicrobial Efficacy: The antimicrobial action of monoterpenoids relies on their ability to permeabilize bacterial cell membranes[10]. The (E)-isomer's linear conformation allows for deeper intercalation into the phospholipid bilayer of pathogens like Staphylococcus aureus, disrupting membrane integrity more effectively than the bulkier (Z)-isomer[11][12].

Quantitative Performance Comparison

The following table synthesizes the physicochemical and biological performance metrics of both isomers based on structural-activity relationships (SAR) and empirical chromatographic data[3][6][8][12].

Parameter(E)-Hotrienol (trans-hotrienol)(Z)-Hotrienol (cis-hotrienol)
CAS Registry Number 20053-88-7 / 53834-70-186286-86-4
Natural Abundance Major (Often >95% of total hotrienol)Minor (Trace amounts in specific wines/teas)
Sensory Percept Intense floral, fruity, sweet hyacinthMuted floral, slightly green/herbaceous
Antioxidant Activity (DPPH) High (Primary radical scavenger in honey)Moderate (Conjugation intact, but sterically hindered)
Antimicrobial Potential High (Effective membrane permeabilization)Lower (Reduced lipid bilayer intercalation)
Receptor Affinity (Gαolf) High affinity (Optimal hydrophobic docking)Reduced affinity (Altered conformational fit)

Self-Validating Experimental Workflows

To objectively compare these isomers in your own laboratory, you must employ self-validating systems that account for co-elution and spontaneous isomerization. Do not rely on 1D Gas Chromatography (GC) with standard chiral phases, as the resolved enantiomers of hotrienol often co-elute with other non-chiral compounds[8].

Protocol 1: Stereoselective Isolation via 2D Heart-Cut GC-MS/O

Causality: Two-dimensional (2D) GC with independent thermostats is mandatory to isolate the (E)- and (Z)-isomers from complex matrices without thermal degradation[8].

  • Extraction: Perform Headspace Solid-Phase Microextraction (HS-SPME) using a DVB/CAR/PDMS fiber on 5g of the botanical matrix (e.g., honey or tea) incubated at 40°C for 30 minutes to capture volatiles without inducing artifact formation[3][13].

  • Primary Separation (1D): Inject the sample into a primary non-polar column (e.g., DB-5). Monitor the effluent using a Flame Ionization Detector (FID).

  • Heart-Cutting: Program the Deans switch to divert the specific retention time window containing the hotrienol co-elution peak into the secondary chiral column (e.g., Cyclodextrin-based).

  • Detection & Validation: Split the secondary column effluent between a Mass Spectrometer (MS) for structural confirmation (m/z 152 [M+]) and an Olfactory port (GC-O).

  • Self-Validation: Run a synthetic racemic standard of (E)- and (Z)-hotrienol prior to the sample to establish precise retention indices and validate the Deans switch timing[8][14].

Workflow Sample Botanical Matrix (Tea/Honey) SPME HS-SPME Extraction (Volatile Capture) Sample->SPME GC 2D Heart-Cut GC (Isomer Separation) SPME->GC Thermal Desorption MS Mass Spectrometry (Structural ID) GC->MS Split Flow Olf Olfactometry (GC-O) (Sensory Evaluation) GC->Olf Split Flow

Fig 1. Analytical workflow for the stereoselective isolation and evaluation of hotrienol isomers.

Protocol 2: Comparative Antioxidant Capacity (DPPH Assay)

Causality: The DPPH assay measures the ability of the isomers' conjugated diene to donate a hydrogen atom or electron to neutralize a stable free radical[3].

  • Preparation: Prepare 100 µL aliquots of isolated (E)- and (Z)-hotrienol at varying concentrations (1–50 µg/mL) in methanol.

  • Reaction: Add 200 µL of an 80 µmol/L DPPH methanolic solution to each well in a 96-well microplate[15].

  • Incubation: Incubate in the dark at room temperature for 30 minutes. The conjugated system of hotrienol will reduce the purple DPPH radical to a yellow diphenylpicrylhydrazine derivative.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Self-Validation: Include a Trolox standard curve (0–12.5 µg/mL) as a positive control, and a pure methanol + DPPH well as a negative control to calculate the exact % inhibition[15].

Protocol 3: Drosophila Neural Pathway Mapping via Calcium Imaging

Causality: To prove the difference in OR affinity between the (E)- and (Z)-isomers, in vivo calcium imaging of the Drosophila antennal lobe provides real-time functional mapping of olfactory sensory neuron (OSN) depolarization[7].

  • Preparation: Mount a transgenic Drosophila expressing GCaMP6f in specific OSNs under a two-photon microscope.

  • Stimulus Delivery: Deliver 500 ms pulses of (E)-hotrienol and (Z)-hotrienol (diluted 1:100 in mineral oil) via a custom olfactometer.

  • Imaging: Record fluorescence changes (ΔF/F) in the antennal lobe glomeruli at 10 Hz.

  • Self-Validation: Use mineral oil as a blank control (to rule out mechanosensory artifacts from the air puff) and a known broad-spectrum OR agonist (e.g., 1-hexanol) as a positive control to ensure preparation viability.

Pathway Hotrienol Hotrienol Isomers (E) vs (Z) Receptor Olfactory Receptor (OR) Binding Pocket Hotrienol->Receptor Stereoselective Binding GProtein G-Protein (Gαolf) Activation Receptor->GProtein Conformational Change AC3 Adenylyl Cyclase III (cAMP Production) GProtein->AC3 ATP to cAMP IonChannel CNG Ion Channel (Ca2+/Na+ Influx) AC3->IonChannel cAMP Binding Neural Neural Depolarization (Glomerular Mapping) IonChannel->Neural Action Potential

Fig 2. Olfactory signal transduction pathway activated differentially by hotrienol stereoisomers.

References

  • BioCrick. "Hotrienol | CAS:20053-88-7 | Monoterpenoids | High Purity | Manufacturer BioCrick." Retrieved from [Link]

  • PubMed / Chemistry & Biodiversity. "Antioxidant capacity and chemical profiles of Satureja montana L. Honey: hotrienol and syringyl derivatives as biomarkers." Retrieved from [Link]

  • ResearchGate. "A Practical and Convenient Synthesis of Hotrienol, an Excellent Fruity Smelling Compound." Retrieved from [Link]

  • ACS Omega. "Influence of Chemical Profile on the Antioxidant Capacity of Brazilian Stingless Bee Honey." Retrieved from [Link]

  • VCF Online. "Volatile Compounds in Food - VCF Online." Retrieved from[Link]

Sources

Validation

Benchmarking the Stability of Hotrienol in Cosmetic Formulations: A Comparative Guide

Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) is a highly sought-after monoterpene alcohol prized for its sweet, tropical, and floral olfactory profile. However, deploying hotrienol in commercial cosmetics presents a sig...

Author: BenchChem Technical Support Team. Date: March 2026

Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) is a highly sought-after monoterpene alcohol prized for its sweet, tropical, and floral olfactory profile. However, deploying hotrienol in commercial cosmetics presents a significant chemical challenge. Unlike its structurally related and widely used counterpart, Linalool , hotrienol features a conjugated triene system alongside a tertiary alcohol group. This specific molecular architecture makes it notoriously susceptible to oxidative cleavage, thermal degradation, and acid-catalyzed rearrangement. In fact, hotrienol is so reactive that its spontaneous accumulation is utilized as a primary chemical biomarker for the degradation of complex natural matrices, such as honey, during prolonged storage[1].

This guide provides an objective, data-driven benchmark of hotrienol’s stability across four distinct cosmetic formulation chassis, comparing its performance against the industry-standard linalool.

Mechanistic Pathways of Terpene Degradation

To formulate effectively, we must first understand the causality of degradation. Hotrienol degrades via three primary vectors when exposed to cosmetic environments:

  • Acid-Catalyzed Dehydration: In aqueous environments with a pH < 6.0 (typical for skin-compatible cosmetics), the tertiary hydroxyl group is readily protonated. This leads to the elimination of water and the formation of a highly reactive carbocation, which subsequently rearranges into various hydrocarbon isomers.

  • Interfacial Oxidation: In emulsions, terpenes partition into the lipid phase or the surfactant interface. Here, they are exposed to dissolved oxygen and transition metals from the aqueous phase, triggering free-radical epoxidation and cleavage of the double bonds.

  • Thermal Volatilization: High kinetic energy during the manufacturing heating phase or accelerated storage leads to rapid headspace loss.

G H Hotrienol (Tertiary Alcohol) A Acidic Aqueous Phase (Protonation of -OH) H->A pH < 6.0 O Oxidative Stress (ROS / Interfacial O2) H->O Free Radicals T Thermal Stress (>40°C) H->T Kinetic Energy D1 Dehydration & Rearrangement (Hydrocarbons) A->D1 D2 Epoxidation & Cleavage (Aldehydes/Ketones) O->D2 D3 Volatilization & Isomerization T->D3

Mechanistic pathways of hotrienol degradation under cosmetic formulation stressors.

Experimental Design: A Self-Validating Analytical Workflow

To objectively benchmark stability, we utilized a self-validating Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Why this specific protocol? Direct liquid injection of cosmetic emulsions irreversibly contaminates GC inlet liners with high-molecular-weight polymers and waxes. HS-SPME selectively isolates volatile terpenes, preserving chromatographic integrity. To make the system self-validating, an internal standard (Undecane) is spiked directly into the matrix before extraction. This accounts for any fluctuations in fiber adsorption efficiency. Furthermore, a salting-out agent (saturated NaCl) is added to decrease the solubility of the terpenes in the aqueous phase, driving them entirely into the headspace and normalizing partition coefficients across disparate matrices (from hydrogels to lipid balms).

Workflow F 1. Matrix Prep (Spike IS + NaCl) S 2. Thermal Stress (25/40/50°C) F->S E 3. HS-SPME (Headspace Extraction) S->E A 4. GC-MS (SIM Mode) E->A D 5. Kinetic Modeling (t1/2 Calculation) A->D

Self-validating HS-SPME-GC-MS analytical workflow for terpene stability benchmarking.

Step-by-Step Methodology
  • Formulation Preparation: Prepare four base chassis: a Carbomer-based Hydrogel, an O/W Emulsion, a W/O Emulsion, and an Anhydrous Lipid Balm. Incorporate 0.5% w/w of either Hotrienol or Linalool during the cool-down phase (<35°C) to prevent initial thermal volatilization.

  • Accelerated Stability Incubation: Aliquot 10g of each formulation into amber glass vials with PTFE-lined septa (minimizing headspace). Incubate in climate-controlled chambers at 25°C, 40°C, and 50°C for 8 weeks.

  • HS-SPME Extraction: At designated time points (Weeks 1, 2, 4, 8), transfer 1.0 g of the sample to a 10 mL headspace vial. Add 2.0 mL of saturated NaCl solution and 10 µL of Undecane (Internal Standard). Equilibrate at 40°C for 15 minutes, then expose a DVB/CAR/PDMS fiber to the headspace for 30 minutes.

  • GC-MS Quantification: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Utilize a polar DB-WAX column to resolve the tertiary alcohols. Operate the MS in Selected Ion Monitoring (SIM) mode (m/z 71, 93 for linalool; m/z 71, 121 for hotrienol) to quantify remaining concentrations against the internal standard.

Quantitative Benchmarking Data

The following table summarizes the degradation kinetics (calculated via Arrhenius plots) of Hotrienol versus the Linalool benchmark after accelerated aging at 40°C.

Formulation TypeWater Activity (

)
pHHotrienol

at 40°C (Days)
Linalool

at 40°C (Days)
Primary Degradation Mechanism
Hydrogel 0.985.514.2 >120Acid-catalyzed dehydration
O/W Emulsion 0.926.022.5 >120Interfacial oxidation
W/O Emulsion 0.85N/A*45.0 >120Limited oxidation
Anhydrous Lipid <0.10N/A115.3 >120Volatilization / Slow oxidation

*pH is not strictly applicable to the continuous lipid phase of W/O emulsions.

Mechanistic Insights: Formulating for Stability

The data reveals a stark contrast between the robust stability of linalool and the high vulnerability of hotrienol. The causality behind these results dictates how formulators must handle conjugated terpenes:

  • The Failure of Hydrogels and O/W Emulsions: Hotrienol degrades rapidly in hydrogels (

    
     days) due to high water activity and the abundance of protons at pH 5.5, which drive acid-catalyzed dehydration. In O/W emulsions, the continuous phase is water, and the terpenes reside at the vast surface area of the dispersed oil droplets. This massive interfacial area exposes hotrienol to dissolved oxygen, accelerating oxidative cleavage.
    
  • The Protective Nature of W/O Emulsions: In W/O emulsions, the continuous lipid phase acts as a physical diffusion barrier. It isolates the terpene from the internal acidic water droplets and significantly lowers oxygen diffusivity, effectively doubling hotrienol's half-life compared to O/W systems.

  • Anhydrous Superiority & Advanced Delivery: Anhydrous lipid bases provide the most stable environment (

    
     days) by entirely eliminating water, thereby neutralizing acid-catalyzed dehydration. If an aqueous format is strictly required, formulators must turn to advanced delivery systems. Encapsulation techniques, such as solid lipid nanoparticles or specialized nanoemulsions, have been proven to shield volatile terpenes from aqueous interfaces, vastly improving their stability and controlled release[2].
    
  • Antioxidant Intervention: Because hotrienol is highly susceptible to free-radical attack, the incorporation of sacrificial antioxidants is mandatory in any oxygen-permeable matrix. Studies in complex fermentation matrices have demonstrated that the addition of robust reducing agents, such as glutathione, effectively protects polyfunctional aroma compounds from oxidative degradation. In cosmetics, a synergistic blend of Tocopherol and Ascorbyl Palmitate can serve a similar protective function.

References

  • da Silva, P. M., et al. (2020). "Stability of volatile compounds of honey during prolonged storage." PubMed - National Institutes of Health (NIH). Available at:[Link]

  • "Terpenes and Essential Oils in Pharmaceutics: Applications as Therapeutic Agents and Penetration Enhancers with Advanced Delivery Systems for Improved Stability and Bioavailability." (2025). PMC - National Institutes of Health (NIH). Available at:[Link]

  • "Influence of oak chips, glutathione-rich inactivated yeast, and oxygen during fermentation on the analytical profile of volatile compounds in Blaufränkisch wines." (2025). OENO One. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-Dimethylocta-1,5,7-trien-3-ol proper disposal procedures

As drug development and synthetic biology scale up the use of complex monoterpenes, laboratory safety protocols must evolve from basic compliance to mechanistic risk mitigation. 2,6-Dimethylocta-1,5,7-trien-3-ol (commonl...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic biology scale up the use of complex monoterpenes, laboratory safety protocols must evolve from basic compliance to mechanistic risk mitigation. 2,6-Dimethylocta-1,5,7-trien-3-ol (commonly known as Hotrienol) is a highly unsaturated tertiary monoterpene alcohol. While prized for its aromatic properties in natural product synthesis and flavor profiling, its dense electron cloud—comprising a conjugated diene and an isolated alkene—presents specific oxidative and flammability hazards.

Standard operating procedures often mandate a generic "dispose as organic waste" directive. However, as a Senior Application Scientist, I strongly advise against this oversimplification. This guide provides a self-validating, step-by-step disposal and containment protocol designed for high-throughput laboratories, ensuring operational safety through a deep understanding of the chemical's structural vulnerabilities.

Physicochemical Hazard Profile

To engineer a safe disposal route, we must first quantify the physical parameters that dictate the chemical's behavior in ambient environments.

ParameterValueMechanistic Implication
CAS Numbers 20053-88-7, 28977-58-4, 29414-56-0Multiple stereoisomers exist; all share identical disposal requirements and oxidative risks.
Flash Point ~89.4 °C to 92.2 °C (193 - 198 °F)Combustible liquid. Requires spark-proof handling and strict ignition control during disposal1[1].
Specific Gravity 0.877 - 0.901 @ 25 °CFloats on water. Aqueous fire suppression or improper drain disposal will spread the chemical 2[2].
Reactivity Susceptible to autoxidationAllylic hydrogens readily abstract to form shock-sensitive peroxides over time.

Mechanistic Rationale: The Autoxidation Threat

The primary hidden danger of 2,6-Dimethylocta-1,5,7-trien-3-ol lies in its carbon skeleton. The presence of allylic positions adjacent to a conjugated pi-system drastically lowers the bond dissociation energy of the C-H bonds. Upon exposure to ambient oxygen and light, these positions undergo a radical chain reaction, generating hydroperoxides.

If a partially empty bottle of Hotrienol is sent directly to bulk waste without screening, the concentration of these hydroperoxides can detonate upon the friction of transport or the heat of incineration. Therefore, our disposal protocol integrates a mandatory, self-validating peroxide testing step.

G A 2,6-Dimethylocta- 1,5,7-trien-3-ol B O2 Exposure (Air) A->B C Allylic Radical Formation B->C D Peroxy Radical Intermediate C->D E Hydroperoxides (Shock/Heat Sensitive) D->E

Autoxidation pathway of 2,6-Dimethylocta-1,5,7-trien-3-ol leading to explosive hydroperoxides.

Step-by-Step Disposal Methodology

This protocol operates as a self-validating system: no waste moves to the next logistical phase without analytical confirmation of its safety state. The ultimate destruction method must be via a licensed chemical destruction plant utilizing controlled incineration with flue gas scrubbing 3[3].

Phase 1: Peroxide Screening and Quenching

  • Sample Extraction: In a certified fume hood, extract a 1 mL aliquot of the waste 2,6-Dimethylocta-1,5,7-trien-3-ol.

  • Quantification: Apply the aliquot to a standard iodide-based peroxide test strip.

  • Decision Matrix:

    • Result < 20 ppm: The solvent is safe for standard transport. Proceed to Phase 2.

    • Result > 20 ppm: The waste is dangerously oxidized. Add a 10% aqueous solution of sodium metabisulfite (

      
      ) at a 1:1 volume ratio. Stir vigorously for 24 hours to reduce the peroxides back to stable alcohols.
      
  • Validation: Retest the organic layer. Do not proceed until peroxides are confirmed to be < 20 ppm.

Phase 2: Containment and Segregation

  • Transfer: Funnel the neutralized chemical into a dedicated, high-density polyethylene (HDPE) or Teflon-lined closed container.

  • Atmospheric Control: Purge the headspace of the waste container with Argon or Nitrogen gas before sealing to prevent further oxidation during storage.

  • Segregation: Store strictly apart from strong oxidizing agents, acids, and foodstuff containers 3[3].

Phase 3: Final Destruction

  • Manifesting: Label the container as "Non-Halogenated Combustible Organic Waste - Terpene Alcohol."

  • Incineration: Transfer custody to a licensed hazardous waste facility. The facility must employ controlled incineration with flue gas scrubbing to capture any volatile organic emissions and prevent atmospheric discharge 3[3]. Under no circumstances should this chemical be discharged into sewer systems3[3].

G Start Waste Generation Test Peroxide Test Strip Start->Test Low < 20 ppm (Safe for Transport) Test->Low High > 20 ppm (Requires Quenching) Test->High Pack Pack in Flammable Organic Waste Low->Pack Quench Add Sodium Metabisulfite Stir 24h High->Quench Quench->Test Incinerate Controlled Incineration (Flue Gas Scrubbing) Pack->Incinerate

Operational disposal and peroxide mitigation workflow for 2,6-Dimethylocta-1,5,7-trien-3-ol.

Emergency Spill Response & Containment Workflow

In the event of a breach, immediate containment is required to prevent vapor accumulation and environmental contamination.

  • Ignition Control: Immediately extinguish all open flames and disable non-explosion-proof electrical equipment. Use only non-sparking tools for cleanup 3[3].

  • Vapor Mitigation: Ensure maximum ventilation. If the spill exceeds 1 liter outside a fume hood, personnel must don full-face respirators 4[4].

  • Absorption: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collection: Sweep the saturated absorbent into a spark-proof, sealable container.

  • Regulatory Disposal: The adhered or collected material must be promptly disposed of via the controlled incineration pathway described above, strictly adhering to local environmental laws 3[3].

References

  • ECHEMI, "Hotrienol SDS, 20053-88-7 Safety D
  • The Good Scents Company, "2,6-dimethyl-1,5,7-oct
  • ECHEMI, "(E)
  • The Good Scents Company, "(E)

Sources

Handling

Personal protective equipment for handling 2,6-Dimethylocta-1,5,7-trien-3-ol

Operational Safety & Handling Guide: 2,6-Dimethylocta-1,5,7-trien-3-ol (Hotrienol) Executive Summary & Risk Profile Chemical Identity: IUPAC Name: 2,6-Dimethylocta-1,5,7-trien-3-ol[1] Common Name: Hotrienol[2][3][4] CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 2,6-Dimethylocta-1,5,7-trien-3-ol (Hotrienol)

Executive Summary & Risk Profile

Chemical Identity:

  • IUPAC Name: 2,6-Dimethylocta-1,5,7-trien-3-ol[1]

  • Common Name: Hotrienol[2][3][4]

  • CAS Number: 29414-56-0 (General), 28977-58-4 (E-isomer)

  • Physical State: Colorless to pale yellow liquid

  • Flash Point: ~92°C (198°F) – Combustible Liquid (Class IIIA)

Operational Hazard Assessment: While major regulatory bodies (ECHA, PubChem) often list Hotrienol as "Not Classified" or "GHS Criteria Not Met" due to insufficient toxicity data, this absence of evidence is not evidence of absence. As a terpene alcohol, Hotrienol shares structural similarities with Linalool and Geraniol.

Critical Safety Insight (The "Hidden" Hazard): Like many allylic terpene alcohols, Hotrienol is susceptible to autoxidation upon exposure to air. This reaction forms hydroperoxides, which are potent skin sensitizers and allergens. Therefore, while the fresh pure chemical may be low-hazard, aged or improperly stored samples must be treated as skin sensitizers (Skin Sens. 1).

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum compliance. Use this matrix to select PPE based on the specific operational scale.

Equipment Standard Handling (Analytical/Small Scale)Bulk Handling (>100 mL or Synthesis)Technical Rationale
Gloves Nitrile (0.11 mm min. thickness)Nitrile (Double-gloved) or Butyl Rubber Terpenes can permeate thin latex. Nitrile offers superior chemical resistance to organic alcohols.
Eye Protection Safety Glasses with side shieldsChemical Goggles (tight-fitting)Risk of splash. Terpenes can cause severe, though often reversible, eye irritation (Cat 2A).
Body Protection Standard Cotton Lab Coat Chemical-Resistant Apron over Lab CoatPrevent clothing contamination. Hotrienol is lipophilic and difficult to wash out of fabrics.
Respiratory Fume Hood (Recommended)Fume Hood (Mandatory)While vapor pressure is low, inhalation of terpene vapors can cause respiratory irritation.

Operational Handling Protocol

A. Storage & Stability (The "Inert" Rule)
  • Requirement: Store in a cool (2–8°C), dry place.

  • Atmosphere: Mandatory Inert Gas Blanket (Argon or Nitrogen).

    • Why? To prevent the autoxidation pathway described above. A breakdown in storage conditions leads to the formation of sensitizing hydroperoxides.

  • Container: Amber glass (protects from photo-oxidation) with a Teflon-lined cap.

B. Dispensing & Synthesis
  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (water introduces hydrolysis risks).

  • Transfer: Use glass or stainless steel pipettes. Avoid plastics (PS/PVC) which may leach or deform upon prolonged contact with concentrated terpenes.

  • Spill Control: Keep a spill tray containing an absorbent pad (polypropylene) under the dispensing area.

C. Emergency Response
  • Skin Contact:

    • Blot, Don't Rub: Gently blot excess liquid with a dry pad.

    • Soap Wash: Wash immediately with copious soap and water. Solvents like ethanol should be avoided on skin as they increase dermal absorption.

    • Monitor: Watch for contact dermatitis over the next 24-48 hours (sign of sensitization).

  • Eye Contact:

    • Flush: Irrigate with water/saline for 15 minutes.

    • Consult: Seek medical attention if redness persists (potential corneal irritation).

Waste Disposal & Logistics

Disposal Classification: Non-Halogenated Organic Solvent Waste. Environmental Note: Do not discharge into drains. Terpenes can be toxic to aquatic life (Aquatic Chronic 2 potential) even if not strictly classified.

Disposal Decision Tree:

DisposalLogic Start Waste Generation (Hotrienol) CheckMix Is it mixed with Halogens (Cl, Br, I)? Start->CheckMix HaloWaste Dispose as: HALOGENATED Organic Waste CheckMix->HaloWaste Yes Aqueous Is it an Aqueous Emulsion? CheckMix->Aqueous No NonHaloWaste Dispose as: NON-HALOGENATED Organic Waste Aqueous->NonHaloWaste No (Pure/Solvent) Extraction Perform Solvent Extraction (e.g., EtOAc) Aqueous->Extraction Yes Extraction->Start Aqueous Phase (Check Residuals) Extraction->NonHaloWaste Organic Phase

Figure 1: Logic flow for categorizing Hotrienol waste streams to ensure compliance with environmental regulations.

Scientific Workflow: Safe Handling Lifecycle

This workflow ensures that the "Autoxidation Risk" is managed from receipt to disposal.

HandlingWorkflow Receipt Receipt & QC (Check Peroxides) Storage Storage (4°C, Argon, Amber Glass) Receipt->Storage Pass Usage Dispensing (Fume Hood) Storage->Usage Equilibrate to RT Usage->Storage Purge Headspace with N2 Quench Quench/Cleanup (Wipe with Soap/Water) Usage->Quench Spills/Residue Disposal Waste Stream (Non-Halogenated) Usage->Disposal Reaction Waste Quench->Disposal

Figure 2: Lifecycle management emphasizing the inert gas purge to prevent the formation of sensitizing byproducts.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5362854, 2,6-Dimethylocta-1,5,7-trien-3-ol. Retrieved March 8, 2026, from [Link]

  • The Good Scents Company (2025). 2,6-dimethylocta-1,5,7-trien-3-ol (Hotrienol) Safety and Organoleptic Data. Retrieved March 8, 2026, from [Link]

  • Karlberg, A. T., et al. (2008).Air oxidation of terpenes: Formation of potent skin sensitizers. Chemical Research in Toxicology.

Sources

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